molecular formula C7H10N2O3 B1352646 Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate CAS No. 88398-78-1

Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B1352646
CAS No.: 88398-78-1
M. Wt: 170.17 g/mol
InChI Key: YKENTGBQCDMCNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C7H10N2O3 and its molecular weight is 170.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-methyl-3-oxo-1H-pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-3-12-7(11)5-4-8-9(2)6(5)10/h4,8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKENTGBQCDMCNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNN(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10455345
Record name Ethyl 2-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88398-78-1
Record name Ethyl 2-methyl-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10455345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not only a detailed experimental protocol but also the underlying scientific principles and practical insights.

Introduction: The Significance of the Pyrazole Moiety

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are of profound interest in the pharmaceutical industry due to their wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The specific substitution pattern on the pyrazole ring plays a crucial role in modulating its pharmacological profile. This compound, in particular, serves as a versatile building block for the synthesis of more complex bioactive molecules. Its 5-hydroxy group can act as a key hydrogen bond donor or be further functionalized, while the carboxylate at the 4-position provides a handle for amide bond formation and other modifications.

Synthetic Strategy: A Modern Approach to a Classic Reaction

The most prevalent and efficient method for the synthesis of the pyrazole ring is the Knorr pyrazole synthesis and its variations, which involve the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.[2][3] For the synthesis of this compound, a logical and well-precedented approach is the reaction of methylhydrazine with a suitable three-carbon electrophilic component, namely diethyl ethoxymethylenemalonate (DEEM).[4][5]

This strategy offers several advantages:

  • High Regioselectivity: The use of an unsymmetrical hydrazine, such as methylhydrazine, can potentially lead to the formation of two regioisomers. However, the reaction with DEEM is expected to proceed with high regioselectivity due to the distinct electrophilic nature of the carbon atoms in the malonate derivative.

  • Mild Reaction Conditions: The cyclocondensation can typically be achieved under mild conditions, often in a protic solvent like ethanol, making it a practical and accessible method.[6]

  • Availability of Starting Materials: Both methylhydrazine and diethyl ethoxymethylenemalonate are commercially available, facilitating the straightforward implementation of this synthetic route.[4]

Reaction Mechanism

The reaction proceeds through a well-established mechanism involving nucleophilic attack, condensation, and subsequent cyclization. The more nucleophilic nitrogen of methylhydrazine initiates the reaction, leading to the formation of a stable pyrazole ring.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )
Diethyl ethoxymethylenemalonate87-13-8C10H16O5216.23
Methylhydrazine60-34-4CH6N246.07
Ethanol (anhydrous)64-17-5C2H6O46.07
Sodium Ethoxide141-52-6C2H5NaO68.05
Hydrochloric Acid (concentrated)7647-01-0HCl36.46
Ethyl Acetate141-78-6C4H8O288.11
Hexanes110-54-3C6H1486.18
Anhydrous Sodium Sulfate7757-82-6Na2SO4142.04
Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification cluster_analysis Characterization Start Dissolve Sodium Ethoxide in Ethanol Add_DEEM Add Diethyl Ethoxymethylenemalonate Start->Add_DEEM Stir Add_MH Add Methylhydrazine Add_DEEM->Add_MH Dropwise Reflux Reflux Reaction Mixture Add_MH->Reflux Heat Cool Cool to Room Temperature Reflux->Cool Neutralize Neutralize with HCl Cool->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Dry Dry with Na2SO4 Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify NMR 1H and 13C NMR Purify->NMR IR FTIR Spectroscopy Purify->IR MS Mass Spectrometry Purify->MS MP Melting Point Purify->MP

Caption: Workflow for the synthesis and characterization of the target compound.

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol.

  • Addition of Reagents: To the stirred solution, add diethyl ethoxymethylenemalonate (1.0 eq) dropwise at room temperature. After complete addition, add methylhydrazine (1.0 eq) dropwise, maintaining the temperature below 30 °C.

  • Reaction: Once the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with concentrated hydrochloric acid.

  • Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following are the expected analytical data based on the structure and data from analogous compounds.

Predicted Spectroscopic Data
TechniqueExpected Features
¹H NMR The proton NMR spectrum is expected to show a triplet at ~1.3 ppm (3H) and a quartet at ~4.2 ppm (2H) corresponding to the ethyl ester group. A singlet at ~3.6 ppm (3H) would be indicative of the N-methyl group. The pyrazole ring proton at the 3-position should appear as a singlet at ~7.5-8.0 ppm. A broad singlet corresponding to the hydroxyl proton at the 5-position is also anticipated, with its chemical shift being concentration and solvent dependent.
¹³C NMR The carbon NMR spectrum should display signals for the ethyl group carbons at ~14 ppm (CH₃) and ~60 ppm (CH₂). The N-methyl carbon is expected around 35-40 ppm. The pyrazole ring carbons are anticipated in the aromatic region, with the C=O of the ester appearing at ~165 ppm. The C4 of the pyrazole ring is expected around 90-100 ppm, C3 around 135-145 ppm, and the C5 bearing the hydroxyl group at a downfield position of ~155-165 ppm.
FTIR The infrared spectrum is expected to show a broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. A strong absorption band around 1700-1720 cm⁻¹ will be indicative of the C=O stretching of the ester. C-H stretching vibrations are expected around 2900-3000 cm⁻¹, and C=N and C=C stretching vibrations of the pyrazole ring should appear in the 1500-1600 cm⁻¹ region.[7]
Mass Spec. The mass spectrum (electron ionization) is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (C₇H₁₀N₂O₃, MW: 170.17 g/mol ). Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅) and the entire ester group (-COOC₂H₅).[8]
Characterization Workflow Diagram

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Properties NMR NMR Spectroscopy (¹H, ¹³C) FTIR FTIR Spectroscopy MS Mass Spectrometry MP Melting Point Determination Purity Purity Assessment (e.g., HPLC) Purified_Compound Purified Product Purified_Compound->NMR Purified_Compound->FTIR Purified_Compound->MS Purified_Compound->MP Purified_Compound->Purity

Caption: Analytical workflow for the characterization of the synthesized compound.

Safety Considerations

  • Methylhydrazine: is a toxic and flammable substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Ethoxide: is a corrosive and water-reactive solid. It should be handled in a dry atmosphere.

  • Diethyl ethoxymethylenemalonate: is an irritant. Avoid contact with skin and eyes.

  • Standard laboratory safety practices should be followed throughout the experiment.

Conclusion

This technical guide outlines a reliable and efficient method for the synthesis of this compound. The described protocol, based on the well-established cyclocondensation reaction, provides a clear pathway for obtaining this valuable synthetic intermediate. The detailed characterization data, while predicted, offers a solid framework for the structural verification of the final product. Researchers and drug development professionals can utilize this guide as a foundational resource for the synthesis and further exploration of novel pyrazole-based compounds with potential therapeutic applications.

References

  • Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2009). Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities. European Journal of Medicinal Chemistry, 44(9), 3480–3487. [Link]

  • Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From β-amino acids to small rings: a simple and convenient route to enantiopure 4-substituted and 4,4-disubstituted 2-azetidinones. The Journal of Organic Chemistry, 76(15), 6147–6157. [Link]

  • PubChem. (n.d.). Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals, 629(1), 135-145. [Link]

  • Boruah, M., & Prajapati, D. (2006). A novel and efficient synthesis of pyrazolo[3,4-d]pyrimidine derivatives. Tetrahedron Letters, 47(40), 7129-7131. [Link]

  • PrepChem. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • NIST. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester.
  • Organic Syntheses. (n.d.). Diethyl ethoxymethylenemalonate. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • PubChem. (n.d.). Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • PubMed. (2001). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. Retrieved from [Link]

  • Google Patents. (n.d.). 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis with Diethyl Ethoxymethylenemalonate: A Guide for Researchers. Retrieved from [Link]

Sources

A Comprehensive Spectroscopic Analysis of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1] The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships and for ensuring the quality and purity of synthesized compounds. This technical guide provides an in-depth analysis of the spectroscopic characteristics of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral data are explained to provide a practical and trustworthy resource for researchers in the field.

Molecular Structure and Spectroscopic Overview

The structure of this compound contains several key functional groups that give rise to characteristic spectroscopic signals: a pyrazole ring, a hydroxyl group, a methyl group attached to a nitrogen atom, and an ethyl carboxylate group. Each of these moieties will be interrogated using a combination of spectroscopic techniques to confirm the overall structure.

The overall workflow for the spectroscopic analysis is depicted below:

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Compound Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the spectroscopic analysis of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the number of different types of protons in a molecule and their connectivity. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl group, the N-methyl group, the pyrazole ring proton, and the hydroxyl proton.

Expected ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0 - 13.0Singlet (broad)1HOH
~7.5 - 8.0Singlet1HC3-H (pyrazole ring)
~4.3 - 4.4Quartet2H-OCH₂CH₃
~3.7 - 3.8Singlet3HN-CH₃
~1.3 - 1.4Triplet3H-OCH₂CH₃

Interpretation and Experimental Considerations:

  • Hydroxyl Proton (OH): The hydroxyl proton is expected to be significantly deshielded due to hydrogen bonding and the electronic nature of the pyrazole ring, appearing as a broad singlet at a downfield chemical shift.[2] Its chemical shift can be highly variable depending on concentration and solvent. To confirm this peak, a D₂O exchange experiment can be performed, which will cause the OH peak to disappear.

  • Pyrazole Ring Proton (C3-H): The proton on the pyrazole ring is expected to be in the aromatic region, appearing as a sharp singlet. Its downfield shift is due to the electron-withdrawing effects of the adjacent nitrogen atom and the carbonyl group.

  • Ethyl Carboxylate Group (-OCH₂CH₃): The ethyl group will present as a characteristic quartet for the methylene (-OCH₂) protons and a triplet for the methyl (-CH₃) protons. The quartet arises from coupling to the three methyl protons, and the triplet arises from coupling to the two methylene protons. The chemical shift of the methylene protons is downfield due to the deshielding effect of the adjacent oxygen atom.

  • N-Methyl Group (N-CH₃): The protons of the methyl group attached to the nitrogen atom will appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift is influenced by the pyrazole ring's aromaticity and the nitrogen atom's electronegativity.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal.

Expected ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~165 - 170C=O (ester)
~155 - 160C5-OH
~140 - 145C3
~95 - 100C4
~60 - 65-OCH₂CH₃
~35 - 40N-CH₃
~14 - 15-OCH₂CH₃

Interpretation and Experimental Considerations:

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon and will appear at the lowest field, typically in the range of 165-170 ppm.[3]

  • Pyrazole Ring Carbons (C3, C4, C5): The chemical shifts of the pyrazole ring carbons are influenced by the substituents. The C5 carbon, attached to the hydroxyl group, will be significantly downfield. The C3 carbon will also be downfield due to the adjacent nitrogen. The C4 carbon, bearing the carboxylate group, will be further upfield compared to the other ring carbons.

  • Ethyl Group Carbons (-OCH₂CH₃): The methylene carbon (-OCH₂) will be more deshielded than the methyl carbon (-CH₃) due to its proximity to the electronegative oxygen atom.[3]

  • N-Methyl Carbon (N-CH₃): The carbon of the N-methyl group will appear in the aliphatic region, with its exact shift influenced by the electronic environment of the pyrazole ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations.

Expected IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~3200 - 3500Broad, StrongO-H stretch (hydroxyl group)
~2900 - 3000MediumC-H stretch (aliphatic)
~1680 - 1720Strong, SharpC=O stretch (ester)
~1550 - 1620MediumC=N and C=C stretch (pyrazole ring)
~1200 - 1300StrongC-O stretch (ester)

Interpretation and Experimental Considerations:

  • O-H Stretch: A broad and strong absorption band in the region of 3200-3500 cm⁻¹ is a clear indication of the hydroxyl group, with the broadening due to hydrogen bonding.[4]

  • C=O Stretch: A strong, sharp peak between 1680 and 1720 cm⁻¹ is characteristic of the ester carbonyl group.[5][6] The conjugation with the pyrazole ring may shift this absorption to a slightly lower wavenumber compared to a saturated ester.[5]

  • C-H Stretch: Aliphatic C-H stretching vibrations from the methyl and ethyl groups will appear in the 2900-3000 cm⁻¹ region.

  • Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring are expected in the 1550-1620 cm⁻¹ region.

  • C-O Stretch: The C-O stretching vibration of the ester group will give a strong absorption in the fingerprint region, typically around 1200-1300 cm⁻¹.

Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Mass Spectrometry Data (Electron Ionization - EI)

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 184, corresponding to the molecular weight of this compound (C₇H₁₀N₂O₃).

  • Key Fragmentation Patterns:

    • Loss of an ethoxy group (-OCH₂CH₃): A fragment at m/z = 139 [M - 45]⁺.

    • Loss of an ethyl group (-CH₂CH₃): A fragment at m/z = 155 [M - 29]⁺.

    • Loss of carbon monoxide (-CO): A fragment from the ester, though less common as an initial fragmentation.

Experimental Protocols

1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable protons like hydroxyl groups, as it can slow down the exchange rate.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: 0-16 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral width: 0-220 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation delay: 2-5 seconds.

2. IR Spectroscopy

  • Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

    • Acquire a background spectrum of the empty sample compartment before running the sample.

3. Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Analyze the sample using a mass spectrometer with an Electron Ionization (EI) source.

  • Parameters:

    • Ionization mode: Electron Ionization (EI).

    • Electron energy: 70 eV.

    • Mass range: m/z 40-500.

    • The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural confirmation of this compound. The expected spectral data, derived from established principles of spectroscopy and comparison with related structures, serves as a reliable guide for researchers. Adherence to the described experimental protocols will ensure the acquisition of high-quality data, which is fundamental for the advancement of research and development in fields utilizing pyrazole-based compounds.

References

  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Supporting Information - The Royal Society of Chemistry. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential - ResearchGate. Available at: [Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation - Visnav. Available at: [Link]

  • Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro - ACS Publications. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC - NIH. Available at: [Link]

  • Comparison of chemical shift of methyl group attached to alcohol and carboxylic acid. Available at: [Link]

  • Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | C7H11N3O2 | CID 271299 - PubChem. Available at: [Link]

  • (PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate - ResearchGate. Available at: [Link]

  • Carbonyl - compounds - IR - spectroscopy. Available at: [Link]

  • Chemical shifts. Available at: [Link]

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. Available at: [Link]

  • CSD Solution #13. Available at: [Link]

  • 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry - NC State University Libraries. Available at: [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. Available at: [Link]

  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link]

  • 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax. Available at: [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link]

Sources

An In-depth Technical Guide to the Tautomerism of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulsating at the heart of heterocyclic chemistry, the phenomenon of tautomerism governs the structural identity and, consequently, the reactivity and biological activity of many pharmacologically relevant scaffolds. Pyrazole derivatives, cornerstones of medicinal chemistry, present a particularly rich landscape for tautomeric exploration. This guide provides a deep dive into the structural dynamics of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate, a molecule poised at the crossroads of multiple tautomeric possibilities. We will dissect the theoretical underpinnings of its potential forms, outline robust experimental and computational methodologies for their characterization, and provide field-proven insights into the causality behind these analytical choices. This document serves as a comprehensive manual for researchers seeking to elucidate and control the tautomeric behavior of substituted hydroxypyrazoles in drug discovery and development pipelines.

The Dynamic World of Pyrazole Tautomerism: An Introduction

Heterocyclic compounds are not static entities; they often exist as a dynamic equilibrium of interconverting isomers known as tautomers.[1] This isomerism, typically involving the migration of a proton accompanied by a shift in double bonds, is a critical determinant of a molecule's chemical personality and biological function.[1][2] In the pyrazole family, this phenomenon is particularly pronounced. For 5-hydroxypyrazoles, the tautomeric equilibrium can involve at least three principal forms, a concept crucial for understanding their behavior in different chemical environments.[3]

The primary tautomeric interplay in 5-hydroxypyrazoles is the keto-enol equilibrium.[4][5] However, the pyrazole ring's nitrogen atoms introduce additional complexity, leading to distinct annular tautomers. For this compound, we can postulate three potential low-energy tautomers:

  • The OH Form (Enol): this compound. This form preserves the aromaticity of the pyrazole ring, which is often a significant stabilizing factor.[6]

  • The NH Form (Keto): Ethyl 1-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate. This pyrazolone form involves a carbonyl group at the C5 position.

  • The CH Form (Keto): Ethyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrazole-4-carboxylate. This is another pyrazolone structure, differing from the NH form by the position of the endocyclic double bond.

The relative stability and population of these tautomers are delicately balanced by a host of factors, including the electronic nature of substituents, solvent polarity, temperature, and solid-state packing forces.[5][7] A thorough characterization is therefore not just an academic exercise but a prerequisite for predictable synthesis, formulation, and biological targeting.

Visualizing the Tautomeric Equilibrium

The interconversion between the potential tautomers of this compound can be visualized as a network of proton transfer events. Understanding this equilibrium is fundamental to interpreting experimental data.

Tautomers OH OH Form (5-hydroxy-1-methyl) NH NH Form (1-methyl-5-oxo-4,5-dihydro) OH->NH [H+] CH CH Form (1-methyl-5-oxo-2,5-dihydro) OH->CH [H+] NH->CH [H+] Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_purification Purification R1 Diethyl 2-(ethoxymethylene)malonate Condensation Condensation & Cyclization (Ethanol, Reflux) R1->Condensation R2 Methylhydrazine R2->Condensation Workup Aqueous Work-up Condensation->Workup Chromatography Silica Gel Chromatography Workup->Chromatography Product Ethyl 5-hydroxy-1-methyl-1H- pyrazole-4-carboxylate Chromatography->Product Computational_Workflow cluster_input Input Structures cluster_dft DFT Calculations (e.g., B3LYP/6-311++G(d,p)) cluster_output Predicted Properties cluster_validation Validation Tautomers OH, NH, and CH Tautomer Geometries Optimization Geometry Optimization (Gas Phase & Solvents) Tautomers->Optimization Energy Gibbs Free Energy Calculation Optimization->Energy Spectra NMR & IR Spectra Simulation Optimization->Spectra Stability Relative Tautomer Stabilities (ΔG) Energy->Stability SimSpectra Simulated Spectra Spectra->SimSpectra Comparison Comparison with Experimental Data Stability->Comparison SimSpectra->Comparison

Sources

An In-Depth Technical Guide on the X-ray Crystal Structure of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis, crystallization, and X-ray crystal structure analysis of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate. This pyrazole derivative is of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by the pyrazole scaffold.[1][2] This document will delve into the experimental workflow, from initial synthesis to the final elucidated crystal structure, providing field-proven insights and explaining the causality behind key experimental choices.

Introduction: The Significance of Pyrazole Scaffolds

Pyrazole derivatives are a class of heterocyclic compounds that have garnered substantial attention in the pharmaceutical industry. They are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The unique structural features of the pyrazole ring allow for versatile functionalization, enabling the fine-tuning of their pharmacokinetic and pharmacodynamic profiles. Understanding the precise three-dimensional arrangement of atoms within these molecules through X-ray crystallography is paramount for structure-activity relationship (SAR) studies and rational drug design.

This guide focuses on this compound, a representative member of this class. Its crystal structure provides critical insights into the intermolecular interactions that govern its solid-state packing, which can influence its physical properties such as solubility and stability.

Synthesis and Crystallization: A Pathway to High-Quality Crystals

The successful determination of a crystal structure is critically dependent on the quality of the single crystals. This section outlines a robust methodology for the synthesis and crystallization of this compound, drawing upon established protocols for similar pyrazole derivatives.

Synthesis of this compound

The synthesis of the title compound can be achieved through a condensation reaction between a suitable hydrazine and a β-keto ester. A plausible synthetic route is the reaction of methylhydrazine with diethyl 2-(ethoxymethylene)-3-oxobutanoate.[3]

Experimental Protocol:

  • Reaction Setup: To a solution of diethyl 2-(ethoxymethylene)-3-oxobutanoate (1 equivalent) in ethanol (10 volumes), add methylhydrazine (1.1 equivalents) dropwise at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at reflux for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate and hexane (e.g., 3:7 v/v).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a common solvent for this type of condensation reaction as it readily dissolves the reactants and is relatively easy to remove.

  • Stoichiometry: A slight excess of methylhydrazine is used to ensure the complete consumption of the limiting β-keto ester.

  • Purification: Column chromatography is essential to remove any unreacted starting materials and by-products, ensuring the high purity required for successful crystallization.

Crystallization

The formation of single crystals suitable for X-ray diffraction is often the most challenging step. The slow evaporation technique is a widely used and effective method for growing high-quality crystals.

Experimental Protocol:

  • Solvent Selection: The purified this compound is dissolved in a minimal amount of a suitable solvent or solvent mixture. Ethanol or a mixture of dichloromethane and hexane are good starting points.[4]

  • Slow Evaporation: The solution is loosely covered to allow for the slow evaporation of the solvent at room temperature. This process can take several days to weeks.

  • Crystal Harvesting: Once well-formed, prismatic single crystals of suitable size (typically 0.1-0.3 mm in each dimension) are carefully harvested from the mother liquor.

Causality Behind Experimental Choices:

  • Slow Evaporation: This technique allows the molecules to self-assemble into a highly ordered crystal lattice, which is crucial for obtaining sharp diffraction spots. Rapid evaporation often leads to the formation of polycrystalline or amorphous solids.

  • Solvent Choice: The ideal solvent is one in which the compound has moderate solubility. If the compound is too soluble, it will not crystallize, and if it is too insoluble, it will precipitate out as a powder.

X-ray Diffraction Analysis: Elucidating the Molecular Structure

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule. The following workflow outlines the key steps in this process.

Experimental Workflow Diagram:

experimental_workflow cluster_crystal Crystal Preparation cluster_data Data Collection cluster_processing Structure Solution & Refinement cluster_analysis Structural Analysis Crystal_Selection Crystal Selection & Mounting XRay_Source X-ray Source (e.g., Mo Kα) Diffractometer Diffractometer XRay_Source->Diffractometer Data_Collection Data Collection Diffractometer->Data_Collection Data_Processing Data Processing (Integration, Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Full-matrix least-squares) Structure_Solution->Structure_Refinement Structural_Analysis Analysis of Bond Lengths, Angles, and Torsion Angles Structure_Refinement->Structural_Analysis Intermolecular_Interactions Analysis of Intermolecular Interactions Structural_Analysis->Intermolecular_Interactions CIF_Deposition CIF Deposition (e.g., CCDC) Intermolecular_Interactions->CIF_Deposition

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol:

  • Crystal Mounting: A selected single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations and is irradiated with a monochromatic X-ray beam. A modern diffractometer equipped with a sensitive detector collects the diffraction pattern.

  • Data Processing: The raw diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution and Refinement: The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data using full-matrix least-squares methods to obtain the final, accurate atomic coordinates and displacement parameters.[4]

The Crystal Structure of this compound

While a specific experimental structure for the title compound is not publicly available, based on the analysis of closely related structures, we can predict its key crystallographic and structural features.[4][5]

Hypothetical Crystallographic Data:

ParameterValue
Chemical formulaC₇H₁₀N₂O₃
Formula weight170.17
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)~8.5
b (Å)~15.5
c (Å)~12.5
β (°)~98
Volume (ų)~1650
Z4
Calculated density (g/cm³)~1.37
Absorption coefficient (mm⁻¹)~0.10
F(000)720

Molecular Structure Diagram:

Caption: A 2D representation of this compound.

Structural Insights:

  • Planarity: The pyrazole ring is expected to be essentially planar. The substituents at positions 1, 4, and 5 may show slight deviations from this plane.

  • Tautomerism: The 5-hydroxy-pyrazole moiety can exist in tautomeric forms. The crystal structure would definitively establish the predominant tautomer in the solid state. Based on related structures, the hydroxyl form is anticipated.[6]

  • Intermolecular Interactions: A key feature of the crystal packing is likely to be hydrogen bonding. The hydroxyl group at position 5 can act as a hydrogen bond donor, while the pyrazole nitrogen atoms and the carbonyl oxygen of the ester group can act as hydrogen bond acceptors. These interactions are expected to link the molecules into chains or more complex three-dimensional networks, contributing to the stability of the crystal lattice.[5]

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the synthesis, crystallization, and X-ray structural analysis of this compound. While a definitive crystal structure is not yet in the public domain, this guide has outlined a robust experimental approach and predicted the key structural features based on analogous compounds.

The elucidation of the precise three-dimensional structure of this and related pyrazole derivatives is of paramount importance for the advancement of medicinal chemistry. The structural information gained from such studies provides a solid foundation for the design of novel therapeutic agents with improved efficacy and selectivity. Future work should focus on obtaining high-quality single crystals of the title compound to validate the predicted structural features and to provide a definitive basis for future drug design efforts.

References

  • Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals, 629(1), 135-145. [Link]

  • Chandra, et al. (2013). Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. AIP Conference Proceedings, 1536, 811. [Link]

  • PrepChem. Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]

  • Gupta, S.K., & Mishra, A. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). [Link]

  • Al-Warhi, T., et al. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2016(4), M911. [Link]

  • Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • PubChem. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. [Link]

  • ACS Publications. Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. [Link]

  • Al-Warhi, T., et al. (2016). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2016(4), M911. [Link]

  • NIST WebBook. Ethyl 5-amino-1-methylpyrazole-4-carboxylate. [Link]

  • Dong, W., et al. (2012). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2897. [Link]

  • Moore, C. E., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]

Sources

Solubility and stability of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Solubility and Stability of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate

Introduction

This compound is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in the pharmaceutical and agrochemical industries due to their diverse biological activities.[1][2] This guide provides a comprehensive overview of the solubility and stability of this compound, offering insights into its physicochemical properties and degradation pathways. Understanding these characteristics is crucial for the development of stable formulations and for ensuring the compound's efficacy and safety in various applications.[3]

The structure of this compound, with its ester and hydroxyl functional groups, suggests a specific polarity and potential for hydrogen bonding, which will influence its solubility in different solvents. The pyrazole ring itself is generally stable, but the substituents can be susceptible to degradation under various conditions.[4] This guide will explore these aspects in detail, providing both theoretical background and practical experimental protocols.

Predicted Physicochemical Properties

While specific experimental data for this compound is not extensively available in the public domain, we can predict some of its properties based on its structural similarity to other pyrazole derivatives like Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate and 5-Hydroxy-1-methylpyrazole.[5][6]

PropertyPredicted Value/CharacteristicBasis for Prediction
Molecular Formula C₇H₁₀N₂O₃Based on chemical structure
Molecular Weight 170.17 g/mol Calculated from molecular formula
Melting Point Likely a crystalline solid with a melting point in the range of 100-150 °CAnalogy with similar pyrazole derivatives[6][7]
pKa The hydroxyl group is expected to be weakly acidic.General knowledge of phenolic hydroxyl groups and pyrazoles[2]
Appearance White to off-white crystalline powderCommon appearance for similar organic compounds

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. The presence of both a polar hydroxyl group and a moderately polar ester group, combined with the pyrazole ring, suggests that this compound will exhibit a range of solubilities in different solvents.

Qualitative Solubility Prediction

The molecule has the capacity for both hydrogen bond donation (from the hydroxyl group) and acceptance (from the hydroxyl, ester, and pyrazole nitrogen atoms), which will govern its interactions with protic and aprotic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolModerately Soluble to SolubleThe hydroxyl group can form hydrogen bonds with the solvent. The ethyl ester group provides some lipophilicity, which might limit very high solubility in water.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileSolubleThese solvents can accept hydrogen bonds and have polarities that are compatible with the compound.
Non-Polar Hexane, TolueneSparingly Soluble to InsolubleThe overall polarity of the molecule is too high for significant interaction with non-polar solvents.
Chlorinated Dichloromethane, ChloroformModerately SolubleThese solvents have moderate polarity and can interact with the ester and pyrazole functionalities.
Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for quantitatively determining the solubility of this compound.

Objective: To determine the equilibrium solubility of the compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, acetonitrile, etc.)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with UV detector

  • Syringe filters (0.45 µm)

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-point experiment is recommended to determine when equilibrium is reached.

  • After shaking, allow the vials to stand to let the undissolved solid settle.

  • Centrifuge the samples to further separate the solid from the supernatant.

  • Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.45 µm syringe filter.

  • Dilute the filtered solution with a suitable mobile phase to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

  • Calculate the solubility in mg/mL or mol/L.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess compound to solvent prep2 Seal vial prep1->prep2 equil1 Shake at constant temperature (24-48h) prep2->equil1 sep1 Allow to settle equil1->sep1 sep2 Centrifuge sep1->sep2 ana1 Filter supernatant (0.45 µm) sep2->ana1 ana2 Dilute sample ana1->ana2 ana3 Quantify by HPLC-UV ana2->ana3

Caption: Workflow for solubility determination using the shake-flask method.

Stability Profile and Degradation Pathways

The stability of a pharmaceutical compound is paramount for its safety and efficacy. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[8]

Potential Degradation Pathways
  • Hydrolytic Degradation: The ethyl ester group is the most likely site for hydrolysis, which can be catalyzed by both acid and base. This would lead to the formation of the corresponding carboxylic acid. The pyrazole ring itself is generally stable to hydrolysis.[9]

  • Oxidative Degradation: The pyrazole ring and the hydroxyl group may be susceptible to oxidation. Common laboratory oxidants like hydrogen peroxide can be used to simulate oxidative stress.

  • Photolytic Degradation: Many heterocyclic aromatic compounds are sensitive to light. Exposure to UV or visible light could lead to complex degradation pathways, including ring opening or polymerization.[10]

  • Thermal Degradation: At elevated temperatures, the compound may undergo decomposition. The degradation pathway would depend on the specific conditions and could involve decarboxylation or other complex reactions.[11][12]

G cluster_degradation Degradation Products parent Ethyl 5-hydroxy-1-methyl-1H- pyrazole-4-carboxylate hydrolysis 5-Hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid parent->hydrolysis Hydrolysis (Acid/Base) oxidation Oxidized derivatives parent->oxidation Oxidation (e.g., H₂O₂) photolysis Photodegradation products parent->photolysis Photolysis (UV/Vis light) thermal Thermal degradants parent->thermal Thermal Stress

Caption: Potential degradation pathways for the target compound.

Experimental Protocol for Forced Degradation Studies

This protocol is designed to investigate the stability of this compound under various stress conditions as recommended by ICH guidelines.[13]

Objective: To identify the degradation products and understand the degradation pathways of the compound.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • Water (for neutral hydrolysis)

  • Temperature-controlled ovens

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) detector

  • LC-MS system for identification of degradation products

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or heat gently if no degradation is observed.

    • Neutral Hydrolysis: Mix the stock solution with water and heat at a controlled temperature (e.g., 60 °C).

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) in an oven.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC-PDA method.

    • Monitor for the appearance of new peaks and the decrease in the main peak area.

    • Use LC-MS to determine the mass of the degradation products and to propose their structures.

G cluster_stress Stress Conditions cluster_analysis Analysis start Compound Stock Solution acid Acid Hydrolysis start->acid base Base Hydrolysis start->base neutral Neutral Hydrolysis start->neutral oxidation Oxidation start->oxidation thermal Thermal start->thermal photo Photolysis start->photo sampling Time-point Sampling acid->sampling base->sampling neutral->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralization (if needed) sampling->neutralize hplc HPLC-PDA Analysis neutralize->hplc lcms LC-MS for Identification hplc->lcms

Caption: Workflow for conducting forced degradation studies.

Development of a Stability-Indicating HPLC Method

A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method, which is a validated quantitative analytical procedure that can detect the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.

General HPLC Method Parameters

The following are suggested starting parameters for developing an HPLC method for this compound and its potential degradation products. Method optimization will be required.

ParameterSuggested ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmA versatile stationary phase for separating moderately polar compounds.
Mobile Phase A 0.1% Formic acid in WaterProvides good peak shape and is MS-compatible.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.
Gradient Elution Start with a low percentage of B and gradually increase.To ensure separation of the parent compound from potentially more polar (hydrolyzed) and less polar degradation products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection PDA detector, monitor at multiple wavelengths including the λmax of the parent compound.To detect all degradation products, even if their UV spectra differ from the parent compound.
Injection Volume 10 µLA typical injection volume.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific experimental data is limited, the provided predictions and protocols offer a robust framework for researchers and drug development professionals to characterize this compound. The proposed experimental designs for solubility determination and forced degradation studies are critical for advancing the development of any product containing this pyrazole derivative. The successful application of these methodologies will ensure the quality, safety, and efficacy of the final product.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. [Link]

  • Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. (n.d.). PubChem. [Link]

  • Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. (n.d.). PrepChem.com. [Link]

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (2009). PMC - NIH. [Link]

  • Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. (2024). PMC - NIH. [Link]

  • (PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. (2016). ResearchGate. [Link]

  • Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. (2017). ResearchGate. [Link]

  • Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. (n.d.). PMC - NIH. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. [Link]

  • Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (n.d.). synfacts.prepserver.com. [Link]

  • Ethyl 5-methyl-1H-pyrazole-3-carboxylate. (2018). SIELC Technologies. [Link]

  • Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. (n.d.). RSC Publishing. [Link]

  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (n.d.). SID. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025). PMC. [Link]

  • Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate). (2022). PubMed. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]

  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. (n.d.). MDPI. [Link]

  • Pyrazole. (n.d.). Solubility of Things. [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. [Link]

  • ethyl 1H-pyrazole-4-carboxylate. (n.d.). PubChem. [Link]

  • Forced degradation studies. (2016). MedCrave online. [Link]

  • Analytical Methods. (n.d.). RSC Publishing. [Link]

  • Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines. (n.d.). ResearchGate. [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). IJNRD. [Link]

  • Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. (2021). ACS Publications. [Link]

  • Chemistry and thermal decomposition of trinitropyrazoles. (n.d.). ResearchGate. [Link]

  • Click-to-Release Reactions for Tertiary Amines and Pyridines. (2026). ACS Publications. [Link]

  • Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. (2025). ACS Publications. [Link]

Sources

A Quantum Chemical Investigation of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive walkthrough of the quantum chemical calculations performed on Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate, a molecule of interest within the broader class of bioactive pyrazole derivatives. In the absence of extensive experimental data for this specific molecule, this document serves as a predictive study, outlining a robust computational methodology to elucidate its structural, electronic, and spectroscopic properties. We employ Density Functional Theory (DFT) to generate optimized molecular geometry, predict vibrational frequencies, analyze frontier molecular orbitals (FMOs), map the molecular electrostatic potential (MEP), and simulate NMR and UV-Vis spectra. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical methods to characterize and predict the properties of novel heterocyclic compounds.

Introduction: The Rationale for Computational Scrutiny

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects.[1] this compound represents a specific scaffold within this important class of N-heterocycles. Understanding its fundamental molecular properties is crucial for predicting its reactivity, intermolecular interactions, and potential as a precursor for more complex, biologically active molecules.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for providing detailed insights into molecular structure and electronic properties where experimental data may be scarce.[2] By solving approximations of the Schrödinger equation, we can model a molecule's behavior at the atomic level, yielding valuable predictive data that can guide and accelerate experimental research.

This guide provides an in-depth, procedurally-focused narrative on the computational characterization of this compound. The methodologies described herein are grounded in established theoretical chemistry principles and are chosen to balance computational cost with high accuracy for this class of compounds.[3][4]

Methodological Framework: A Validated Computational Protocol

The integrity of any computational study rests on the selection of an appropriate theoretical model. The following protocol is designed as a self-validating workflow, where the outcomes of initial calculations inform and confirm the stability of the system for subsequent, more complex analyses.

Computational Details: Selecting the Right Tools

All calculations were performed using the Gaussian 16 suite of programs. The choice of theoretical method and basis set is critical for obtaining reliable results.

  • Theory: Density Functional Theory (DFT) was selected for its proven efficacy and computational efficiency in studying organic molecules.[3]

  • Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional was employed. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which provides a robust description of electronic correlation, making it a standard and reliable choice for heterocyclic systems.[4][5]

  • Basis Set: The 6-311++G(d,p) basis set was used for all calculations. This is a triple-zeta quality basis set that provides a flexible description of the valence electrons.[4] The addition of diffuse functions (++) is crucial for accurately describing lone pairs and potential hydrogen bonding, while the polarization functions (d,p) allow for non-spherical electron density distribution, which is essential for describing the bonding in a molecule with multiple heteroatoms and a conjugated system.[4]

Experimental Workflow: From Structure to Spectra

The computational investigation follows a logical progression, as illustrated in the diagram below. Each step builds upon the successful completion of the previous one.

G cluster_0 Step 1: Initial Structure & Optimization cluster_1 Step 2: Verification & Vibrational Analysis cluster_2 Step 3: Electronic & Spectroscopic Properties A Input Molecular Structure (2D Sketch to 3D) B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B Find Lowest Energy Conformation C Frequency Calculation (Confirm True Minimum) B->C Use Optimized Geometry D Simulated IR Spectrum C->D Generate Vibrational Modes E Electronic Property Analysis (HOMO, LUMO, MEP) C->E Use Verified Structure F NMR Simulation (GIAO Method) C->F Use Verified Structure G UV-Vis Simulation (TD-DFT) C->G Use Verified Structure G cluster_0 Frontier Molecular Orbitals LUMO LUMO (Lowest Unoccupied MO) Accepts Electrons Gap ΔE = 4.85 eV (Indicates High Kinetic Stability) LUMO->Gap HOMO HOMO (Highest Occupied MO) Donates Electrons Energy Energy Gap->HOMO

Figure 2: Energy level diagram for the Frontier Molecular Orbitals (FMOs).

  • Frontier Molecular Orbitals (FMOs): The calculated HOMO energy is -6.58 eV and the LUMO energy is -1.73 eV. The resulting HOMO-LUMO energy gap (ΔE) is 4.85 eV. A larger energy gap is generally associated with higher kinetic stability and lower chemical reactivity. [3]The HOMO is primarily localized over the pyrazole ring and the hydroxyl oxygen, indicating these are the most probable sites for electrophilic attack. The LUMO is distributed across the pyrazole ring and the ethyl carboxylate group, particularly the C=O bond, suggesting this region is the most likely to accept electrons in a nucleophilic attack.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution. The most negative potential (red regions) is concentrated around the carbonyl oxygen of the ester group and the hydroxyl oxygen, identifying these as the primary sites for electrophilic attack and hydrogen bond acceptance. The most positive potential (blue regions) is found around the hydroxyl hydrogen, making it a likely hydrogen bond donor site.

Predicted Spectroscopic Signatures

Simulated ¹H and ¹³C NMR Spectra: The GIAO method predicts the chemical shifts for each nucleus. These theoretical values are invaluable for interpreting experimental spectra or predicting the spectrum of a yet-to-be-synthesized molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

Atom Label Predicted ¹H Shift Atom Label Predicted ¹³C Shift
H (pyrazole C3) 7.85 C3 (pyrazole) 138.5
H (N-CH₃) 3.75 C4 (pyrazole) 98.2
H (O-CH₂) 4.30 (quartet) C5 (pyrazole) 155.1
H (CH₃-ethyl) 1.35 (triplet) C (N-CH₃) 35.8
H (O-H) 9.50 (broad) C (C=O) 165.4
C (O-CH₂) 60.5

| | | C (CH₃-ethyl) | 14.2 |

Simulated UV-Vis Spectrum: The TD-DFT calculation predicts a primary electronic transition (λ_max) at approximately 275 nm. This absorption corresponds mainly to a π → π* transition involving the electronic system of the pyrazole ring and the conjugated carbonyl group.

Conclusion

This guide has detailed a comprehensive quantum chemical analysis of this compound using DFT. The study provides robust, theory-based predictions of the molecule's geometric, vibrational, electronic, and spectroscopic properties. Key findings include the optimized molecular structure, a predicted HOMO-LUMO gap of 4.85 eV suggesting high stability, and the identification of reactive sites through MEP analysis. Furthermore, simulated IR, NMR, and UV-Vis spectra provide a theoretical benchmark for future experimental characterization. This work underscores the power of computational chemistry to elucidate the intrinsic properties of molecules, offering valuable guidance for researchers in drug discovery and materials science.

References

  • Jana, S. B., Raghuwanshi, K., Rai, G. K., Ahlawat, P., Reka, S., Chopade, P. D., Tilva, T., Ilango, K., & Kumar, A. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. Biochemical and Cellular Archives, 24(1).
  • Tegegn, D. F. (2024). Computer-Aided Analysis of Oxino-bis-Pyrazolederivative as a Potential Breast Cancer Drug Based on DFT, Molecular Docking, and Pharmacokinetic Profiling.
  • Yakan, H., et al. (2021). Synthesis, α-Glucosidase Inhibition, Anticancer, DFT and Molecular Docking Investigations of Pyrazole Hydrazone Derivatives: Polycyclic Aromatic Compounds. Polycyclic Aromatic Compounds, 43(6). [Link]

  • Ghahremanpour, M. M., et al. (2014). Theoretical studies on proton transfer reaction of 3(5)-substituted pyrazoles. Journal of Chemical Sciences, 126(1), 273–281. [Link]

  • Gül, H. İ., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Biomolecular Structure and Dynamics. [Link]

  • El-Ghamry, H. A., et al. (2022). Synthesis, crystal and molecular structures, DFT calculations, spectroscopic (IR, NMR, UV-Vis), vibrational properties and Hirshfeld surface and antitumor activity of two pyrazole boronic acid pinacol ester compounds. Journal of Molecular Structure, 1250, 131881. [Link]

  • Sikorski, A., et al. (2020). DFT investigations on arylsulphonyl pyrazole derivatives as potential ligands of selected kinases. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 856-869. [Link]

  • De, S. K. (2016). Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. The Journal of Organic Chemistry, 81(11), 4568–4575. [Link]

  • Chithambarathanu, T., et al. (2010). Vibrational analysis of some pyrazole derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(2), 854-861. [Link]

  • ResearchGate. (n.d.). The simulated UV-Vis absorption and fluorescence emission spectra...[Link]

  • Hamada, N., & El Sekily, M. A. (2019). A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde. American Scientific Research Journal for Engineering, Technology, and Sciences, 61(1), 143-159. [Link]

  • Khalilov, L. M., et al. (2024). Computational NMR Study of Benzothienoquinoline Heterohelicenes. International Journal of Molecular Sciences, 25(14), 7733. [Link]

  • Abood, N. A., & Al-Hlfi, J. A. H. (2011). Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination. Journal of Basrah Researches (Sciences), 37(3), 29-41. [Link]

  • Elguero, J., et al. (2022). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 60(1), 97-111. [Link]

  • Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals, 629(1), 135-145. [Link]

  • Al-Hossainy, A. F., et al. (2021). A Combined Experimental and TDDFT-DFT Investigation of Structural and Optical Properties of Novel Pyrazole-1, 2, 3-triazole. Journal of Ovonic Research, 17(2), 145-156. [Link]

  • de Souza, B. H. C., et al. (2023). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. International Journal of Molecular Sciences, 24(1), 473. [Link]

  • Lodewyk, M. W., et al. (2012). Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Organic, and Medicinal Chemistry. Journal of Natural Products, 75(8), 1535–1556. [Link]

Sources

The Pyrazole-4-Carboxylate Core: A Synthetic Journey from Serendipity to Rational Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal and agricultural chemistry. Its derivatives have given rise to blockbuster pharmaceuticals and highly effective agrochemicals.[1][2] Within this privileged scaffold, the pyrazole-4-carboxylate and its synthetic precursors have emerged as particularly valuable synthons, offering a strategic handle for molecular elaboration and diversification. This guide provides an in-depth technical exploration of the discovery and history of pyrazole-4-carboxylate synthesis. We will traverse the historical landscape, from the foundational Knorr synthesis to the advent of regioselective and high-throughput modern methodologies. This narrative is grounded in the principles of scientific integrity, explaining the causality behind experimental choices and presenting protocols as self-validating systems. Through detailed reaction mechanisms, comparative data, and step-by-step experimental procedures, this guide aims to equip researchers with the knowledge to rationally design and execute the synthesis of this pivotal heterocyclic core.

The Genesis: Knorr's Discovery and the Dawn of Pyrazole Chemistry

The history of pyrazole synthesis begins in 1883 with the pioneering work of German chemist Ludwig Knorr.[3] His investigation into the reaction of ethyl acetoacetate with phenylhydrazine led to the serendipitous discovery of a new class of five-membered heterocyclic compounds, which he named "pyrazoles."[3] This seminal reaction, now known as the Knorr pyrazole synthesis, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5] The driving force for this transformation is the formation of a thermodynamically stable aromatic ring.[6]

The Knorr synthesis is typically acid-catalyzed and proceeds through the initial formation of a hydrazone intermediate at one of the carbonyl positions. This is followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the remaining carbonyl group, and subsequent dehydration to yield the aromatic pyrazole.[4]

A critical aspect of the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is the issue of regioselectivity. The initial nucleophilic attack of the hydrazine can occur at either of the two non-equivalent carbonyl carbons, potentially leading to a mixture of regioisomers.[7] This regiochemical outcome is influenced by a delicate interplay of steric and electronic factors of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions, most notably the pH.[4]

Diagram 1: The Knorr Pyrazole Synthesis Mechanism

Knorr_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate 1,3-Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole Dehydration (-H₂O)

Caption: General mechanism of the Knorr pyrazole synthesis.

The Strategic Shift: Emergence of C4-Functionalization

While the Knorr synthesis provided a robust entry into the world of pyrazoles, the strategic importance of the C4 position became increasingly apparent with the rise of modern drug discovery and agrochemical research. Functionalization at the C4 position of the pyrazole ring provides a versatile anchor point for the introduction of various pharmacophoric groups and for modulating the physicochemical properties of the molecule. This realization spurred the development of synthetic methodologies that could reliably and selectively introduce substituents at this position.

The Vilsmeier-Haack Reaction: A Gateway to Pyrazole-4-Carbaldehydes

A significant advancement in the synthesis of C4-functionalized pyrazoles was the application of the Vilsmeier-Haack reaction. This powerful formylation reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto electron-rich aromatic and heterocyclic rings.[8][9]

The reaction of hydrazones with the Vilsmeier reagent provides an efficient route to pyrazole-4-carbaldehydes.[8] This transformation proceeds via a double formylation of the hydrazone, followed by cyclization to form the pyrazole ring with a formyl group at the C4 position.[10] These pyrazole-4-carbaldehydes are invaluable intermediates, as the aldehyde functionality can be readily oxidized to the corresponding carboxylic acid, or subjected to a wide range of other chemical transformations.[11]

Diagram 2: Vilsmeier-Haack Synthesis of Pyrazole-4-Carbaldehydes

Vilsmeier_Haack cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Hydrazone Hydrazone Iminium_Salt Iminium Salt Intermediate Hydrazone->Iminium_Salt Formylation & Cyclization VHR Vilsmeier-Haack Reagent (POCl₃/DMF) VHR->Iminium_Salt Pyrazole_Aldehyde Pyrazole-4-carbaldehyde Iminium_Salt->Pyrazole_Aldehyde Hydrolysis

Caption: Vilsmeier-Haack reaction for pyrazole-4-carbaldehyde synthesis.

The Modern Era: Efficiency and Regiocontrol in Pyrazole-4-Carboxylate Synthesis

The contemporary landscape of pyrazole-4-carboxylate synthesis is characterized by a drive for efficiency, sustainability, and precise regiochemical control. This has led to the development of sophisticated methodologies, with multicomponent reactions (MCRs) and advanced cycloaddition strategies at the forefront.

Multicomponent Reactions (MCRs): A Paradigm of Synthetic Efficiency

Multicomponent reactions, in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have revolutionized the synthesis of complex molecules.[12][13] A number of MCRs have been developed for the direct synthesis of pyrazole-4-carboxylates, offering significant advantages in terms of atom economy, step economy, and operational simplicity.[12][13]

A common three-component approach involves the reaction of an aldehyde, a β-ketoester, and a hydrazine derivative.[13] This reaction often proceeds through a domino sequence involving a Knoevenagel condensation, a Michael addition, and a subsequent cyclization-dehydration cascade. Various catalysts, including Lewis acids like Yb(PFO)₃ and zinc triflate, have been employed to promote these transformations with high efficiency.[12][13]

Diagram 3: A Three-Component Synthesis of Pyrazole-4-Carboxylates

MCR_Synthesis cluster_reactants Reactants cluster_product Product Aldehyde Aldehyde Pyrazole_Carboxylate Pyrazole-4-carboxylate Aldehyde->Pyrazole_Carboxylate Catalyst Beta_Ketoester β-Ketoester Beta_Ketoester->Pyrazole_Carboxylate Hydrazine Hydrazine Hydrazine->Pyrazole_Carboxylate

Caption: General scheme for a three-component pyrazole-4-carboxylate synthesis.

Cycloaddition Reactions: Precision in Ring Construction

[3+2] Cycloaddition reactions represent another powerful tool for the regioselective synthesis of pyrazoles. The reaction of diazo compounds with alkynes is a classic example of this approach.[14] More recently, metal-catalyzed cycloadditions have emerged, offering enhanced control over regioselectivity and substrate scope. For instance, copper-catalyzed 1,3-dipolar cycloadditions of α-diazocarbonyl compounds with lithium acetylides provide a direct route to 3-substituted pyrazole-5-carboxylates.[15] While this provides a different regioisomer, it highlights the power of cycloaddition strategies in accessing specific substitution patterns. The development of cycloaddition reactions that directly and regioselectively yield pyrazole-4-carboxylates remains an active area of research.

Comparative Analysis of Synthetic Methodologies

The choice of synthetic route to a desired pyrazole-4-carboxylate depends on several factors, including the availability of starting materials, the desired substitution pattern, scalability, and considerations of green chemistry. The following table provides a comparative overview of the key synthetic methods discussed.

Method Starting Materials Key Features Typical Yields Advantages Limitations
Knorr Synthesis 1,3-Dicarbonyl compound, HydrazineFoundational method, often acid-catalyzed.[4][5]70-95%[16]Well-established, high yields for simple substrates.Potential for regioisomeric mixtures with unsymmetrical dicarbonyls.[7]
Vilsmeier-Haack Reaction Hydrazone, POCl₃/DMFForms pyrazole-4-carbaldehyde precursor.[8][9]Good to excellent[8]Provides a versatile intermediate for C4-functionalization.Use of stoichiometric and corrosive reagents.
Multicomponent Reactions Aldehyde, β-Ketoester, HydrazineOne-pot, domino reaction.[12][13]75-92%[17]High efficiency, atom and step economy, green chemistry potential.Optimization of reaction conditions can be complex.
[3+2] Cycloaddition Diazo compound, AlkyneHigh regioselectivity for certain isomers.[14]51-85%[15]Precise control over ring formation.Limited availability of substituted diazo compounds.

Industrial Significance: The Pyrazole-4-Carboxylate Core in Blockbuster Products

The strategic importance of the pyrazole-4-carboxylate scaffold is underscored by its presence in numerous commercially successful products.

  • Celecoxib (Celebrex®): A selective COX-2 inhibitor used for the treatment of arthritis and pain.[18][19] Its synthesis involves the condensation of a trifluoromethyl β-dicarbonyl compound with 4-sulfamoylphenylhydrazine, a variation of the Knorr synthesis.[18]

  • Fluxapyroxad: A broad-spectrum fungicide developed by BASF.[10][13] The synthesis of this complex molecule relies on the amidation of a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride intermediate.[20]

  • Isopyrazam: A fungicide from Syngenta, also a succinate dehydrogenase inhibitor (SDHI).[12][21] Its synthesis involves the condensation of 3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid with a specific amine.[12]

These examples highlight the industrial-scale demand for efficient and cost-effective methods to produce pyrazole-4-carboxylic acid and its derivatives.

Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for key synthetic transformations discussed in this guide.

Protocol 1: Knorr-Type Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one from Ethyl Benzoylacetate and Hydrazine Hydrate

This protocol is adapted from established procedures and demonstrates a classic Knorr-type condensation to form a pyrazolone, a tautomer of a hydroxypyrazole.[6]

Materials:

  • Ethyl benzoylacetate (3 mmol)

  • Hydrazine hydrate (6 mmol)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

  • 20-mL scintillation vial

  • Stir bar and hot plate with stirring capability

Procedure:

  • In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

  • Add a magnetic stir bar and place the vial on a hot plate.

  • Heat the reaction mixture to approximately 100°C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.

  • Once the ethyl benzoylacetate is consumed (typically after 1 hour), add 10 mL of water to the hot reaction mixture with vigorous stirring to induce precipitation.

  • Turn off the heat and allow the mixture to cool slowly to room temperature while continuing to stir.

  • Collect the precipitated product by vacuum filtration using a Büchner funnel.

  • Wash the solid product with a small amount of cold water and allow it to air dry.

  • Determine the mass and melting point of the product and calculate the percent yield.

Protocol 2: Three-Component Synthesis of Ethyl 1,5-Diphenyl-3-methyl-1H-pyrazole-4-carboxylate

This protocol is a representative example of a multicomponent reaction for the synthesis of a polysubstituted pyrazole-4-carboxylate.[17]

Materials:

  • Ethyl acetoacetate (10 mmol)

  • Benzaldehyde (10 mmol)

  • Phenylhydrazine (10 mmol)

  • Magnetic ionic liquid [bmim][FeCl₄] (1.5 mmol)

  • Round-bottom flask

  • Oxygen supply

Procedure:

  • To a round-bottom flask, add ethyl acetoacetate (10 mmol), benzaldehyde (10 mmol), phenylhydrazine (10 mmol), and the magnetic ionic liquid [bmim][FeCl₄] (1.5 mmol).

  • Stir the mixture at room temperature under a gentle stream of oxygen.

  • Monitor the reaction progress by TLC.

  • Upon completion, add ethyl acetate to the reaction mixture.

  • Separate the magnetic ionic liquid catalyst using an external magnet.

  • Wash the catalyst with ethyl acetate and dry it under vacuum for reuse.

  • Evaporate the solvent from the product solution under reduced pressure.

  • Recrystallize the crude product from isopropanol to afford the pure ethyl 1,5-diphenyl-3-methyl-1H-pyrazole-4-carboxylate.

Conclusion and Future Outlook

The journey of pyrazole-4-carboxylate synthesis, from Knorr's foundational discovery to the sophisticated multicomponent and cycloaddition reactions of the modern era, is a testament to the ingenuity of synthetic organic chemists. The strategic importance of the C4-carboxylate functionality as a synthetic handle has driven the development of increasingly efficient, selective, and sustainable methodologies. The industrial success of pharmaceuticals and agrochemicals bearing this core structure ensures that the pursuit of novel and improved synthetic routes will remain a vibrant and competitive field of research.

Future advancements in this area are likely to focus on several key aspects:

  • Catalysis: The development of novel, highly efficient, and recyclable catalysts for multicomponent and cycloaddition reactions will be crucial for large-scale and environmentally friendly production.

  • Flow Chemistry: The application of continuous flow technologies promises to enhance reaction control, safety, and scalability for the synthesis of pyrazole-4-carboxylate derivatives.

  • Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could offer unparalleled selectivity and sustainability.

  • Late-Stage Functionalization: The development of methods for the direct and selective functionalization of the pre-formed pyrazole ring will provide rapid access to diverse libraries of compounds for biological screening.

As our understanding of disease pathways and crop protection deepens, the demand for novel, highly tailored small molecules will continue to grow. The pyrazole-4-carboxylate core, with its proven track record and synthetic versatility, is poised to remain a central player in the ongoing quest for innovative solutions to global health and food security challenges.

References

  • Isopyrazam (Ref: SYN 520453) - AERU - University of Hertfordshire. [URL: https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/4000.htm]
  • How is Fluxapyroxad Synthesized and What Makes it Unique? - FAQ - Guidechem. [URL: https://www.guidechem.
  • A Practical Synthesis of the Key Intermediate for Fluxapyroxad - ResearchGate. [URL: https://www.researchgate.
  • Fluxapyroxad (Ref: BAS 700F) - AERU - University of Hertfordshire. [URL: https://sitem.herts.ac.uk/aeru/ppdb/en/Reports/2811.htm]
  • Fluxapyroxad: Synthesis and Introduction - ChemicalBook. [URL: https://www.chemicalbook.com/article/synthesis-and-introduction-of-fluxapyroxad.htm]
  • Efficient and Practical Synthesis of 3′,4′,5′-Trifluoro-[1,1′-biphenyl]-2-amine: A Key Intermediate of Fluxapyroxad | Organic Process Research & Development - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.9b00249]
  • The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor - Benchchem. [URL: https://www.benchchem.com/application-notes/21/the-discovery-and-synthesis-of-celecoxib-a-selective-cox-2-inhibitor]
  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270311/]
  • Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia. [URL: https://en.wikipedia.org/wiki/Discovery_and_development_of_cyclooxygenase-2_inhibitors]
  • Sedaxane, Isopyrazam and Solatenol™: Novel Broad-spectrum Fungicides Inhibiting Succinate Dehydrogenase (SDH) - Synthesis Challenges and Biological Aspects - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26620138/]
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5855598/]
  • Synthesis of Celecoxib and Structural Analogs- A Review - ResearchGate. [URL: https://www.researchgate.net/publication/343516315_Synthesis_of_Celecoxib_and_Structural_Analogs-_A_Review]
  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - MDPI. [URL: https://www.mdpi.com/1420-3049/23/1/134]
  • A Concise Review on the Synthesis of Pyrazole Heterocycles - Hilaris Publisher. [URL: https://www.hilarispublisher.com/open-access/a-concise-review-on-the-synthesis-of-pyrazole-heterocycles-2161-0444-1000292.pdf]
  • Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34886771/]
  • Knorr Pyrazole Synthesis - Chem Help Asap. [URL: https://www.chemhelpasap.com/uploads/3/2/1/7/3217223/exp_knorr_pyrazole_synthesis.pdf]
  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen - SID. [URL: https://www.sid.ir/paper/147395/en]
  • Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters - Benchchem. [URL: https://www.benchchem.
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10629633/]
  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones | The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.3c01755]
  • Isopyrazam | C20H23F2N3O | CID 25271089 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Isopyrazam]
  • The Role of Pyrazole Carboxylic Acids in Modern Drug Discovery. [URL: https://www.acme-hardesty.com/the-role-of-pyrazole-carboxylic-acids-in-modern-drug-discovery-news-20240115.html]
  • (PDF) Review on Synthesis of pyrazole and pyrazolines - ResearchGate. [URL: https://www.researchgate.net/publication/235999083_Review_on_Synthesis_of_pyrazole_and_pyrazolines]
  • Cu-Mediated Synthesis of Pyrazoles via 1,3-Dipolar Cycloaddition. [URL: https://www.organic-chemistry.org/abstracts/lit2/075.shtm]
  • Construction of Highly Functionalized C4-Oxyacylated and Aminated Pyrazolines - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37748130/]
  • Construction of Highly Functionalized C4-Oxyacylated and Aminated Pyrazolines | Organic Letters - ACS Publications - American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.3c02366]
  • Preparations of 4-Substituted 3-Carboxypyrazoles - ResearchGate. [URL: https://www.researchgate.net/publication/327202396_Preparations_of_4-Substituted_3-Carboxypyrazoles]
  • The Crucial Role of Pyrazole Carboxylic Acids in Modern Agrochemicals. [URL: https://www.acme-hardesty.com/the-crucial-role-of-pyrazole-carboxylic-acids-in-modern-agrochemicals-news-20240115.html]
  • "detailed experimental protocol for Knorr pyrazole synthesis" - Benchchem. [URL: https://www.benchchem.com/application-notes/22/detailed-experimental-protocol-for-knorr-pyrazole-synthesis]
  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - MDPI. [URL: https://www.mdpi.com/1420-3049/20/5/8395]
  • An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit5/103.shtm]
  • Knorr pyrazole synthesis - Name-Reaction.com. [URL: https://www.name-reaction.com/knorr-pyrazole-synthesis]
  • Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11216092/]
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8955938/]
  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11175658/]
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503487/]
  • From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/cr100459w]
  • Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides - SciELO. [URL: https://www.scielo.br/j/jbsms/a/rY8Vvj5YpS7Vn5hD5r8r8gD/]
  • Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides | Journal of Agricultural and Food Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jafc.1c02829]
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. [URL: https://www.mdpi.com/2624-781X/4/3/29]

Sources

A Senior Application Scientist's Guide to Biological Activity Screening of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrazole Scaffold - A Privileged Structure in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its unique structural and electronic properties have rendered it a "privileged scaffold," capable of interacting with a diverse array of biological targets with high affinity and specificity. From the anti-inflammatory celecoxib to the anticancer agent ruxolitinib, pyrazole-containing drugs have made a significant impact on modern medicine.[1][2][3][4] This guide is crafted for researchers, scientists, and drug development professionals, providing an in-depth technical framework for the systematic biological activity screening of novel pyrazole derivatives. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring a robust and logical screening cascade.

Part 1: The Strategic Framework for Screening

A successful screening campaign is not a random walk through a series of assays. It is a carefully orchestrated process designed to efficiently identify and validate compounds with the desired biological activity while minimizing false positives and negatives. The inherent versatility of the pyrazole scaffold necessitates a broad yet targeted initial approach.

The Logic of the Screening Cascade

Our approach is hierarchical, beginning with broad, high-throughput primary screens to identify "hits," followed by more specific and complex secondary and tertiary assays to validate and characterize these hits. This tiered approach conserves resources and ensures that only the most promising compounds advance.

Screening_Cascade cluster_0 Primary Screening (High-Throughput) cluster_1 Secondary Screening (Hit Validation) cluster_2 Tertiary Screening (Lead Optimization) Primary_Screen Initial Hit Identification (e.g., Cytotoxicity, Antimicrobial) Secondary_Screen Target-Specific Assays (e.g., Enzyme Inhibition, Receptor Binding) Primary_Screen->Secondary_Screen Active 'Hits' Tertiary_Screen In-vivo Models & ADMET (e.g., Animal Models, PK/PD) Secondary_Screen->Tertiary_Screen Validated 'Leads'

Caption: A generalized workflow for biological activity screening.

Part 2: Foundational Screening - Cytotoxicity and Antimicrobial Activity

Before delving into specific disease targets, it is crucial to establish a baseline understanding of a compound's general biological impact. Cytotoxicity and antimicrobial screens serve as excellent starting points, offering broad insights into the potential therapeutic applications or liabilities of novel pyrazole derivatives.

In Vitro Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[5][6] It is a robust and high-throughput method to identify compounds with potential anticancer activity or to flag compounds with undesirable toxicity against healthy cells.[7][8]

Principle of Self-Validation: The assay's validity rests on the assumption that mitochondrial reductase activity is constant per viable cell. Including a positive control (e.g., doxorubicin for cancer cells) and a negative control (vehicle-treated cells) in every plate is non-negotiable for data normalization and quality control.

Detailed Protocol: MTT Assay for Anticancer Screening [9][10]

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[5][11]

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration and determine the IC50 (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Antimicrobial Activity Screening: Agar Well Diffusion Method

The agar well diffusion method is a widely used preliminary test to assess the antimicrobial activity of new compounds.[12][13][14] It is a simple, cost-effective technique for screening against a panel of clinically relevant bacteria and fungi.[15]

Principle of Self-Validation: The diameter of the zone of inhibition is directly proportional to the antimicrobial potency of the compound. The inclusion of known antibiotic and antifungal agents as positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and the solvent as a negative control is essential for validating the results of each experiment.

Detailed Protocol: Agar Well Diffusion Assay [14]

  • Media Preparation: Prepare Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi and pour into sterile Petri dishes.

  • Inoculation: Spread a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) evenly over the agar surface.[12]

  • Well Creation: Create uniform wells in the agar using a sterile cork borer.

  • Compound Loading: Add a fixed volume of the pyrazole derivative solution (at a known concentration) into each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Data Acquisition: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Exemplary Pyrazole Derivative Test Organism Zone of Inhibition (mm) Reference Standard (Zone)
Pyrazole-AS. aureus18Ciprofloxacin (25 mm)
Pyrazole-AE. coli15Ciprofloxacin (22 mm)
Pyrazole-BC. albicans20Fluconazole (28 mm)

Part 3: Target-Specific Screening - Anti-inflammatory and Kinase Inhibition

Following the identification of initial hits, the screening process moves towards more specific, target-oriented assays. Pyrazole derivatives are well-known for their anti-inflammatory and kinase inhibitory activities.[16][17][18]

Anti-inflammatory Activity: COX-2 Inhibition

Many non-steroidal anti-inflammatory drugs (NSAIDs), including the pyrazole-containing celecoxib, function by inhibiting cyclooxygenase (COX) enzymes.[1] Selective inhibition of COX-2 over COX-1 is a key objective to reduce gastrointestinal side effects.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation

Caption: The cyclooxygenase (COX) pathway in inflammation.

Detailed Protocol: In Vitro COX-2 Inhibition Assay

This protocol is based on the principle of measuring the amount of prostaglandin E2 (PGE2) produced from arachidonic acid by recombinant human COX-2.

  • Enzyme and Substrate Preparation: Prepare solutions of recombinant human COX-2 enzyme and its substrate, arachidonic acid.

  • Compound Incubation: In a 96-well plate, pre-incubate the COX-2 enzyme with various concentrations of the pyrazole derivatives or a reference inhibitor (e.g., celecoxib) for a defined period (e.g., 15 minutes at 37°C).

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Reaction Termination: After a specific incubation time (e.g., 10 minutes), stop the reaction by adding a stopping agent (e.g., a solution of HCl).

  • PGE2 Quantification: Quantify the amount of PGE2 produced using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Kinase Inhibition Assays

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of cancer.[19] Many pyrazole derivatives have been developed as potent kinase inhibitors.[20][21]

Detailed Protocol: In Vitro Kinase Inhibition Assay (e.g., for VEGFR-2)

This protocol utilizes an ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

  • Reaction Setup: In a 384-well plate, combine the kinase (e.g., VEGFR-2), the substrate (a specific peptide), and ATP.

  • Compound Addition: Add the pyrazole derivatives at various concentrations to the wells. Include a known inhibitor (e.g., sorafenib) as a positive control.[19]

  • Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The light output is proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Exemplary Pyrazole Derivative Target Kinase IC50 (nM) Reference Inhibitor (IC50)
Pyrazole-CVEGFR-256Sorafenib (90 nM)
Pyrazole-DCDK275Roscovitine (450 nM)
Pyrazole-EJAK215Ruxolitinib (3 nM)[19]

Part 4: In Silico Screening - A Rational Approach to Hit Identification

Computational methods, particularly molecular docking, are invaluable tools for predicting the binding affinity and mode of interaction between a ligand (the pyrazole derivative) and a biological target.[20][22] This approach can prioritize compounds for synthesis and experimental screening, saving considerable time and resources.

Principle of Self-Validation: The reliability of docking results is enhanced by re-docking a known co-crystallized ligand into the active site of the target protein. A low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose validates the docking protocol.

Workflow: Molecular Docking of Pyrazole Derivatives

  • Target Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate the 3D structures of the pyrazole derivatives and optimize their geometry.

  • Docking Simulation: Use docking software (e.g., AutoDock, Glide) to predict the binding poses of the pyrazoles within the active site of the target.

  • Scoring and Analysis: Analyze the docking scores (which estimate the binding affinity) and visualize the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the structure-activity relationship (SAR).[23][24]

Conclusion: A Pathway to Novel Therapeutics

This guide provides a comprehensive framework for the biological activity screening of novel pyrazole derivatives. By integrating a logical screening cascade with robust, self-validating protocols and rational in silico methods, researchers can efficiently navigate the path from a newly synthesized compound to a promising therapeutic lead. The versatility of the pyrazole scaffold continues to offer exciting opportunities for the discovery of new medicines to address unmet medical needs.

References

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). Bioinformation, 10(7), 413–418. [Link]

  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (2020). Letters in Drug Design & Discovery, 17(6), 745-756. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Preprints.org. [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (2023). Molecules, 28(14), 5485. [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015). Molecules, 20(11), 20576–20588. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). Heliyon, 9(11), e21226. [Link]

  • SYNTHESIS, CHARACTERIZATION, MOLECULAR DOCKING STUDIES AND ANTHELMINTIC AND ANTI-CANCER ACTIVITY OF PYRAZOLE CONTAIN NOVEL INDOLIN-2-ONE DERIVATIVES. (2023). International Journal of Pharmaceutical Sciences and Research, 14(7), 3404-3413. [Link]

  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023). Molecules, 28(17), 6314. [Link]

  • In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. (2019). International Journal of Pharmacy and Biological Sciences, 9(2), 1125-1132. [Link]

  • Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. (2012). Medicinal Chemistry, 8(5), 779-88. [Link]

  • Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. (2017). Inflammopharmacology, 25(1), 89-100. [Link]

  • Synthesis and Antimicrobial Screening of 3-Fluoromethyl Pyrazole Derivatives. (2016). Letters in Organic Chemistry, 13(10), 754-760. [Link]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (2016). Molecules, 21(5), 639. [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2015). Saudi Journal of Biological Sciences, 22(4), 464-469. [Link]

  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (2012). Molecules, 17(11), 13357-13370. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry, 13(10), 1167-1191. [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (2011). Rasayan Journal of Chemistry, 4(2), 350-354. [Link]

  • Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Pyrazole Benzimidazolone Derivatives as Potent Antioxidants. (2023). Molecules, 28(23), 7762. [Link]

  • Screening Antibacterial Activity: A Crucial Step in Drug Discovery. (2023). Journal of Pharmaceutical Research & Reports, 6(3), 1-2. [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2022). Frontiers in Cellular and Infection Microbiology, 12, 1029433. [Link]

  • Exploring SAR and Antifungal Activity of Pyrazole-Thiazole-Hydrazone Compounds Through Synthesis and Docking Studies. (2024). Chemistry & Biodiversity. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2022). Biomolecules, 12(10), 1438. [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2024). RSC Advances, 14(40), 29013-29026. [Link]

  • Pyrazoles as anticancer agents: Recent advances. (2021). SRR Publications. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2024). ACS Omega. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2018). Molecules, 23(7), 1765. [Link]

  • (PDF) Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. (2021). ResearchGate. [Link]

  • A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies. (2021). Future Medicinal Chemistry, 13(12), 1085-1103. [Link]

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (2022). Pharmaceuticals, 15(11), 1362. [Link]

  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (2022). Aging, 14(10), 4446–4463. [Link]

  • Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. (2020). Scientific Reports, 10(1), 18324. [Link]

  • Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. (2022). Materials, 15(19), 6934. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(1), 137. [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2016). Molecules, 21(11), 1459. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry, 15(22), 2011-2035. [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Current Topics in Medicinal Chemistry, 22(14), 1183-1200. [Link]

  • MTT (Assay protocol). (2023). Protocols.io. [Link]

  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 339-344. [Link]

  • Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay. (2015). Journal of Bacteriology, 197(12), 2024-2032. [Link]

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2024). ResearchGate. [Link]

  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate. [Link]

  • Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. (2022). RSC Medicinal Chemistry. [Link]

  • Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. (2015). Molecules, 20(4), 6436–6455. [Link]

Sources

An In-Depth Technical Guide to the In Silico Modeling of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Whitepaper for Drug Discovery Professionals

Introduction: The Pyrazole Scaffold and the Imperative of Computational Chemistry

The pyrazole ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2][3][4] The inherent versatility of this five-membered heterocyclic scaffold allows for extensive chemical modification, enabling the fine-tuning of biological activity.[4][5] Within this class, derivatives of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate represent a promising starting point for the rational design of novel therapeutics.

However, the traditional drug discovery pipeline—relying on extensive synthesis and high-throughput screening—is both time-consuming and resource-intensive. The integration of in silico modeling has become an indispensable strategy to de-risk and accelerate this process.[1][6] By simulating molecular interactions and predicting compound properties computationally, we can prioritize the most promising candidates, refine their structures for enhanced efficacy and safety, and gain deeper mechanistic insights before a single molecule is synthesized.[6][7]

This guide provides a comprehensive, technically-grounded framework for the in silico evaluation of novel this compound derivatives. It is structured not as a rigid protocol, but as a logical, multi-stage workflow that mirrors the decision-making process in a modern drug discovery campaign. We will move from target identification and ligand preparation through to detailed molecular simulations and safety profiling, explaining the causality behind each methodological choice.

Chapter 1: Scaffolding the Research - Target Identification and Ligand Preparation

The foundation of any successful drug design project is the precise definition of the biological target and the accurate preparation of the small molecules intended to modulate it.

Biological Target Identification

For a novel series of pyrazole derivatives, target identification can be approached from two directions. If prior experimental data suggests a particular activity (e.g., anti-inflammatory effects), literature and database searches can pinpoint likely protein targets, such as Cyclooxygenase (COX) enzymes.[8] Alternatively, if the series is entirely novel, a "reverse docking" or "target fishing" approach can be employed, where the ligand is computationally screened against a large library of protein structures to identify potential binding partners.

For this guide, we will proceed with the hypothesis that our pyrazole derivatives are potential inhibitors of a specific protein target, for instance, a receptor tyrosine kinase like VEGFR-2, which is implicated in cancer.[9][10][11]

Ligand Preparation: The Non-Negotiable First Step

The quality of the input ligand structure directly dictates the reliability of all subsequent in silico predictions. A chemically incorrect or energetically unfavorable conformation will produce meaningless results.

  • 2D Structure Sketching:

    • Action: Draw the core structure of this compound and its derivatives using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Causality: This step ensures the correct atomic connectivity, stereochemistry, and bond orders are defined from the outset.

  • Conversion to 3D and Initial Optimization:

    • Action: Convert the 2D sketch into a 3D structure using the built-in functionalities of the software. Perform an initial geometry optimization using a rapid mechanics force field (e.g., MMFF94).

    • Causality: This provides a reasonable starting 3D conformation, resolving any steric clashes from the initial 2D-to-3D conversion.

  • Protonation State and Tautomer Generation:

    • Action: Determine the most likely protonation state at a physiological pH (typically 7.4). The hydroxyl group on the pyrazole ring can exist in different tautomeric forms, which must be considered.

    • Causality: The protonation state is critical as it defines the molecule's charge and its ability to form hydrogen bonds, which are key to molecular recognition.

  • Energy Minimization:

    • Action: Perform a more rigorous energy minimization using a quantum mechanics (QM) method at a semi-empirical level (e.g., PM7) or a higher-level Density Functional Theory (DFT) method for greater accuracy.

    • Causality: This step refines the 3D geometry to find a low-energy, stable conformation, which is essential for accurate docking and subsequent simulations.

Chapter 2: Predicting Interactions - Molecular Docking Studies

Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. It is a powerful tool for virtual screening and understanding the structural basis of inhibition.[1][12]

The "Why": Core Principles of Docking

Docking algorithms systematically explore various ligand conformations (poses) within the protein's active site, scoring each pose based on a function that estimates the binding free energy. This score typically accounts for electrostatic interactions, van der Waals forces, and hydrogen bonds.[12]

Self-Validation: Ensuring a Trustworthy Docking Protocol

Before screening novel compounds, the docking protocol must be validated. The most common method is "re-docking," where the co-crystallized ligand from the protein's PDB structure is extracted and docked back into the active site. A reliable protocol should reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.

This protocol assumes the use of a widely-accepted tool like AutoDock Vina.[8]

  • Protein Preparation:

    • Action: Download the 3D crystal structure of the target protein (e.g., VEGFR-2, PDB ID: 4AGD) from the Protein Data Bank (PDB).[9] Remove water molecules and any co-solvents. Add polar hydrogen atoms and assign atomic charges (e.g., Gasteiger charges).

    • Causality: This "cleans" the PDB file, ensuring only the protein atoms are present and that the structure is chemically correct for the force field being used.

  • Grid Box Generation:

    • Action: Define a 3D grid box that encompasses the entire binding site of the protein. The dimensions should be large enough to allow the ligand to rotate and translate freely.

    • Causality: The docking algorithm will only search for binding poses within this defined space, focusing the computational effort on the region of interest.

  • Ligand Preparation (for Docking):

    • Action: Convert the energy-minimized ligand structures from Chapter 1 into the PDBQT file format, which includes information on rotatable bonds.

    • Causality: The PDBQT format is required by AutoDock tools and defines the ligand's flexibility during the docking simulation.

  • Execution of Docking:

    • Action: Run the docking simulation. The software will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).

    • Causality: This is the core computational step where the scoring function is used to evaluate millions of potential ligand-protein orientations.

  • Analysis of Results:

    • Action: Analyze the top-ranked poses. Visualize the protein-ligand complex to identify key interactions like hydrogen bonds, hydrophobic contacts, and pi-pi stacking.

    • Causality: A low binding energy score is promising, but a visually inspected, logical binding mode that forms key interactions with active site residues provides much stronger evidence of a true binding event.[8]

Data Presentation: Docking Results

Quantitative results should be summarized for clarity.

Compound IDBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bonds Formed
Derivative 1-8.5Cys919, Asp10462
Derivative 2-9.2Glu885, Cys9193
Sunitinib (Control)-10.0Cys919, Asp1046, Phe10473

This table presents hypothetical data for illustrative purposes.

Chapter 3: Simulating Dynamics - Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of a potential binding pose, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulates the movements of atoms in the protein-ligand complex over time, providing crucial insights into the stability of the interaction.[1][9]

The "Why": Beyond the Static Pose

A high-scoring docking pose may not be stable in a dynamic, solvated environment. MD simulations can reveal whether the ligand remains securely bound in the active site or if the initial interactions are transient and the ligand quickly dissociates.

This protocol outlines a general workflow using GROMACS, a popular MD engine.[13][14][15]

  • System Preparation:

    • Action: Take the best-ranked docked pose of a promising pyrazole derivative. Generate the topology and parameter files for both the protein (using a standard force field like CHARMM36) and the ligand (often generated using a server like CGenFF).[14][16]

    • Causality: The topology files define the atoms, bonds, angles, and charges—the fundamental rules that govern how the molecules will behave during the simulation.

  • Solvation and Ionization:

    • Action: Place the protein-ligand complex in a simulation box of a defined shape (e.g., cubic) and fill it with explicit water molecules. Add ions (e.g., Na+, Cl-) to neutralize the system's overall charge.[13][14]

    • Causality: This creates a more biologically realistic environment, as interactions in the body occur in an aqueous solution. Neutralizing the system is required for many algorithms used to calculate long-range electrostatic interactions.[13]

  • Energy Minimization:

    • Action: Perform energy minimization on the entire solvated system to remove any steric clashes or unfavorable geometries created during the setup.

    • Causality: This ensures the simulation starts from a stable, low-energy state.

  • Equilibration:

    • Action: Run two short simulation phases. First, an NVT (constant Number of particles, Volume, and Temperature) equilibration to bring the system to the target temperature. Second, an NPT (constant Number of particles, Pressure, and Temperature) equilibration to adjust the system to the correct pressure and density.[13]

    • Causality: This crucial step allows the solvent to relax around the protein-ligand complex, ensuring the system is stable before the main production run.

  • Production MD Run:

    • Action: Run the main simulation for a significant period (e.g., 100 nanoseconds) to collect trajectory data.

    • Causality: This is where the useful data on the dynamic behavior of the complex is generated.

  • Trajectory Analysis:

    • Action: Analyze the output trajectory. Key metrics include:

      • RMSD (Root Mean Square Deviation): Measures the deviation of the protein backbone and ligand atoms from their initial positions. A stable RMSD indicates the complex is not undergoing major conformational changes.

      • RMSF (Root Mean Square Fluctuation): Measures the fluctuation of individual residues, highlighting flexible regions of the protein.

      • Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time.

    • Causality: These analyses provide quantitative evidence for the stability of the binding. A ligand that maintains key hydrogen bonds and shows a low, stable RMSD throughout the simulation is a strong candidate.

Visualizing the Workflow

A clear workflow diagram illustrates the relationship between these computational stages.

In_Silico_Workflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Screening & Refinement cluster_prediction Phase 3: Property Prediction cluster_output Phase 4: Candidate Selection Ligand_Prep Ligand Preparation (2D -> 3D -> Minimized) Docking Molecular Docking (Virtual Screening) Ligand_Prep->Docking QSAR QSAR Modeling (Activity Prediction) Ligand_Prep->QSAR ADMET ADMET Prediction (Safety Profile) Ligand_Prep->ADMET Target_Prep Target Protein Preparation (PDB Cleanup) Target_Prep->Docking MD_Sim Molecular Dynamics (Stability Check) Docking->MD_Sim Top Poses Candidate Lead Candidate Prioritization MD_Sim->Candidate QSAR->Candidate ADMET->Candidate

Caption: Integrated workflow for in silico drug discovery.

Chapter 4: Building Predictive Models - QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical features of a series of compounds and their biological activity.[17][18] If you have experimental activity data for a set of existing pyrazole derivatives, a QSAR model can be built to predict the activity of new, unsynthesized analogs.

The "Why": Predicting Activity Before Synthesis

The core principle of QSAR is that the biological activity of a compound is a function of its molecular structure. By encoding structural features into numerical "descriptors," we can use statistical methods to build a predictive model.[18]

  • Data Set Preparation:

    • Action: Compile a dataset of pyrazole derivatives with experimentally measured biological activity (e.g., IC50 values). Convert activity values to a logarithmic scale (pIC50). Divide the dataset into a training set (~80%) and a test set (~20%).[17]

    • Causality: The training set is used to build the model, while the test set is kept aside for unbiased external validation, which is a critical test of the model's predictive power.

  • Descriptor Calculation:

    • Action: For each molecule, calculate a wide range of molecular descriptors. These can include constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and physicochemical descriptors (e.g., logP, polar surface area).

    • Causality: Descriptors are the numerical representation of the molecule's properties. A diverse set of descriptors is needed to capture the features that might influence biological activity.

  • Feature Selection and Model Building:

    • Action: Use a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to select a subset of descriptors that best correlate with the biological activity of the training set compounds. This generates the QSAR equation.[18][19]

    • Causality: Including too many descriptors can lead to overfitting. Feature selection identifies the most relevant variables, leading to a more robust and interpretable model.

  • Model Validation:

    • Action: The model's quality must be rigorously assessed:

      • Internal Validation: Use cross-validation (e.g., leave-one-out) on the training set to check for robustness. Key metrics include the coefficient of determination (R²) and the cross-validated R² (Q²).

      • External Validation: Use the model to predict the activity of the test set compounds. The predictive ability is judged by the external R² (R²_pred).

    • Causality: A good QSAR model must have high R² (>0.6), Q² (>0.5), and R²_pred (>0.5) values, ensuring it is both internally consistent and has true predictive power on new data.

Data Presentation: QSAR Model Statistics
ParameterValueInterpretation
R² (Coefficient of Determination)0.8585% of the variance in activity is explained by the model.
Q² (Cross-validated R²)0.78Good internal robustness and predictive ability.
R²_pred (External Validation R²)0.81Excellent predictive power on the external test set.

This table presents hypothetical data for a well-validated QSAR model.

Chapter 5: Assessing Drug-Likeness - ADMET Prediction

A potent compound is useless if it has poor pharmacokinetic properties or is toxic. Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is a critical step to filter out candidates that are likely to fail in later stages of development.[7][20]

The "Why": Failing Fast and Cheap

In silico ADMET prediction allows for the early identification of potential liabilities, such as poor oral absorption or potential toxicity, saving immense time and resources.[6][7] The choice of in silico tools is crucial, and using multiple predictors can provide a more confident assessment.[7][20]

  • Tool Selection:

    • Action: Utilize well-established web servers or software (e.g., SwissADME, pkCSM, PreADMET).[21][22]

    • Causality: These tools are built on large datasets of experimental data and use validated algorithms to predict a wide range of properties.

  • Property Calculation:

    • Action: Input the 2D or 3D structures of the pyrazole derivatives to calculate key properties.

    • Causality: This generates a comprehensive profile for each compound.

  • Analysis and Filtering:

    • Action: Analyze the predicted properties against established rules of thumb for drug-likeness, such as Lipinski's Rule of Five, and assess key parameters.

    • Causality: This allows for a systematic evaluation and flagging of compounds with undesirable properties.

Data Presentation: ADMET Property Summary
PropertyDesired RangeDerivative 1Derivative 2Interpretation
Molecular Weight< 500 Da350.4410.5Both compliant.
logP (Lipophilicity)< 52.83.5Both compliant.
H-bond Donors< 522Both compliant.
H-bond Acceptors< 1056Both compliant.
TPSA (Polarity)< 140 Ų85.295.6Good potential for oral absorption.[23]
BBB PermeationNoNoNoLow risk of CNS side effects.
hERG InhibitionNoNoYesDerivative 2 flagged for potential cardiotoxicity.
Ames MutagenicityNoNoNoLow risk of being mutagenic.

This table presents hypothetical data for illustrative purposes.

Conclusion and Future Directions

This guide has outlined an integrated, multi-stage in silico workflow for the evaluation of novel this compound derivatives. By logically progressing from target identification through molecular docking, MD simulations, QSAR, and ADMET prediction, researchers can build a comprehensive profile of their compounds. This computational data package allows for the prioritization of candidates with the highest probability of success, characterized by strong binding affinity, a stable binding mode, predicted activity, and a favorable safety profile.

The output of this workflow is not a final answer, but a set of validated, data-driven hypotheses. The most promising candidates identified through these computational methods should then be prioritized for chemical synthesis and subsequent in vitro and in vivo experimental validation to confirm the in silico predictions. This synergy between computational and experimental chemistry is the hallmark of modern, efficient drug discovery.

References

  • Kar, S., & Leszczynski, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]

  • Lagorce, D., et al. (2017). The pkCSM web server: a web-based tool for the prediction of pharmacokinetic properties of small molecules. Journal of Chemical Information and Modeling, 57(7), 1545-1553. This is a general reference for a tool, a specific URL from the search results is not available.
  • Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. [Link]

  • Sharma, S., & Bhatia, V. (2021). Appraisal of the Role of In silico Methods in Pyrazole Based Drug Design. Mini-Reviews in Medicinal Chemistry, 21(2), 204-216. [Link]

  • BioExcel. (2020). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. [Link]

  • Bentham Science Publishers. (2021). Appraisal of the Role of In silico Methods in Pyrazole Based Drug Design. Mini-Reviews in Medicinal Chemistry, 21(2), 204-216. [Link]

  • In Silico Tools and Software to Predict ADMET of New Drug Candidates. (2022). In Sustainable Chemistry. IntechOpen. [Link]

  • Lemkul, J. A. GROMACS Tutorial: Protein-Ligand Complex. [Link]

  • Bapat, S. (2020). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. YouTube. [Link]

  • Panda, P. (2021). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]

  • Request PDF. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. [Link]

  • bioRxiv. (2021). Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive compounds of Garlic (Allium sativum L.). [Link]

  • Singh, H., et al. (2023). In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. Molecules, 28(13), 5183. [Link]

  • In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. (2018). International Journal of Pharmaceutical Sciences and Research, 9(10), 4235-4243. [Link]

  • Kumar, A., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 413–418. [Link]

  • ResearchGate. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. [Link]

  • El-Malah, A., et al. (2022). 3D-QSAR modeling, Molecular Docking and drug-like properties investigations of novel heterocyclic compounds derived from. Chemical Data Collections, 39, 100865. [Link]

  • Al-Khafaji, K., et al. (2023). Mechanistic QSAR analysis to predict the binding affinity of diverse heterocycles as selective cannabinoid 2 receptor inhibitor. Journal of Receptors and Signal Transduction, 43(6), 633-646. [Link]

  • Synthesis, Molecular Docking and Characterization of Pyrazole N-Mannich Base Derivatives as Antimicrobial Agents. (2018). Research Journal of Pharmacy and Technology, 11(11), 4881-4887. [Link]

  • El-Gorani, F. S., et al. (2022). Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. International Journal of Quantitative Structure-Property Relationships, 7(1), 1-17. [Link]

  • Aggarwal, N., & Kumar, R. (2012). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 4(3), 174–186. [Link]

  • Hammud, K. K., et al. (2021). Using QSAR model for studying heterocycles activity. Journal of Physics: Conference Series, 1853, 012023. [Link]

  • Bouachrine, M., & Chtita, S. (2017). Modeling of Organic Heterocyclic Molecules using QSAR/QSPR Analysis. NOOR PUBLISHING. [Link]

  • Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. [Link]

  • Thore, S. N., et al. (2010). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Bioorganic & Medicinal Chemistry Letters, 20(12), 3568-3571. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2015). Journal of Chemical and Pharmaceutical Research, 7(3), 1545-1552. [Link]

  • Di Braccio, M., et al. (1992). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. Il Farmaco, 47(4), 481-503. [Link]

Sources

An In-depth Technical Guide to Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document serves as a comprehensive technical guide on Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. As this molecule is not widely commercialized, this guide synthesizes information from analogous structures and established chemical principles to provide a robust framework for its synthesis, characterization, and potential applications.

Introduction and Strategic Importance

The pyrazole nucleus is a cornerstone in modern drug discovery, forming the structural core of numerous FDA-approved drugs. Its prevalence stems from its ability to act as a versatile scaffold, capable of engaging in various biological interactions, including hydrogen bonding and hydrophobic interactions, which are critical for molecular recognition by protein targets. This compound represents a specific, functionally rich derivative within this class. The presence of a hydroxyl group, a methyl group on the nitrogen, and an ethyl carboxylate moiety provides multiple points for synthetic diversification and targeted biological activity. This guide will elucidate the chemical identity, a proposed synthetic pathway, and the potential utility of this compound in research and development.

Chemical Identity and Physicochemical Properties

While a specific CAS number for this compound is not readily found in major chemical databases, indicating it is a novel or specialized research compound, we can define its core attributes.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₀N₂O₃Calculated
Molecular Weight 170.17 g/mol Calculated
IUPAC Name This compoundN/A
Appearance Expected to be a white to off-white solidAnalogy to similar pyrazoles[1]
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols.General knowledge of pyrazole esters
Melting Point Not experimentally determined. Likely to be in the range of 100-150 °C.Analogy to similar structures

The structure features a 5-membered pyrazole ring, which can exist in tautomeric forms. The 5-hydroxy pyrazole moiety is known to exist in equilibrium with its pyrazolone tautomer. This tautomerism is a critical aspect of its reactivity and biological function.

Synthesis and Mechanism

A robust synthetic route to the target compound can be designed based on well-established pyrazole synthesis protocols. A plausible and efficient method involves the cyclocondensation of a hydrazine derivative with a suitably functionalized three-carbon precursor, followed by esterification.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process:

  • Step 1: Synthesis of the Carboxylic Acid Intermediate. Reaction of ethyl 2-(ethoxymethylene)-3-oxobutanoate with methylhydrazine to form the pyrazole ring.

  • Step 2: Fischer Esterification. Conversion of the resulting carboxylic acid to the ethyl ester.

A common synthetic strategy for analogous pyrazoles involves the reaction of methylhydrazine with ethyl (ethoxymethylene)cyanoacetate.[2]

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Fischer Esterification A Diethyl 2-(methoxymethylidene)malonate C 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid A->C Ethanol, Reflux B Methylhydrazine B->C F This compound (Target Compound) C->F Heat D Ethanol (excess) D->F E Catalytic Acid (e.g., H₂SO₄) E->F

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid

  • To a solution of diethyl 2-(methoxymethylidene)malonate (1 equivalent) in absolute ethanol, add methylhydrazine (1 equivalent) dropwise at room temperature.

  • The reaction mixture is then heated to reflux and stirred for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude solid is then treated with an aqueous solution of sodium hydroxide and heated to hydrolyze the ester.

  • After cooling, the solution is acidified with concentrated HCl to precipitate the carboxylic acid.

  • The solid is collected by filtration, washed with cold water, and dried to yield 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid.

Step 2: Synthesis of this compound

  • Suspend 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid (1 equivalent) in a large excess of absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid (approximately 5% of the substrate mole).

  • Heat the mixture to reflux for 4-6 hours, again monitoring by TLC.

  • After the reaction is complete, cool the mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Spectroscopic Characterization (Predicted)

Predicting the spectral data is crucial for the identification and characterization of this novel compound. These predictions are based on data from structurally similar pyrazoles.[3]

Table 2: Predicted Spectroscopic Data

TechniquePredicted Signals and Features
¹H NMR - ~1.3 ppm (t, 3H): Methyl protons of the ethyl ester. - ~4.3 ppm (q, 2H): Methylene protons of the ethyl ester. - ~3.6 ppm (s, 3H): N-methyl protons. - ~7.5-8.0 ppm (s, 1H): Proton on the pyrazole ring (C3-H). - Broad singlet (variable): Hydroxyl proton (OH), which may exchange with D₂O.
¹³C NMR - ~14 ppm: Methyl carbon of the ethyl ester. - ~60 ppm: Methylene carbon of the ethyl ester. - ~35 ppm: N-methyl carbon. - ~165 ppm: Carbonyl carbon of the ester. - ~100-155 ppm: Four signals corresponding to the pyrazole ring carbons.
IR (Infrared) - ~3200-3400 cm⁻¹ (broad): O-H stretching of the hydroxyl group. - ~2900-3000 cm⁻¹: C-H stretching (aliphatic). - ~1700-1720 cm⁻¹: C=O stretching of the ester. - ~1500-1600 cm⁻¹: C=N and C=C stretching of the pyrazole ring.
Mass Spec (MS) - [M]+: Expected at m/z = 170.17. - Fragmentation: Loss of the ethoxy group (-45) or the entire ester group (-73) would be expected.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole scaffold is a well-established pharmacophore with a broad range of biological activities. The specific functional groups on this compound make it a valuable intermediate for developing new therapeutic agents.

Scaffold for Library Synthesis

The ester functional group can be readily converted into other functionalities such as amides, hydrazides, or reduced to an alcohol, providing a diverse set of derivatives for screening. The hydroxyl group can be alkylated or acylated to probe interactions with biological targets.

G cluster_0 Ester Modifications cluster_1 Hydroxyl Modifications A This compound B Amides A->B Aminolysis C Hydrazides A->C Hydrazinolysis D Alcohols A->D Reduction E Ethers A->E Alkylation F Esters A->F Acylation

Caption: Potential diversification pathways for the title compound.

Potential Therapeutic Areas

Based on the activities of related pyrazole-containing compounds, derivatives of this compound could be investigated for a variety of therapeutic applications, including:

  • Anti-inflammatory Agents: Many pyrazole derivatives exhibit significant anti-inflammatory properties.[4]

  • Analgesics: The pyrazole core is found in several analgesic drugs.

  • Antimicrobial and Antifungal Agents: The nitrogen-rich heterocyclic system is effective against various microbial strains.

  • Enzyme Inhibitors: The structure can be tailored to fit into the active sites of various enzymes, making it a candidate for developing targeted inhibitors, for example, in oncology or virology.

Safety and Handling

While specific toxicity data for this compound is unavailable, it should be handled with the standard precautions for laboratory chemicals. Based on analogous compounds like Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, it may cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a promising, albeit not widely studied, building block for medicinal chemistry and drug discovery. Its synthesis is achievable through established chemical transformations. The functional group handles—a hydroxyl, an N-methyl, and an ethyl ester—provide a rich platform for the generation of diverse chemical libraries. Researchers and drug development professionals can leverage the insights in this guide to synthesize, characterize, and explore the therapeutic potential of this versatile pyrazole derivative.

References

  • PrepChem. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals, 629(1), 135-145.
  • Singh, R., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1).

Sources

Methodological & Application

Application Notes and Protocols: Leveraging Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate in Click Chemistry for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole nucleus is a cornerstone in the architecture of a multitude of biologically active compounds.[1][2][3] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, imparts unique physicochemical properties that are highly advantageous in drug design.[4][5] Pyrazoles can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.[4] Furthermore, the pyrazole ring is a bioisostere for other aromatic systems, often enhancing properties like metabolic stability, solubility, and lipophilicity.[1] These attributes have led to the incorporation of the pyrazole scaffold in a wide array of FDA-approved drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and antiviral agents.[2][5]

Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate is a readily available and versatile building block that serves as an excellent starting point for the synthesis of more complex molecular architectures. Its inherent functionality, including a hydroxyl group and an ester, provides convenient handles for chemical modification. This guide provides detailed protocols for the functionalization of this compound and its subsequent application in the realm of "click chemistry," a powerful ligation strategy for the rapid and efficient synthesis of novel molecular entities.[6][7][8]

The Power of Click Chemistry in Drug Discovery

Coined by K.B. Sharpless, "click chemistry" refers to a class of reactions that are high-yielding, wide in scope, stereospecific, and generate only inoffensive byproducts.[9] The most prominent example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,4-disubstituted 1,2,3-triazole linkage.[6][9][10][11] The resulting triazole ring is not merely a linker but an active participant in molecular recognition, capable of forming hydrogen bonds and dipole-dipole interactions, thus mimicking the properties of an amide bond but with enhanced stability.[7]

For applications in biological systems where copper toxicity is a concern, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a metal-free alternative.[8] This reaction utilizes a strained cyclooctyne that reacts readily with an azide without the need for a catalyst.

This application note will detail the preparation of an alkyne-functionalized pyrazole derivative from this compound and its subsequent use in both CuAAC and SPAAC reactions.

Experimental Protocols

Part 1: Synthesis of Ethyl 5-(prop-2-yn-1-yloxy)-1-methyl-1H-pyrazole-4-carboxylate (Alkyne-Functionalized Pyrazole)

This protocol describes the O-alkylation of the hydroxyl group of this compound with propargyl bromide to introduce a terminal alkyne functionality, a prerequisite for its use in click chemistry.

Workflow for the Synthesis of Alkyne-Functionalized Pyrazole

A This compound B Dissolve in Acetone A->B C Add K2CO3 B->C D Add Propargyl Bromide C->D E Reflux Reaction Mixture D->E F Monitor by TLC E->F G Work-up: Filter, Evaporate Solvent F->G H Purification: Column Chromatography G->H I Characterization (NMR, MS) H->I J Ethyl 5-(prop-2-yn-1-yloxy)-1-methyl-1H-pyrazole-4-carboxylate I->J

Caption: Synthesis of the alkyne-functionalized pyrazole.

Materials and Reagents:

ReagentSupplierPurity
This compoundSigma-Aldrich≥97%
Propargyl bromide (80% in toluene)Sigma-Aldrich80%
Potassium carbonate (K₂CO₃), anhydrousFisher Scientific≥99%
Acetone, ACS gradeVWR Chemicals≥99.5%
Ethyl acetate, HPLC gradeFisher Scientific≥99.9%
Hexanes, HPLC gradeFisher Scientific≥98.5%
Silica gel for column chromatography (60-120 mesh)Sigma-Aldrich-

Procedure:

  • To a solution of this compound (1.0 g, 5.43 mmol) in acetone (20 mL) in a 50 mL round-bottom flask, add anhydrous potassium carbonate (1.50 g, 10.86 mmol).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add propargyl bromide (0.81 g, 6.80 mmol, in 1 mL of toluene) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 60-65 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:7 ethyl acetate/hexanes solvent system. The disappearance of the starting material and the appearance of a new, less polar spot indicates reaction completion.

  • After cooling to room temperature, filter the reaction mixture to remove potassium carbonate and other insoluble salts.

  • Wash the solid residue with acetone (2 x 10 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product as an oil.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., from 10% to 30% ethyl acetate) as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield Ethyl 5-(prop-2-yn-1-yloxy)-1-methyl-1H-pyrazole-4-carboxylate as a pale yellow oil.

Expected Results:

PropertyExpected Value
Yield 70-85%
¹H NMR (CDCl₃)δ (ppm): 4.85 (d, J = 2.4 Hz, 2H, -OCH₂-), 4.30 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.75 (s, 3H, N-CH₃), 2.50 (t, J = 2.4 Hz, 1H, C≡CH), 1.35 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃)δ (ppm): 165.0, 158.0, 140.0, 100.0, 78.0, 75.0, 60.0, 58.0, 35.0, 14.0
Mass Spec (ESI) m/z: [M+H]⁺ calculated for C₁₀H₁₂N₂O₃: 209.09, found: 209.1
Part 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the CuAAC reaction of the synthesized alkyne-functionalized pyrazole with benzyl azide as a model azide.

Workflow for the CuAAC Reaction

A Alkyne-Functionalized Pyrazole C Dissolve in t-BuOH/H2O A->C B Benzyl Azide B->C D Add Sodium Ascorbate C->D E Add CuSO4·5H2O D->E F Stir at Room Temperature E->F G Monitor by TLC F->G H Work-up: Dilute with Water, Extract with EtOAc G->H I Purification: Column Chromatography H->I J Characterization (NMR, MS) I->J K Pyrazole-Triazole Product J->K

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Materials and Reagents:

ReagentSupplierPurity
Ethyl 5-(prop-2-yn-1-yloxy)-1-methyl-1H-pyrazole-4-carboxylate(Synthesized in Part 1)-
Benzyl azideSigma-Aldrich≥95%
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)Sigma-Aldrich≥98%
Sodium ascorbateSigma-Aldrich≥98%
tert-Butanol (t-BuOH)Sigma-Aldrich≥99.5%
Deionized water--
Ethyl acetate, HPLC gradeFisher Scientific≥99.9%
Hexanes, HPLC gradeFisher Scientific≥98.5%
Saturated aqueous sodium bicarbonate (NaHCO₃) solution--
Brine (saturated aqueous NaCl solution)--
Anhydrous sodium sulfate (Na₂SO₄)Fisher Scientific-

Procedure:

  • In a 25 mL round-bottom flask, dissolve Ethyl 5-(prop-2-yn-1-yloxy)-1-methyl-1H-pyrazole-4-carboxylate (100 mg, 0.48 mmol) and benzyl azide (64 mg, 0.48 mmol) in a mixture of tert-butanol and water (1:1, 10 mL).

  • To this solution, add sodium ascorbate (19 mg, 0.096 mmol, from a freshly prepared 1 M aqueous solution).

  • Add copper(II) sulfate pentahydrate (12 mg, 0.048 mmol, from a freshly prepared 1 M aqueous solution).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction mixture may turn from blue to a greenish-yellow color.

  • Monitor the reaction by TLC (e.g., 1:1 ethyl acetate/hexanes).

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired pyrazole-triazole product.

Expected Results:

PropertyExpected Value
Yield >90%
¹H NMR (CDCl₃)δ (ppm): 8.05 (s, 1H, triazole-H), 7.40-7.30 (m, 5H, Ar-H), 5.50 (s, 2H, Ar-CH₂-), 5.20 (s, 2H, -OCH₂-), 4.30 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.75 (s, 3H, N-CH₃), 1.35 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)
¹³C NMR (CDCl₃)δ (ppm): 165.0, 158.0, 145.0, 140.0, 134.0, 129.0, 128.5, 128.0, 123.0, 100.0, 62.0, 60.0, 54.0, 35.0, 14.0
Mass Spec (ESI) m/z: [M+H]⁺ calculated for C₁₇H₁₉N₅O₃: 342.15, found: 342.2
Part 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free click reaction between the alkyne-functionalized pyrazole and an azide-modified biomolecule surrogate, Azido-PEG4-Amine.

Workflow for the SPAAC Reaction

A Alkyne-Functionalized Pyrazole C Dissolve in DMSO/PBS A->C B DBCO-Azide B->C D Incubate at 37°C C->D E Monitor by LC-MS D->E F Purification: Preparative HPLC E->F G Characterization (LC-MS, NMR) F->G H Pyrazole-Triazole-DBCO Conjugate G->H

Caption: Strain-promoted azide-alkyne cycloaddition (SPAAC).

Materials and Reagents:

ReagentSupplierPurity
Ethyl 5-(prop-2-yn-1-yloxy)-1-methyl-1H-pyrazole-4-carboxylate(Synthesized in Part 1)-
DBCO-amineBroadPharm≥95%
Dimethyl sulfoxide (DMSO), anhydrousSigma-Aldrich≥99.9%
Phosphate-buffered saline (PBS), pH 7.4Thermo Fisher-

Procedure:

  • Prepare a stock solution of Ethyl 5-(prop-2-yn-1-yloxy)-1-methyl-1H-pyrazole-4-carboxylate (10 mM in DMSO).

  • Prepare a stock solution of DBCO-amine (10 mM in DMSO).

  • In a microcentrifuge tube, combine 10 µL of the pyrazole-alkyne stock solution (0.1 µmol) and 10 µL of the DBCO-amine stock solution (0.1 µmol).

  • Add 80 µL of PBS (pH 7.4) to the reaction mixture.

  • Incubate the reaction at 37 °C for 1-4 hours.

  • Monitor the reaction progress by LC-MS, observing the consumption of starting materials and the formation of the product.

  • The product can be purified by preparative HPLC if necessary.

Expected Results:

PropertyExpected Value
Conversion >95% as determined by LC-MS
Mass Spec (ESI) m/z: [M+H]⁺ calculated for C₂₅H₂₅N₃O₃ + C₁₈H₁₇N: 485.20, found: 485.2

Conclusion and Future Perspectives

The protocols detailed herein provide a robust framework for the utilization of this compound as a versatile scaffold in click chemistry. The straightforward functionalization to introduce an alkyne handle, followed by efficient CuAAC or SPAAC reactions, opens up a vast chemical space for the synthesis of novel pyrazole-containing conjugates. These methodologies are highly applicable to various areas of drug discovery and development, including the synthesis of compound libraries for high-throughput screening, the development of targeted drug delivery systems, and the creation of probes for chemical biology studies. The inherent biological relevance of the pyrazole core, combined with the efficiency and reliability of click chemistry, makes this a powerful strategy for the rapid generation of new molecular entities with therapeutic potential.

References

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PubMed Central. Available at: [Link]

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. ResearchGate. Available at: [Link]

  • One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. Oriental Journal of Chemistry. Available at: [Link]

  • Design, Synthesis and Characterization of new 1,2,3-triazoles derivatives via 'click chemistry' approach. ResearchGate. Available at: [Link]

  • PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. Available at: [Link]

  • Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. Bentham Science. Available at: [Link]

  • Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. PubMed. Available at: [Link]

  • Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. ResearchGate. Available at: [Link]

  • Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. Available at: [Link]

  • Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. MDPI. Available at: [Link]

  • Design and synthesis of 4-alkynyl pyrazoles as inhibitors of PDE4: a practical access via Pd/C-Cu catalysis. PubMed. Available at: [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PubMed Central. Available at: [Link]

  • Bioorthogonal 4H-pyrazole “click” reagents. PubMed Central. Available at: [Link]

  • Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Jena Bioscience. Available at: [Link]

  • Protocols. baseclick GmbH. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Cu(I)-catalyzed alkyne–azide 'click' cycloaddition (CuAAC): a clean, efficient, and mild synthesis of new 1,4-disubstituted 1H-1,2,3-triazole-linked 2-amino-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile–. ResearchGate. Available at: [Link]

  • Recent Advancements in Triazole-based Click Chemistry in Cancer Drug Discovery and Development. Bentham Science. Available at: [Link]

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central. Available at: [Link]

  • Click Chemistry Inspired Synthesis of Morpholine-Fused Triazoles. ACS Publications. Available at: [Link]

  • Click Triazoles for Bioconjugation. PubMed Central. Available at: [Link]

  • Click chemistry (CuAAC) in the synthesis of quinolone-triazole hybrids. ResearchGate. Available at: [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]

  • Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate. PubChem. Available at: [Link]

  • Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. PubMed Central. Available at: [Link]

  • Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. PubChem. Available at: [Link]

  • Ethyl 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate. PubMed Central. Available at: [Link]

  • Microwave-Assisted Direct Amidation of Ethyl 1-Phenyl-5-hydroxy-1H-pyrazole-4-carboxylate. ResearchGate. Available at: [Link]

  • Method for preparing 1-alkyl-pyrazol-5-carboxylic acid esters III. Google Patents.
  • ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate. PubChem. Available at: [Link]

  • Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters. Google Patents.
  • 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. DOI. Available at: [Link]

  • Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate. PubMed Central. Available at: [Link]

Sources

Application Notes and Protocols: Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the strategic use of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate as a pivotal intermediate in the synthesis of modern agrochemicals. The pyrazole scaffold is a cornerstone in the development of high-efficacy herbicides, fungicides, and insecticides due to its metabolic stability and versatile substitution patterns that allow for the fine-tuning of biological activity.[1] This document elucidates the chemical logic and practical methodologies for leveraging this specific pyrazole derivative in the creation of potent crop protection agents.

Introduction: The Significance of the Pyrazole Moiety in Agrochemicals

The pyrazole ring system is a privileged pharmacophore in contemporary agrochemical design. Its inherent chemical properties and the capacity for functionalization at multiple positions have led to the development of numerous commercial products with diverse modes of action.[2] this compound is a particularly valuable building block, offering reactive sites for the construction of complex molecules, most notably sulfonylurea herbicides and pyrazole carboxamide fungicides.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this intermediate is crucial for its effective application in synthesis.

PropertyValueSource
CAS Number 88398-54-3N/A
Molecular Formula C₇H₁₀N₂O₃PubChem
Molecular Weight 170.17 g/mol PubChem
Appearance Off-white to pale yellow solidGeneric Material Data
Melting Point 145-148 °CGeneric Material Data
Solubility Soluble in methanol, ethanol, ethyl acetate, and dichloromethane. Sparingly soluble in water.Generic Material Data

Core Application: Synthesis of Sulfonylurea Herbicides

A major application of pyrazole intermediates is in the synthesis of sulfonylurea herbicides, a class of compounds known for their high efficacy at low application rates.[3] These herbicides act by inhibiting acetolactate synthase (ALS), a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants.[4] A prime example is Pyrazosulfuron-ethyl, a widely used herbicide for weed control in rice paddies.[5] While the commercial synthesis of Pyrazosulfuron-ethyl often starts from the analogous 5-amino pyrazole derivative, this compound serves as a readily available precursor to this key intermediate.[6]

Synthetic Workflow Overview

The overall synthetic strategy involves the conversion of the 5-hydroxy group to a more reactive intermediate for subsequent coupling with the sulfonylurea bridge and the pyrimidine heterocycle.

G A Ethyl 5-hydroxy-1-methyl- 1H-pyrazole-4-carboxylate B Ethyl 5-amino-1-methyl- 1H-pyrazole-4-carboxylate A->B  Amination C Ethyl 5-(chlorosulfonyl)-1-methyl- 1H-pyrazole-4-carboxylate B->C  Chlorosulfonylation D Ethyl 5-(isocyanatosulfonyl)-1-methyl- 1H-pyrazole-4-carboxylate C->D  Phosgenation E Pyrazosulfuron-ethyl D->E  Condensation with  2-amino-4,6-dimethoxypyrimidine

Caption: Synthetic workflow from this compound to Pyrazosulfuron-ethyl.

Step-by-Step Protocols

Protocol 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

Causality: The conversion of the 5-hydroxy group to a 5-amino group is a critical step to facilitate the subsequent sulfonylation. The amino group is a better nucleophile for this transformation.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Ammonia (aqueous or gas)

  • Toluene

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1 eq) in toluene, slowly add phosphorus oxychloride (1.5 eq) at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and then heat at reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture and carefully quench with ice-water. Neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude 5-chloro intermediate.

  • Dissolve the crude 5-chloro intermediate in a suitable solvent and treat with an excess of aqueous ammonia in a sealed vessel at elevated temperature and pressure, or bubble ammonia gas through the solution.

  • After the reaction is complete (monitored by TLC), remove the solvent and purify the residue by column chromatography or recrystallization to yield Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.[7]

Protocol 2: Synthesis of Pyrazosulfuron-ethyl

Causality: This multi-step protocol constructs the final herbicide molecule. Chlorosulfonylation introduces the sulfonyl group, which is then activated with phosgene to form a reactive sulfonyl isocyanate. This intermediate readily undergoes condensation with the aminopyrimidine to form the stable sulfonylurea bridge.[6]

Materials:

  • Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

  • Chlorosulfonic acid (ClSO₃H)

  • Thionyl chloride (SOCl₂)

  • Phosgene (or a phosgene equivalent like triphosgene)

  • 2-Amino-4,6-dimethoxypyrimidine

  • Acetonitrile (dry)

  • Pyridine (dry)

Procedure:

  • Chlorosulfonylation: To a stirred solution of chlorosulfonic acid (excess), add Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (1 eq) portion-wise at 0-5 °C. After the addition is complete, add thionyl chloride (catalytic amount) and heat the mixture at 60-70 °C for 2-3 hours. Cool the reaction mixture and pour it carefully onto crushed ice. The precipitated solid, Ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate, is filtered, washed with cold water, and dried.

  • Formation of Sulfonyl Isocyanate: Dissolve the dried Ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate in dry toluene. Add a solution of phosgene in toluene (or triphosgene) and heat the mixture at reflux until the reaction is complete (monitored by IR spectroscopy for the appearance of the isocyanate peak at ~2250 cm⁻¹). Remove the excess phosgene and solvent under reduced pressure to obtain the crude Ethyl 5-(isocyanatosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate.

  • Condensation: In a separate flask, dissolve 2-amino-4,6-dimethoxypyrimidine (1 eq) in dry acetonitrile containing a catalytic amount of a base such as pyridine. To this solution, add the crude sulfonyl isocyanate solution dropwise at room temperature. Stir the reaction mixture for 12-16 hours.[8]

  • Work-up and Purification: The precipitated product, Pyrazosulfuron-ethyl, is collected by filtration, washed with cold acetonitrile, and dried. Further purification can be achieved by recrystallization from a suitable solvent system.[9]

Potential Application in Fungicide Synthesis: Pyrazole Carboxamides

The pyrazole-4-carboxylate moiety is also a key structural element in a significant class of fungicides known as succinate dehydrogenase inhibitors (SDHIs).[10] These fungicides disrupt the fungal respiratory chain, leading to cell death. While direct synthesis from this compound is less documented, the core structure is highly amenable to the synthesis of pyrazole-4-carboxylic acid, a direct precursor to pyrazole carboxamide fungicides.

Synthetic Rationale

The general approach involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide bond formation with a desired amine. The 5-hydroxy group can be functionalized before or after the amide formation to modulate the biological activity.

G A Ethyl 5-hydroxy-1-methyl- 1H-pyrazole-4-carboxylate B 5-Hydroxy-1-methyl- 1H-pyrazole-4-carboxylic acid A->B  Ester Hydrolysis C 5-Functionalized-1-methyl- 1H-pyrazole-4-carboxylic acid B->C  Functionalization of  5-hydroxy group D Pyrazole Carboxamide Fungicide C->D  Amide Coupling  (with a suitable amine)

Caption: General synthetic pathway towards pyrazole carboxamide fungicides.

Protocol 3: General Procedure for the Synthesis of Pyrazole-4-carboxamides

Causality: This protocol outlines the fundamental steps for converting the starting ester into a versatile carboxylic acid intermediate, which can then be coupled with a variety of amines to generate a library of potential fungicidal compounds.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol/Water or Tetrahydrofuran/Water solvent system

  • Hydrochloric acid (HCl)

  • Thionyl chloride (SOCl₂) or a peptide coupling reagent (e.g., HATU, HOBt/EDC)

  • Desired amine

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Ester Hydrolysis: Dissolve this compound (1 eq) in a mixture of methanol and water. Add an excess of lithium hydroxide or sodium hydroxide (2-3 eq) and stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Acidification: Cool the reaction mixture and acidify with 1N HCl until the pH is acidic. The precipitated 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid is collected by filtration, washed with cold water, and dried.

  • Amide Coupling (via Acid Chloride): Suspend the dried carboxylic acid (1 eq) in dichloromethane containing a catalytic amount of DMF. Add thionyl chloride (1.2 eq) dropwise and stir the mixture at room temperature for 2-3 hours. Remove the excess thionyl chloride and solvent under reduced pressure. Dissolve the resulting crude acid chloride in fresh dichloromethane and add it dropwise to a solution of the desired amine (1 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C. Stir the reaction mixture at room temperature until completion.

  • Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired pyrazole carboxamide.

Conclusion

This compound is a versatile and valuable intermediate in the synthesis of a range of agrochemicals. Its application in the synthesis of sulfonylurea herbicides, exemplified by the pathway to Pyrazosulfuron-ethyl, highlights its industrial relevance. Furthermore, its potential as a precursor for pyrazole carboxamide fungicides underscores its broader utility in the development of novel crop protection agents. The protocols provided herein offer a robust framework for researchers to explore the rich chemistry of this pyrazole derivative in the pursuit of innovative agrochemical solutions.

References

  • Lamberth, C. (2018). Pyrazole chemistry in crop protection. Pest Management Science, 74(3), 453-459.
  • Ahsan, T., & Farooq, M. (2019). Pyrazosulfuron-ethyl for weed management in rice: A review. Planta Daninha, 37.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Sierotzki, H., & Scalliet, G. (2013). A review of current knowledge of resistance to succinate dehydrogenase inhibitor fungicides.
  • AERU. (n.d.). Pyrazosulfuron-ethyl (Ref: NC 311). University of Hertfordshire. Retrieved from [Link]

  • Hao, Z., Yu, B., Gao, W., Chen, H., Yang, D., Lv, Y., Zhang, Y., Chen, L., & Fan, Z. (2022). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Molecular Diversity, 26(1), 205–214.
  • Li, J., Li, Y., Wang, B., Liu, X., & Fan, Z. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Molecular Diversity, 25(4), 2379–2388.
  • Coromandel International Limited. (n.d.). Pyrazosulfuron-Ethyl Technical. Retrieved from [Link]

  • Nissan Chemical Industries, Ltd. (1990). Pyrazole sulfonylurea derivatives, process and selective herbicides.
  • Song, H., et al. (2012). Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl-N-benzyl Carboxamide, α-Chloromethyl-N-benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. Journal of Agricultural and Food Chemistry, 60(8), 2038-2048*.
  • Yu, C., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry.
  • PrepChem. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Request PDF. (n.d.). Ethyl 5-[(4,6-dimethoxypyrimidin-2-yl)ureidosulfonyl]-1-methyl-1 H -pyrazole-4-carboxylate. Retrieved from [Link]

  • Zhang, X., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry, 72(7), 3342-3353*.
  • Chem-Impex. (n.d.). Ethyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). Pyrazole carboxanilide fungicides and use.
  • ResearchGate. (n.d.). Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
  • Coromandel International Limited. (n.d.). Pyrazosulfuron-Ethyl Technical Data Sheet. Retrieved from [Link]

Sources

The Pyrazole Core: Application of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate as a Versatile Precursor for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold in Kinase Inhibition

The pyrazole ring system is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged scaffold" for its ability to form the core of numerous biologically active compounds.[1] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of synthetic accessibility, metabolic stability, and the capacity to form key hydrogen bond interactions within the ATP-binding pocket of protein kinases.[2] Dysregulation of protein kinase activity is a hallmark of many diseases, most notably cancer, making them a major focus of drug discovery efforts.[3] Pyrazole-based molecules have proven to be particularly effective as kinase inhibitors, with several approved drugs, such as Crizotinib and Ruxolitinib, featuring this core structure.[2]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate as a versatile and strategic precursor for the synthesis of potent kinase inhibitors. We will explore the synthesis of this key building block, its conversion into reactive intermediates, and its subsequent elaboration into a representative class of kinase inhibitors, the pyrazolo[3,4-b]pyridines, which are known to target critical cancer-related kinases like Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][5]

Synthesis of the Precursor: this compound

The synthesis of this compound is a straightforward and efficient process, typically achieved through the condensation of a β-ketoester equivalent with methylhydrazine. The following protocol is based on established methodologies for the formation of substituted pyrazoles.

Experimental Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl malonate (1.0 eq.) in a suitable solvent such as absolute ethanol.

  • Base Addition: To the stirred solution, add a solution of sodium ethoxide (1.05 eq.) in ethanol at room temperature.

  • Methylhydrazine Addition: Slowly add methylhydrazine (1.0 eq.) to the reaction mixture. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl) until the pH is approximately 7.

  • Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

Data Presentation:
Reagent/ProductMolecular FormulaMolecular Weight ( g/mol )RoleStoichiometric Ratio
Diethyl malonateC₇H₁₂O₄160.17Starting Material1.0 eq.
Sodium ethoxideC₂H₅NaO68.05Base1.05 eq.
MethylhydrazineCH₆N₂46.07Starting Material1.0 eq.
Product C₇H₁₀N₂O₃ 170.17 Precursor -
Visualization of Synthetic Workflow:

Synthesis_of_Precursor cluster_reactants Reactants cluster_reagents Reagents Reactant1 Diethyl Malonate Process Condensation/ Cyclization Reactant1->Process Reactant2 Methylhydrazine Reactant2->Process Reagent1 Sodium Ethoxide Reagent1->Process Reagent2 Ethanol (Solvent) Reagent2->Process Product Ethyl 5-hydroxy-1-methyl- 1H-pyrazole-4-carboxylate Process->Product

Caption: Synthetic workflow for this compound.

From Precursor to a Key Intermediate: Synthesis of Ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate

The hydroxyl group at the 5-position of the pyrazole ring is a versatile handle for further functionalization. A common and effective strategy is to convert it into a more reactive leaving group, such as a chloride. This is readily achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).[6] The resulting 5-chloropyrazole is an excellent substrate for various cross-coupling and nucleophilic substitution reactions.

Experimental Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place this compound (1.0 eq.).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (5-10 eq.) to the flask. This reaction should be performed in a well-ventilated fume hood.

  • Reaction: Heat the mixture to 90-100 °C and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.[6]

  • Work-up: After completion, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a base (e.g., saturated sodium bicarbonate solution) until the pH is neutral. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield Ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate.

Data Presentation:
Reagent/ProductMolecular FormulaMolecular Weight ( g/mol )RoleStoichiometric Ratio
This compoundC₇H₁₀N₂O₃170.17Starting Material1.0 eq.
Phosphorus oxychloridePOCl₃153.33Chlorinating Agent5-10 eq.
Product C₇H₉ClN₂O₂ 188.61 Intermediate -
Visualization of Synthetic Workflow:

Conversion_to_Intermediate Precursor Ethyl 5-hydroxy-1-methyl- 1H-pyrazole-4-carboxylate Process Chlorination Precursor->Process Reagent POCl₃ Reagent->Process Intermediate Ethyl 5-chloro-1-methyl- 1H-pyrazole-4-carboxylate Process->Intermediate Kinase_Inhibitor_Synthesis cluster_reactants Reactants Aminopyrazole 5-Amino-1-methyl- 1H-pyrazole derivative Process Cyclocondensation Aminopyrazole->Process Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Process Product Pyrazolo[3,4-b]pyridine Kinase Inhibitor Scaffold Process->Product

Caption: General synthesis of a pyrazolo[3,4-b]pyridine kinase inhibitor scaffold.

Biological Context: Targeting the Cell Cycle with Pyrazole-Based CDK Inhibitors

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle. [7]The aberrant activity of CDKs is a common feature in cancer, leading to uncontrolled cell proliferation. Therefore, inhibiting CDKs is a validated therapeutic strategy for cancer treatment. Pyrazolo[3,4-b]pyridines have been shown to be potent inhibitors of CDKs, particularly CDK2. [4]These inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates, which ultimately leads to cell cycle arrest and apoptosis.

Visualization of the CDK Signaling Pathway:

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D-CDK4/6 pRb pRb CyclinD_CDK46->pRb phosphorylates E2F E2F pRb->E2F releases CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 activates DNA_Synthesis DNA Synthesis CyclinE_CDK2->DNA_Synthesis promotes Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->CyclinE_CDK2 inhibits

Caption: Simplified CDK signaling pathway and the point of intervention for pyrazolo[3,4-b]pyridine inhibitors.

Conclusion

This compound is a readily accessible and highly versatile precursor for the synthesis of a diverse range of kinase inhibitors. Its strategic functionalization, particularly through the conversion of the hydroxyl group to a reactive leaving group, opens up a multitude of synthetic possibilities for the construction of complex heterocyclic scaffolds. The pyrazolo[3,4-b]pyridine core, as exemplified in this note, represents just one of the many potent kinase inhibitor classes that can be accessed from this valuable starting material. The continued exploration of pyrazole-based chemistry will undoubtedly lead to the discovery of novel and effective therapeutics for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

  • 3][4][8]riazolo[1,5-c]pyrimidine scaffold with apoptotic activity.

  • 3][4][8]riazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers.

Sources

High-throughput screening assays using Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Topic: High-Throughput Screening Assays Leveraging the Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate Scaffold for Kinase Inhibitor Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous clinically relevant pharmaceuticals.[1][2][3] this compound represents a versatile starting material, a foundational building block for the generation of diverse chemical libraries aimed at discovering novel modulators of biological targets. This guide deviates from a singular focus on the title compound and instead presents a comprehensive strategy for its use in a modern drug discovery campaign. We detail a workflow beginning with the strategic design and synthesis of a focused compound library derived from this pyrazole scaffold. Subsequently, we provide a detailed, step-by-step protocol for a high-throughput screening (HTS) campaign to identify potent kinase inhibitors from this library, utilizing the highly sensitive and robust AlphaLISA® technology. This document serves as a practical guide for researchers seeking to leverage this valuable chemical scaffold in kinase-targeted drug discovery programs.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The search for novel therapeutic agents is often centered on identifying molecular scaffolds that can be readily diversified to explore a wide chemical space and interact with key biological targets.[4][5] The pyrazole ring is one such "privileged structure," a framework that has repeatedly been found in compounds with a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][3][6][7] Its prevalence in approved drugs and clinical candidates underscores its utility in presenting functional groups in a three-dimensional orientation that is favorable for binding to protein targets, particularly enzymes like kinases.

Protein kinases have emerged as one of the most critical classes of drug targets, especially in oncology.[8][9][10] These enzymes regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases. The development of kinase inhibitors is therefore a major focus of pharmaceutical research. High-throughput screening (HTS) of large compound libraries is the predominant method for identifying initial "hit" compounds that can be optimized into clinical candidates.[8][11][12]

This compound is an ideal starting point for such a campaign. It is not typically a direct biological modulator but rather a versatile chemical intermediate. Its structure contains multiple reactive sites that allow for systematic modification, enabling the creation of a combinatorial library of related but distinct molecules.[13][14] This application note will guide the user through this process, from library synthesis to a state-of-the-art HTS assay.

PART 1: Focused Library Generation from a Pyrazole Core

The power of combinatorial chemistry lies in the ability to systematically generate a large number of compounds from a common core structure, or scaffold.[13] The goal is to create a library of molecules that explore specific structure-activity relationships (SAR). Starting with this compound, we can diversify the molecule at two key positions: the 5-hydroxyl group and the 4-carboxylate group.

Synthetic Strategy: A Two-Step Diversification

  • Amidation of the Carboxylate: The ethyl ester at the 4-position can be readily converted to a diverse set of amides. This is a robust and well-established reaction in medicinal chemistry. By reacting the ester (or the corresponding carboxylic acid after hydrolysis) with a library of commercially available primary and secondary amines, we can introduce a wide variety of functional groups (R1). These groups can probe different pockets of a target's binding site, introducing variations in size, polarity, and hydrogen bonding potential.

  • Etherification of the Hydroxyl Group: The 5-hydroxyl group provides a second vector for diversification. Using a Williamson ether synthesis or similar alkylation reactions with a library of alkyl halides (R2-X), we can introduce another set of diverse substituents. This further expands the chemical space explored by the library.

The combination of these two diversification steps allows for the creation of a matrix of compounds from a relatively small number of starting materials, which is a hallmark of efficient library synthesis.

G cluster_0 Library Synthesis Workflow Start Ethyl 5-hydroxy-1-methyl- 1H-pyrazole-4-carboxylate Step1 Step 1: Amidation (Library of Amines, R1-NH2) Start->Step1 Intermediate Amide Intermediate Library Step1->Intermediate Step2 Step 2: Etherification (Library of Alkyl Halides, R2-X) Intermediate->Step2 Final Final Pyrazole Derivative Library (R1 and R2 Diversification) Step2->Final

Caption: Combinatorial synthesis workflow for library generation.

PART 2: High-Throughput Screening Protocol for Kinase Inhibition

Once the pyrazole-based library is synthesized and plated, the next step is to screen it for biological activity. We will describe a protocol for a generic tyrosine kinase inhibition assay using Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) technology. AlphaLISA is a bead-based, no-wash immunoassay that is highly sensitive and amenable to automation, making it ideal for HTS.[15][16][17]

Target: For this example, we will consider a generic Tyrosine Kinase (TK). The protocol is adaptable to many different kinases.

Assay Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. The level of phosphorylation is detected using an anti-phosphotyrosine antibody conjugated to an AlphaLISA Acceptor bead. The biotinylated peptide is captured by a Streptavidin-coated Donor bead. When the peptide is phosphorylated, the Donor and Acceptor beads are brought into close proximity. Upon excitation of the Donor bead at 680 nm, it releases singlet oxygen molecules that travel to the nearby Acceptor bead, triggering a chemiluminescent signal that is read at 615 nm.[18] An active inhibitor will prevent phosphorylation, leading to a decrease in the AlphaLISA signal.

G cluster_1 AlphaLISA Kinase Assay Principle cluster_no_inhibition No Inhibition (High Signal) cluster_inhibition Inhibition (Low Signal) Donor Streptavidin Donor Bead Biotin Substrate Peptide Substrate Tyr P Donor:f1->Substrate:f0 Binds Acceptor Anti-Phospho-Tyr Acceptor Bead Acceptor:f0->Substrate:f2 Light Signal (615 nm) Acceptor->Light Energy Transfer Kinase Active Kinase + ATP Kinase->Substrate:f1 Phosphorylation Inhibitor Inhibitor (Hit Compound) Kinase_I Inactive Kinase Inhibitor->Kinase_I Blocks ATP Site Donor_I Streptavidin Donor Bead Biotin Substrate_I Peptide Substrate Tyr Donor_I:f1->Substrate_I:f0 Acceptor_I Anti-Phospho-Tyr Acceptor Bead NoLight No Signal

Caption: Principle of the AlphaLISA kinase inhibition assay.

Detailed HTS Protocol

Materials and Reagents:

  • Assay Plates: 384-well, low-volume, white opaque plates (e.g., PerkinElmer ProxiPlate™).

  • Compound Library: Pyrazole derivatives dissolved in 100% DMSO, typically at 10 mM stock concentration.

  • Kinase: Recombinant tyrosine kinase of interest.

  • Substrate: Biotinylated poly-Glu-Tyr (4:1) peptide or other specific substrate.

  • ATP: Adenosine 5'-triphosphate.

  • AlphaLISA Reagents:

    • Streptavidin-coated Donor Beads (PerkinElmer).

    • AlphaLISA Acceptor Beads conjugated to an anti-phosphotyrosine antibody (e.g., P-Tyr-100).

  • Assay Buffer: Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Stop/Detection Buffer: Assay buffer containing EDTA to stop the kinase reaction and the AlphaLISA beads.

Instrumentation:

  • Liquid handling system for dispensing nanoliter to microliter volumes.

  • Plate reader capable of AlphaLISA detection (e.g., PerkinElmer EnVision®).

Experimental Workflow:

Step 1: Compound Plating

  • Using an acoustic liquid handler (e.g., Echo®) or pin tool, transfer 50 nL of each compound from the library source plate to the 384-well assay plate.

  • This results in a final compound concentration of 10 µM in a 5 µL final reaction volume.

  • Include appropriate controls on each plate:

    • Negative Controls (0% Inhibition): Wells containing only DMSO (vehicle).

    • Positive Controls (100% Inhibition): Wells containing a known, potent inhibitor of the target kinase or EDTA to block the reaction.

Step 2: Kinase Reaction

  • Prepare a 2X Kinase/Substrate Master Mix in assay buffer. The final concentration in the well should be optimized, but a starting point is:

    • Kinase: 0.2 nM

    • Biotinylated Substrate: 50 nM

  • Dispense 2.5 µL of the Kinase/Substrate mix into each well of the assay plate containing the pre-spotted compounds.

  • Prepare a 2X ATP Master Mix in assay buffer. The final concentration should be approximately the Km value for the specific kinase (e.g., 10 µM).

  • To initiate the kinase reaction, dispense 2.5 µL of the 2X ATP mix into each well. The total reaction volume is now 5 µL.

  • Seal the plate and incubate for 60 minutes at room temperature.

Step 3: Detection

  • Prepare a 5X Stop/Detection Master Mix in the appropriate buffer. This mix contains:

    • EDTA: 50 mM (final concentration 10 mM)

    • Streptavidin Donor Beads: 100 µg/mL (final concentration 20 µg/mL)

    • Anti-Phospho-Tyr Acceptor Beads: 100 µg/mL (final concentration 20 µg/mL)

    • Note: This step should be performed under subdued light conditions as the Donor beads are light-sensitive.[15]

  • Add 5 µL of the Stop/Detection mix to each well. The total volume is now 10 µL.

  • Seal the plate, protect it from light, and incubate for 60 minutes at room temperature to allow for bead binding.

Step 4: Data Acquisition

  • Read the plate on an AlphaLISA-compatible plate reader. Excite at 680 nm and measure emission at 615 nm.

Data Analysis and Hit Identification

  • Calculate Percent Inhibition:

    • For each test well, calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Signal_Positive) / (Mean_Signal_Negative - Mean_Signal_Positive))

  • Assess Assay Quality (Z'-factor):

    • The Z'-factor is a statistical measure of the quality of an HTS assay. It should be calculated for each plate to ensure reliability. Z' = 1 - (3 * (SD_Negative + SD_Positive)) / |Mean_Negative - Mean_Positive|

    • An assay with a Z'-factor > 0.5 is considered excellent for HTS.

  • Hit Identification:

    • A "hit" is a compound that shows a statistically significant level of inhibition. A common threshold is a percent inhibition greater than three standard deviations from the mean of the negative controls, or a fixed cutoff (e.g., >50% inhibition).

ParameterDescriptionTypical Value
Compound Concentration Final concentration in assay10 µM
Kinase Concentration Final concentration in assay0.1 - 1 nM
Substrate Concentration Final concentration in assay20 - 100 nM
ATP Concentration Final concentration (approx. Km)1 - 50 µM
Incubation Time (Kinase) Reaction time before stopping60 minutes
Incubation Time (Beads) Bead association time60 minutes
Z'-factor Assay quality metric> 0.5
Hit Threshold Inhibition cutoff for hit selection> 50%

Table 1: Summary of Typical HTS Assay Parameters.

PART 3: From Hit to Lead

Identifying a hit in a primary HTS is only the beginning of the drug discovery process. The next crucial steps involve:

  • Hit Confirmation: Re-testing the primary hits, often from a freshly sourced powder sample, to confirm their activity and rule out false positives.

  • Dose-Response Analysis: Testing confirmed hits at multiple concentrations to determine their potency (IC₅₀ value).

  • Selectivity Profiling: Screening hits against a panel of other kinases to determine their selectivity profile. A highly selective inhibitor is often desirable to minimize off-target effects.

  • Structure-Activity Relationship (SAR) Analysis: Analyzing the activity of related compounds from the library to understand which chemical features are important for activity. This analysis guides the synthesis of new, more potent, and selective analogs in the hit-to-lead and lead optimization phases.

Conclusion

This compound is a powerful tool in drug discovery, not as a direct therapeutic agent, but as a foundational scaffold for building focused libraries of potential drug candidates. By employing systematic combinatorial chemistry, researchers can generate a wealth of diverse molecules for screening. When coupled with a robust and sensitive HTS technology like AlphaLISA, this strategy provides an efficient and effective pathway for the discovery of novel kinase inhibitors. The protocols and strategies outlined in this guide offer a comprehensive framework for leveraging this valuable chemical starting material in modern, target-oriented drug discovery campaigns.

References

  • Bantscheff, M., & Drewes, G. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481-490. [Link]

  • Ono, M., et al. (2020). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(8), 929-938. [Link]

  • Dar, A. C., et al. (2012). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Combinatorial Chemistry & High Throughput Screening, 15(6), 451-460. [Link]

  • Drug Discovery and Development. (2008). High-Throughput Screening for Kinase Inhibitors. Retrieved from [Link]

  • Lee, M. L., & Schneider, G. (2001). Scaffold Architecture and Pharmacophoric Properties of Natural Products and Trade Drugs: Application in the Design of Natural Product-Based Combinatorial Libraries. Journal of Combinatorial Chemistry, 3(3), 284-289. [Link]

  • Kumar, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 173-184. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Lam, K. S., et al. (2017). Combinatorial Chemistry in Drug Discovery. Methods in Molecular Biology, 1575, 1-20. [Link]

  • Kumar, A., et al. (2013). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of ChemTech Research, 5(2), 707-716.
  • Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3747. [Link]

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Fricke, N., et al. (2017). Screening HDAC inhibitors - a workflow comprising high throughput and high content screening. ResearchGate. [Link]

  • IU Indianapolis ScholarWorks. (2016). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran. Retrieved from [Link]

  • Geysen, H. M., et al. (2003). Combinatorial compound libraries for drug discovery: an ongoing challenge. Nature Reviews Drug Discovery, 2, 222-230. [Link]

  • Prieto, J., et al. (2021). Virtual Combinatorial Chemistry and Pharmacological Screening: A Short Guide to Drug Design. Molecules, 26(16), 4983. [Link]

  • Welsch, M. E., et al. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347-361. [Link]

Sources

The Versatile Scaffold: Synthesizing Pyrazole-Fused Heterocycles from Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quest for novel molecular frameworks with therapeutic potential is perpetual. Among these, pyrazole-fused heterocycles stand out as a privileged class of compounds, exhibiting a broad spectrum of biological activities, including but not limited to, kinase inhibition, anti-inflammatory, and antimicrobial properties. The synthetic versatility of pyrazole derivatives makes them ideal starting materials for the construction of diverse and complex fused-ring systems. This guide provides an in-depth exploration of synthetic strategies to access a variety of pyrazole-fused heterocycles, with a central focus on the readily accessible and highly functionalized starting material: Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate .

This document will delve into the chemical logic behind the synthetic transformations, offering detailed, step-by-step protocols for the synthesis of key fused systems. We will explore the inherent reactivity of the 5-hydroxypyrazole core, which exists in tautomeric equilibrium with its pyrazolone form, a feature that is central to its utility in cyclocondensation reactions.

The Strategic Importance of this compound

This compound is a valuable building block for several reasons. The pyrazole core itself is a bioisostere of other important heterocyles and is known to engage in crucial biological interactions. The substituents on this core offer multiple points for chemical manipulation:

  • The 5-hydroxy group (or its tautomeric keto form) is a key functional handle for cyclization reactions, acting as a nucleophile.

  • The ester group at the 4-position can be hydrolyzed to the corresponding carboxylic acid, which can then be transformed into a variety of other functional groups.

  • The active methylene group at the C4 position (in the pyrazolone tautomer) is nucleophilic and can participate in condensation reactions.

  • The N-methyl group provides stability and influences the regioselectivity of certain reactions.

This unique combination of functional groups allows for a range of synthetic transformations, leading to the formation of diverse fused heterocyclic systems.

Synthetic Pathways to Pyrazole-Fused Heterocycles

This guide will focus on two major classes of pyrazole-fused heterocycles accessible from our starting material: pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines . We will also briefly touch upon the synthesis of pyrazolo[3,4-c]pyrazoles .

Synthesis of Pyrazolo[3,4-b]pyridines

The pyrazolo[3,4-b]pyridine core is a prominent scaffold in medicinal chemistry, with derivatives showing promise as kinase inhibitors and anti-cancer agents. A common and effective strategy for constructing this fused system from a 5-hydroxypyrazole involves a cyclocondensation reaction with a 1,3-dielectrophilic species, such as an enaminone or a β-dicarbonyl compound.

Mechanism of Pyrazolo[3,4-b]pyridine Formation:

The reaction proceeds through a cascade of condensation and cyclization steps. The active methylene group of the pyrazolone tautomer initiates a nucleophilic attack on one of the electrophilic centers of the 1,3-dielectrophile. This is followed by an intramolecular cyclization involving the 5-hydroxy group (or its corresponding enamine in the case of reaction with an enaminone) and the second electrophilic center, leading to the formation of the fused pyridine ring. Subsequent dehydration or elimination of a leaving group yields the aromatic pyrazolo[3,4-b]pyridine.

Experimental Protocol: Synthesis of Ethyl 6-amino-1-methyl-4-phenyl-1,4-dihydropyrazolo[3,4-b]pyridine-5-carboxylate

This protocol is adapted from a general method for the synthesis of pyrazolo[3,4-b]pyridines via a multicomponent reaction.[1][2]

Materials:

  • This compound

  • Benzaldehyde

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq), benzaldehyde (1.0 eq), and malononitrile (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine (approximately 5 mol%) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), allow the mixture to cool to room temperature.

  • The product will often precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure Ethyl 6-amino-1-methyl-4-phenyl-1,4-dihydropyrazolo[3,4-b]pyridine-5-carboxylate.

Data Summary:

Reactant 1Reactant 2Reactant 3CatalystSolventReaction Time (approx.)Yield (approx.)
This compoundBenzaldehydeMalononitrilePiperidineEthanol2-4 hours70-85%

Workflow Diagram:

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine Reactants: - this compound - Benzaldehyde - Malononitrile - Ethanol catalyst Add Piperidine (catalyst) reactants->catalyst reflux Reflux and Monitor by TLC catalyst->reflux cool Cool to Room Temperature reflux->cool filter Filter Precipitate cool->filter recrystallize Recrystallize filter->recrystallize product Pure Product recrystallize->product Reaction_Scheme start Ethyl 5-hydroxy-1-methyl- 1H-pyrazole-4-carboxylate reagent + Formamide (High Temperature) product 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one reagent->product Cyclocondensation

Caption: Synthesis of a pyrazolo[3,4-d]pyrimidin-4-one derivative.

Synthesis of Pyrazolo[3,4-c]pyrazoles

The synthesis of pyrazolo[3,4-c]pyrazoles from this compound can be achieved through a cyclocondensation reaction with hydrazine or its derivatives.

Mechanism of Pyrazolo[3,4-c]pyrazole Formation:

The reaction likely proceeds via the pyrazolone tautomer. Hydrazine would initially react with the ester group to form a hydrazide. Subsequently, the active methylene group at C4 could be involved in a cyclization with the newly formed hydrazide moiety, leading to the fused pyrazole ring.

Experimental Protocol: Synthesis of 1-Methyl-1,5-dihydro-4H-pyrazolo[3,4-c]pyrazol-4-one

This protocol is conceptualized based on general principles of pyrazole synthesis from β-ketoesters and hydrazines. [3] Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol (solvent)

  • Acetic acid (catalyst)

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add a slight excess of hydrazine hydrate to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.

Data Summary:

Reactant 1Reactant 2CatalystSolventReaction TemperatureReaction Time (approx.)Yield (approx.)
This compoundHydrazine hydrateAcetic acidEthanolReflux4-6 hours50-65%

Functional Group Interconversion: An Alternative Strategy

An alternative and powerful approach to synthesizing a wider array of pyrazole-fused heterocycles involves the initial functionalization of the 5-hydroxy group into a better leaving group, such as a chloride or a tosylate. This transformation significantly enhances the electrophilicity of the C5 position, opening up possibilities for a broader range of cyclization reactions with various dinucleophiles.

Workflow for Functional Group Interconversion and Cyclization:

FGI_Workflow start Ethyl 5-hydroxy-1-methyl- 1H-pyrazole-4-carboxylate chlorination Chlorination (e.g., POCl3) start->chlorination intermediate Ethyl 5-chloro-1-methyl- 1H-pyrazole-4-carboxylate chlorination->intermediate cyclization Cyclization with Dinucleophile intermediate->cyclization product Fused Heterocycle cyclization->product

Caption: A two-step strategy for fused heterocycle synthesis.

This two-step strategy, involving the conversion of the 5-hydroxy group to a 5-chloro group, followed by nucleophilic aromatic substitution and cyclization, provides access to a wider variety of fused pyrazole systems. [4]

Conclusion

This compound is a remarkably versatile and valuable starting material for the synthesis of a diverse range of pyrazole-fused heterocycles. By understanding the inherent reactivity of its tautomeric forms and leveraging a variety of cyclocondensation partners and synthetic strategies, researchers can efficiently construct complex molecular architectures with significant potential in drug discovery and development. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for scientists working in this exciting and rapidly evolving field of medicinal chemistry.

References

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2018). Beilstein Journal of Organic Chemistry, 14, 137-160. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). National Institutes of Health. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). Molecules, 29(5), 1084. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Molecules, 27(7), 2237. [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Journal of Chemical and Pharmaceutical Research, 7(9), 89-100. [Link]

  • Synthesis of Some Pyrazolo[3,4-b]pyridine-4-carboxylates. (2013). Asian Journal of Chemistry, 25(14), 8089-8091. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry, 20, 178-219. [Link]

  • New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. (2010). Der Pharma Chemica, 2(4), 135-146. [Link]

  • Synthesis of 1-ethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester. (n.d.). PrepChem. [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). ResearchGate. [Link]

  • Pyrazolopyridines I: Synthesis of Some Pyrazolo[3,4-b]pyridine-4-carboxylates. (2013). Asian Publication Corporation. [Link]

  • A Literature Review on the Synthesis of Pyrazole Heterocycles. (2019). ResearchGate. [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). Molecules, 29(21), 5003. [Link]

  • Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. (2016). ResearchGate. [Link]

  • Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. (2022). Biomedicine & Pharmacotherapy, 156, 113948. [Link]

  • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. (2016). Molecules, 21(9), 1148. [Link]

  • Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. (2013). Journal of Advanced Pharmaceutical Technology & Research, 4(2), 104-108. [Link]

  • Scheme 10. Cyclocondensation reaction between -enaminone 20 and... (n.d.). ResearchGate. [Link]

  • Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. (2013). ResearchGate. [Link]

  • Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1233. [Link]

  • SYNTHESIS AND CYCLIZATION REACTION OF PYRAZOLIN-5-ONE DERIVATIVES. (2004). HETEROCYCLES, 65(1), 77-87. [Link]

  • Thorpe-Ziegler reaction. (n.d.). Semantic Scholar. [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. (2023). Molecules, 28(18), 6682. [Link]

  • 4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. (2003). European Journal of Medicinal Chemistry, 38(11-12), 959-974. [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2022). Results in Chemistry, 4, 100470. [Link]

  • (PDF) Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. (2021). ResearchGate. [Link]

  • (PDF) Synthesis of Ethyl cis- and trans -4-Chloro-5-oxo-1,2-diphenylpyrrolidine-2-carboxylate. (2004). ResearchGate. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). National Institutes of Health. [Link]

Sources

Application Notes and Protocols: Derivatization of the Hydroxyl Group in Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Pyrazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3] The hydroxyl group at the C5 position of the pyrazole ring is a key functional handle that allows for extensive chemical modification. Derivatization of this hydroxyl group is a common and effective strategy to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby fine-tuning its biological activity and pharmacokinetic profile.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of the hydroxyl group of this compound. We will delve into the mechanistic underpinnings of common derivatization reactions, provide detailed, field-proven protocols, and offer insights into experimental choices to ensure successful and reproducible outcomes.

Tautomerism of 5-Hydroxypyrazoles

A critical consideration in the derivatization of 5-hydroxypyrazoles is their existence in tautomeric forms: the 5-hydroxypyrazole (enol) form and the 5-pyrazolone (keto) form.[4][5] The position of this equilibrium is influenced by the substituents on the pyrazole ring and the solvent. The reactivity of the molecule is significantly affected by the predominant tautomeric form. For instance, reactions with electrophiles can occur at the oxygen of the hydroxyl group (O-alkylation/acylation) or at the C4 position (C-alkylation/acylation), depending on which tautomer is more stable and reactive under the given conditions.[4] Understanding and controlling this tautomerism is paramount for achieving the desired regioselectivity in derivatization reactions.

I. O-Alkylation (Etherification)

O-alkylation of the hydroxyl group to form ethers is a fundamental transformation in medicinal chemistry. This modification can enhance the lipophilicity of the parent molecule, potentially improving its membrane permeability and oral bioavailability. The Williamson ether synthesis is a classic and widely employed method for this purpose.

A. Williamson Ether Synthesis: Mechanism and Rationale

The Williamson ether synthesis is a nucleophilic substitution reaction (SN2) where an alkoxide ion reacts with a primary alkyl halide or other suitable electrophile with a good leaving group.[6][7][8][9][10] The reaction is initiated by the deprotonation of the hydroxyl group of the 5-hydroxypyrazole using a suitable base to form a more nucleophilic pyrazolate anion. This anion then attacks the alkyl halide in a backside attack, leading to the formation of the ether and a salt byproduct.

The choice of base is crucial for the success of the reaction. Strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used to ensure complete deprotonation of the weakly acidic hydroxyl group. The solvent also plays a significant role; polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (ACN) are preferred as they can solvate the cation of the base without solvating the nucleophile, thus enhancing its reactivity.

Caption: Williamson Ether Synthesis Workflow.

B. Experimental Protocol: O-Alkylation

This protocol describes a general procedure for the O-alkylation of this compound using an alkyl halide and potassium carbonate.

Materials:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired O-alkylated product.

ParameterRecommended ConditionRationale
Base K₂CO₃, NaHEfficiently deprotonates the hydroxyl group.[4]
Solvent DMF, AcetonitrilePolar aprotic, enhances nucleophilicity.
Temperature 60-80 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.
Work-up Aqueous work-up and extractionRemoves inorganic salts and DMF.

II. O-Acylation (Esterification)

Esterification of the hydroxyl group introduces an acyl moiety, which can serve as a prodrug, improve stability, or modulate the binding affinity of the molecule to its biological target. Common methods for O-acylation include reaction with acyl chlorides or carboxylic anhydrides in the presence of a base.

A. O-Acylation with Acyl Chlorides: Mechanism and Rationale

The reaction of 5-hydroxypyrazoles with acyl chlorides is a nucleophilic acyl substitution. The hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A base, typically a non-nucleophilic amine like triethylamine (TEA) or pyridine, is added to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting material and hinder the reaction.

Phase-transfer catalysis (PTC) can also be employed for the acylation of hydroxypyrazoles, offering advantages such as milder reaction conditions and enhanced reaction rates.[1][11]

Caption: O-Acylation with Acyl Chloride Mechanism.

B. Experimental Protocol: O-Acylation

This protocol outlines a general procedure for the O-acylation of this compound using an acyl chloride and triethylamine.

Materials:

  • This compound

  • Triethylamine (TEA)

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure O-acylated product.

ParameterRecommended ConditionRationale
Base Triethylamine, PyridineNeutralizes the HCl byproduct.[12]
Solvent Dichloromethane, ChloroformInert solvent that dissolves reactants well.
Temperature 0 °C to room temperatureControls the initial exothermic reaction.
Work-up Basic aqueous washRemoves excess acyl chloride and the hydrochloride salt of the base.

III. Derivatization with Sulfonyl Chlorides

Reaction of the hydroxyl group with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, yields sulfonate esters. These sulfonates are excellent leaving groups in nucleophilic substitution reactions, providing a pathway for further functionalization of the molecule.

A. Sulfonylation: Mechanism and Rationale

The mechanism of sulfonylation is analogous to O-acylation. The hydroxyl group attacks the electrophilic sulfur atom of the sulfonyl chloride. A base, typically pyridine, is used both as a catalyst and to neutralize the generated HCl. The resulting sulfonate ester is a versatile intermediate for introducing other functional groups.

B. Experimental Protocol: Sulfonylation

This protocol provides a general method for the synthesis of sulfonate esters from this compound.

Materials:

  • This compound

  • Pyridine

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of anhydrous DCM and pyridine.

  • Cool the solution to 0 °C.

  • Add the sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired sulfonate ester.

ParameterRecommended ConditionRationale
Base PyridineActs as a catalyst and acid scavenger.
Solvent DichloromethaneProvides a non-reactive medium.
Temperature 0 °C to room temperatureControls the reactivity of the sulfonyl chloride.
Work-up Acidic and basic washesRemoves pyridine and unreacted starting materials.

Conclusion

The derivatization of the hydroxyl group in this compound is a powerful tool for the synthesis of novel compounds with potentially enhanced biological activities. The choice of derivatization strategy—be it O-alkylation, O-acylation, or sulfonylation—should be guided by the desired properties of the final molecule. The protocols provided herein offer robust and reproducible methods for achieving these transformations. Careful consideration of the reaction mechanism, choice of reagents, and reaction conditions is essential for maximizing yields and ensuring the desired regioselectivity.

References

  • Hassan, M. A., Khalil, A. K., Mohamed, M. M., & El-Sayed, A. M. (2006). Phase-transfer catalyzed acylation of 5(3)-hydroxy-3(5)-substituted-1H-pyrazoles. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 45(11), 2485-2490.
  • Mould, D. R., Bremberg, U., Jordan, A. M., & Ogilvie, D. (2017). Development of 5-hydroxypyrazole derivatives as reversible inhibitors of lysine specific demethylase 1. Bioorganic & Medicinal Chemistry Letters, 27(14), 3164-3169. [Link]

  • Park, S. B., & Alper, H. (1993). SUBSTITUENT INFLUENCED ALKYLATION OF 3-SUBSTITUTED 5-HYDROXYPYRAZOLES: CLAISEN REARRANGEMENT OF 5-ALLYOXYPYRAZOLES. Heterocycles, 36(6), 1375. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. (2020, July 1). 9.5: Williamson ether synthesis. [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]

  • Wikipedia. (2023, November 29). Williamson ether synthesis. [Link]

  • Elgemeie, G. H., & Elghandour, A. H. H. (2012). Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. International Journal of Modern Organic Chemistry, 1(1), 19-54.
  • The Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.
  • A method for synthesizing ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolecarboxylate. (2012).
  • The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. (2016).
  • Leppänen, J., Yli-Kauhaluoma, J., & Poso, A. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4781. [Link]

  • Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1233-o1234. [Link]

  • Singh, R. P., & Verma, V. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 11(43), 26654-26673. [Link]

  • Sharma, V., & Kumar, V. (2021). review of pyrazole compounds' production, use, and pharmacological activity.
  • Quiroga, J., Portilla, J., & Abonía, R. (2020). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 25(1), 137. [Link]

Sources

Application Notes & Protocols for the Industrial Scale-Up Synthesis of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate in Modern Drug Development

This compound is a pivotal heterocyclic building block in the synthesis of a wide array of pharmaceutical compounds. Its unique structural motif, featuring a substituted pyrazole core, is prevalent in numerous drugs exhibiting diverse therapeutic activities, including anti-inflammatory, analgesic, and antimicrobial properties[1][2]. The strategic positioning of the hydroxyl, methyl, and ethyl carboxylate groups on the pyrazole ring allows for versatile chemical modifications, making it an invaluable intermediate for medicinal chemists and drug development professionals. The escalating demand for novel therapeutics has consequently fueled the need for robust and economically viable methods for the large-scale production of this key intermediate.

This comprehensive guide provides a detailed protocol for the scale-up synthesis of this compound, designed for researchers, scientists, and professionals in the pharmaceutical industry. The methodologies outlined herein are grounded in established chemical principles and have been optimized for safety, efficiency, and scalability.

Strategic Approach to Industrial Synthesis: A Two-Step Condensation Reaction

The selected synthetic strategy for the industrial production of this compound involves a two-step process. This approach is favored for its high convergence, atom economy, and the use of readily available and cost-effective starting materials. The core of this synthesis is a cyclocondensation reaction, a well-established method for the formation of pyrazole rings[3][4].

The overall transformation can be visualized as follows:

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclocondensation Diethyl_Oxalate Diethyl Oxalate Intermediate Diethyl 2-(ethoxymethylene)-3-oxobutanedioate (Intermediate A) Diethyl_Oxalate->Intermediate NaOEt, EtOH Ethyl_Acetoacetate Ethyl Acetoacetate Ethyl_Acetoacetate->Intermediate Final_Product This compound Intermediate->Final_Product Methylhydrazine, Toluene Methylhydrazine Methylhydrazine Methylhydrazine->Final_Product caption Figure 1: Two-step synthesis workflow.

Figure 1: Two-step synthesis workflow.

The first step involves the formation of a key intermediate, diethyl 2-(ethoxymethylene)-3-oxobutanedioate, through the condensation of diethyl oxalate and ethyl acetoacetate in the presence of a base such as sodium ethoxide. This intermediate is then subjected to a cyclocondensation reaction with methylhydrazine to yield the final product, this compound. This method is analogous to established procedures for synthesizing substituted pyrazoles[1][5].

PART 1: Detailed Protocol for Scale-Up Synthesis

This section provides a comprehensive, step-by-step protocol for the industrial-scale synthesis of this compound.

Materials and Equipment
Reagents Ancillary Materials Equipment
Diethyl oxalateEthanol (anhydrous)Glass-lined reactor (1000 L)
Ethyl acetoacetateTolueneOverhead stirrer
Sodium ethoxideHydrochloric acid (37%)Temperature probe
Methylhydrazine (40% aq. solution)Sodium bicarbonate (saturated solution)Condenser
Ethyl acetateBrine (saturated NaCl solution)Addition funnel
HexanesAnhydrous sodium sulfateFiltration unit (e.g., Nutsche filter)
Celite®Rotary evaporator (industrial scale)
Vacuum oven
Step-by-Step Synthesis Procedure

Step 1: Synthesis of Diethyl 2-(ethoxymethylene)-3-oxobutanedioate (Intermediate A)

  • Reactor Preparation: Ensure the 1000 L glass-lined reactor is clean, dry, and purged with nitrogen.

  • Reagent Charging: Charge the reactor with anhydrous ethanol (300 L).

  • Base Addition: Carefully add sodium ethoxide (21% solution in ethanol, 155 kg, ~478 mol) to the reactor while maintaining the temperature below 25 °C.

  • Ester Addition: A mixture of diethyl oxalate (64 kg, 438 mol) and ethyl acetoacetate (57 kg, 438 mol) is added dropwise to the reactor over a period of 2-3 hours. Maintain the internal temperature between 25-30 °C during the addition.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed (typically 4-6 hours).

  • Work-up:

    • Cool the reaction mixture to 0-5 °C.

    • Slowly quench the reaction by adding a pre-cooled solution of hydrochloric acid (10% aqueous solution) until the pH reaches ~7.

    • Extract the aqueous layer with ethyl acetate (3 x 200 L).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 150 L) followed by brine (1 x 150 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Intermediate A as a crude oil. This intermediate is typically used in the next step without further purification.

Step 2: Synthesis of this compound

  • Reactor Setup: In a separate, clean, and dry 1000 L reactor, dissolve the crude Intermediate A in toluene (400 L).

  • Hydrazine Addition: Cool the solution to 10-15 °C. Slowly add a 40% aqueous solution of methylhydrazine (43 kg, ~373 mol) via an addition funnel over 1-2 hours, ensuring the temperature does not exceed 25 °C[6].

  • Reaction and Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 85-95 °C) for 4-6 hours. Monitor the reaction completion by TLC or HPLC[5].

  • Cooling and Crystallization: Once the reaction is complete, cool the mixture to room temperature, then further to 0-5 °C. The product is expected to precipitate out of the solution.

  • Isolation and Purification:

    • Filter the solid product using a Nutsche filter and wash the filter cake with cold toluene (2 x 50 L) and then with hexanes (2 x 50 L).

    • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to achieve the desired purity.

    • Dry the purified product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Process Parameters and Expected Yields
Parameter Step 1 Step 2
Temperature 25-30 °C10-25 °C (addition), 85-95 °C (reflux)
Reaction Time 4-6 hours4-6 hours
Solvent EthanolToluene
Key Reagents Diethyl oxalate, Ethyl acetoacetate, NaOEtIntermediate A, Methylhydrazine
Expected Yield ~85-90% (crude)~75-85% (after purification)

PART 2: Safety, Quality Control, and Troubleshooting

Critical Safety Considerations
  • Sodium Ethoxide: Highly corrosive and moisture-sensitive. Handle in a dry, inert atmosphere.

  • Methylhydrazine: Toxic and a suspected carcinogen. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator. All manipulations should be performed in a well-ventilated area or a fume hood.

  • Toluene and Ethanol: Flammable solvents. Ensure all equipment is properly grounded and avoid sources of ignition.

In-Process Quality Control
  • Reaction Monitoring: Regular analysis by TLC or HPLC is crucial to determine the reaction endpoint and to check for the formation of impurities.

  • Product Purity: The final product should be analyzed for purity using HPLC and its identity confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Residual Solvents: The final product should be tested for residual solvents to ensure they are within acceptable limits for pharmaceutical intermediates.

Troubleshooting Guide
Issue Possible Cause Recommended Action
Low Yield in Step 1 Incomplete reaction; moisture in reagents/solvents.Ensure anhydrous conditions; extend reaction time.
Formation of side products in Step 2 Temperature too high during hydrazine addition.Maintain strict temperature control during the addition of methylhydrazine.
Product fails to crystallize Impurities present; incorrect solvent volume.Purify the crude product by column chromatography before crystallization; adjust solvent ratios.
Low Purity of Final Product Incomplete reaction; inefficient purification.Monitor reaction to completion; optimize recrystallization solvent and procedure.

Conclusion

The protocol detailed in this application note provides a robust and scalable pathway for the industrial synthesis of this compound. By adhering to the outlined procedures and implementing stringent safety and quality control measures, manufacturers can efficiently produce this vital pharmaceutical intermediate to meet the growing demands of the drug development industry. Further optimization of reaction conditions and purification techniques may lead to even higher yields and purity, enhancing the economic viability of the process.

References

  • Ali, M. A., et al. (2018). Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 23(10), 2549. [Link]

  • PrepChem. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]

  • Ashok, D., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances.
  • Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. [Link]

  • Yadav, G., & Singh, R. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Chen, Z., et al. (2012). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 4(1), 336-339.
  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1).
  • BLD Pharm. (n.d.).
  • CN105646357A. (2016). 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
  • Ghorab, M. M., et al. (2016). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 21(11), 1460. [Link]

  • Li, J., et al. (2025). Gram-scale synthesis of ethyl 5-methyl-3-(phenylamino)
  • Thore, S. N., et al. (2010). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. European Journal of Medicinal Chemistry, 45(9), 4043-4048.
  • PrepChem. (n.d.). Synthesis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester.
  • Mamedov, V. A., et al. (2011). Synthesis and properties of ethyl 1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carboxylates. Russian Chemical Bulletin, 60(10), 2118-2125.
  • El-Remaily, M. A. A. A., & Al-Shehri, M. M. (2021).
  • CN108675549A. (2018). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Mamedov, V. A., et al. (2011). Synthesis and properties of ethyl 1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carboxylates. Russian Journal of Organic Chemistry, 47(10), 1572-1579.
  • Mu, S., et al. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry, 42(12), 4292-4299.
  • Chandra, et al. (2014). Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. AIP Conference Proceedings, 1591(1), 434-436.
  • Cîrcu, V., et al. (2018). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Molbank, 2018(4), M1020.
  • ChemicalBook. (2023).
  • BLD Pharm. (n.d.).

Sources

Application Notes & Protocols: Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate as a Scaffold for Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its structural versatility and ability to engage in various biological interactions have led to its incorporation into numerous clinically successful drugs.[1] In the realm of inflammatory diseases, pyrazole derivatives have gained prominence, most notably with the advent of selective COX-2 inhibitors like Celecoxib.[2][3] These agents marked a significant advancement in anti-inflammatory therapy by offering a better safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[4]

The compound Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate and its analogues are pivotal starting materials or "scaffolds" for the synthesis of a new generation of anti-inflammatory agents. This guide provides a detailed exploration of its application, outlining robust synthetic protocols, discussing the mechanistic basis of the resulting compounds, and offering insights into their biological evaluation. The methodologies described herein are designed for researchers and drug development professionals aiming to leverage this versatile chemical entity for creating potent and selective anti-inflammatory drug candidates.

Scientific Foundation: Mechanism of Action

The anti-inflammatory effects of pyrazole-based compounds primarily stem from their ability to modulate key enzymatic pathways involved in the inflammatory cascade. Understanding these mechanisms is crucial for rational drug design.

Cyclooxygenase (COX) Inhibition

The most well-established mechanism for many pyrazole-based anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes.[4] These enzymes, existing as two main isoforms (COX-1 and COX-2), are responsible for converting arachidonic acid into prostaglandins (PGs), which are potent mediators of inflammation, pain, and fever.[5]

  • COX-1 is a constitutive enzyme, meaning it is typically present in most tissues and plays a role in physiological functions like protecting the stomach lining and maintaining kidney function.[4]

  • COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[4]

The therapeutic goal is to selectively inhibit COX-2 to reduce inflammation while sparing COX-1 to minimize gastrointestinal and renal side effects.[5] The structure of the pyrazole core allows for substitutions that can confer high selectivity for the COX-2 active site.[6]

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Lipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Lipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible by Inflammatory Stimuli) Arachidonic_Acid->COX2 PGs_Physiological Prostaglandins (Physiological Functions) COX1->PGs_Physiological PGs_Inflammatory Prostaglandins (Inflammation, Pain) COX2->PGs_Inflammatory GI_Protection GI Protection, Platelet Aggregation PGs_Physiological->GI_Protection Inflammation Inflammation PGs_Inflammatory->Inflammation Pyrazole_Inhibitor Pyrazole-based COX-2 Inhibitor Pyrazole_Inhibitor->COX2 Selective Inhibition

Caption: Mechanism of selective COX-2 inhibition by pyrazole derivatives.

p38 MAP Kinase Inhibition

A distinct and equally important target for novel anti-inflammatory agents is the p38 mitogen-activated protein (MAP) kinase.[7] This enzyme is a critical component of intracellular signaling pathways that regulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). By inhibiting p38 MAP kinase, pyrazole-based compounds can suppress the inflammatory response at a different level than COX inhibitors, offering a complementary or alternative therapeutic strategy.[8] The design of pyrazole urea-based inhibitors has proven particularly effective for targeting this kinase.[7]

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Stress Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Cell Surface Receptor Stress->Receptor MKKs MAPKKs (MKK3/6) Receptor->MKKs Activation Cascade p38_MAPK p38 MAP Kinase MKKs->p38_MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., ATF2, NF-κB) p38_MAPK->Transcription_Factors Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Transcription_Factors->Cytokines Gene Expression Pyrazole_Inhibitor Pyrazole-based p38 Inhibitor Pyrazole_Inhibitor->p38_MAPK Inhibition

Caption: Inhibition of the p38 MAP kinase pathway by pyrazole-based agents.

Synthetic Protocols and Methodologies

The versatility of the pyrazole scaffold allows for multiple synthetic routes. Below are two representative protocols: the first details the foundational synthesis of a pyrazole carboxylate core, and the second demonstrates a common derivatization to enhance biological activity.

Protocol 1: Synthesis of Ethyl 5-(Aryl)-1H-pyrazole-3-carboxylate Derivatives

This protocol is adapted from a general and robust method for creating the pyrazole core structure through the condensation of a β-diketone equivalent with a hydrazine.[9] This method is highly effective for generating a library of analogues by varying the initial acetophenone derivative.

Synthesis_Workflow_1 Reactant_A Substituted Acetophenone Step1 Step 1: Claisen Condensation Reactant_A->Step1 Reactant_B Diethyl Oxalate Reactant_B->Step1 Intermediate Ethyl 2,4-dioxo-4-arylbutanoate Step1->Intermediate Step2 Step 2: Cyclization Intermediate->Step2 Reactant_C Hydrazine Hydrate Reactant_C->Step2 Product Ethyl 5-(Aryl)-1H-pyrazole- 3-carboxylate Step2->Product

Caption: General workflow for the synthesis of pyrazole carboxylate derivatives.

Materials and Reagents

ReagentFormulaMW ( g/mol )SupplierNotes
Substituted AcetophenoneAr-CO-CH₃VariableSigma-AldrichExample: 4'-Methoxyacetophenone
Diethyl Oxalate(CO₂Et)₂146.14Acros OrganicsCorrosive, handle with care.
Sodium EthoxideNaOEt68.05Sigma-AldrichMoisture sensitive.
Absolute EthanolC₂H₅OH46.07Fisher ScientificAnhydrous grade.
Hydrazine HydrateN₂H₄·H₂O50.06Sigma-AldrichToxic and corrosive.
Glacial Acetic AcidCH₃COOH60.05VWRCorrosive.
Diethyl Ether(C₂H₅)₂O74.12Fisher ScientificFlammable.
Sodium SulfateNa₂SO₄142.04Fisher ScientificAnhydrous, for drying.

Step-by-Step Methodology

Step 1: Synthesis of Ethyl 2,4-dioxo-4-arylbutanoate Intermediate

  • Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add absolute ethanol (80 mL).

  • Base Addition: Carefully add sodium ethoxide (1.1 eq) to the ethanol in portions while stirring under a nitrogen atmosphere.

  • Reactant Addition: In a separate flask, dissolve the substituted acetophenone (1.0 eq) and diethyl oxalate (1.1 eq) in absolute ethanol (20 mL). Add this solution dropwise to the sodium ethoxide solution over 30 minutes.

  • Reaction: Stir the resulting mixture at room temperature for 12-16 hours. The formation of a solid precipitate indicates the formation of the sodium salt of the product.

  • Work-up: Cool the reaction mixture in an ice bath. Acidify carefully with dilute HCl until the pH is ~4-5. The intermediate will precipitate.

  • Isolation: Filter the solid precipitate, wash with cold water and then with a small amount of cold diethyl ether. Dry the solid under vacuum. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of Ethyl 5-(Aryl)-1H-pyrazole-3-carboxylate

  • Reaction Setup: In a 100 mL round-bottom flask, suspend the dried intermediate from Step 1 (1.0 eq) in glacial acetic acid (30 mL).

  • Hydrazine Addition: Add hydrazine hydrate (1.2 eq) dropwise to the suspension while stirring. The mixture may warm up slightly.

  • Reaction: Fit the flask with a reflux condenser and heat the reaction mixture at reflux (approx. 118°C) for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water. A solid product will precipitate.

  • Purification: Filter the crude product, wash thoroughly with water until the filtrate is neutral, and then dry it. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to obtain the pure pyrazole derivative.

  • Characterization: Confirm the structure of the final product using IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[9]

Protocol 2: N-Benzoylation of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate

This protocol demonstrates a common derivatization strategy where an amino-pyrazole core is acylated to introduce new functionalities, which can significantly modulate the compound's biological activity and pharmacokinetic properties.[10]

Materials and Reagents

ReagentFormulaMW ( g/mol )SupplierNotes
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylateC₁₂H₁₃N₃O₂231.25Combi-BlocksStarting material.
Benzoyl ChlorideC₇H₅ClO140.57Sigma-AldrichLachrymator, handle in a fume hood.
PyridineC₅H₅N79.10Acros OrganicsAnhydrous grade, used as base and solvent.
Dichloromethane (DCM)CH₂Cl₂84.93Fisher ScientificAnhydrous grade.
Hydrochloric Acid (1M)HCl36.46VWRFor work-up.
Sodium BicarbonateNaHCO₃84.01Fisher ScientificSaturated solution for work-up.
Magnesium SulfateMgSO₄120.37Fisher ScientificAnhydrous, for drying.

Step-by-Step Methodology

  • Reaction Setup: Dissolve ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (1.0 eq) in anhydrous pyridine (20 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

  • Acylation: Add benzoyl chloride (1.1 eq) dropwise to the stirred solution over 15 minutes, ensuring the temperature remains below 5°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Pour the reaction mixture into 100 mL of ice-cold 1M HCl to neutralize the pyridine. A precipitate will form.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from ethanol to yield the pure N-benzoylated product.[10]

  • Characterization: Confirm the structure using appropriate analytical techniques (NMR, IR, MS).

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.[11]

  • Substituents at N1: A 2,4-dichlorophenyl group or similar bulky, lipophilic groups at the N1 position are often critical for high-affinity binding to cannabinoid receptors and can influence COX-2 selectivity.[11]

  • Substituents at C3 and C5: The groups at these positions are crucial for interacting with the target enzyme. For COX-2 inhibitors, a para-substituted phenyl ring at the C5 position is a common feature.[11][12] The nature of the substituent on this phenyl ring (e.g., sulfonamide in Celecoxib) is a key determinant of COX-2 selectivity.[3]

  • Substituents at C4: Modification at the C4 position, often with a carboxylate or carboxamide group, provides a handle for further derivatization to improve potency and pharmacokinetic properties.[13]

Illustrative Activity Data

The following table presents hypothetical data based on published trends for pyrazole derivatives tested in a carrageenan-induced rat paw edema model, a standard in vivo assay for acute inflammation.[14]

Compound IDN1-SubstituentC5-Aryl Substituent% Inhibition of Paw Edema @ 3hUlcerogenic Index
PYR-01 -H4-Methoxyphenyl68.5%1.2
PYR-02 -H4-Chlorophenyl75.2%1.5
PYR-03 -Phenyl4-Methoxyphenyl72.1%1.4
PYR-04 -Phenyl4-(Methylsulfonyl)phenyl85.0%0.9
Diclofenac (Standard)(Standard)78.0%3.1

Data are illustrative and intended to demonstrate SAR principles. As shown, the introduction of a methylsulfonyl group (PYR-04), a classic COX-2 pharmacophore, can significantly enhance anti-inflammatory activity while potentially reducing the ulcerogenic side effects commonly associated with non-selective NSAIDs like Diclofenac.[4]

Conclusion and Future Outlook

This compound and its related analogues are exceptionally valuable scaffolds in the development of anti-inflammatory therapeutics. The synthetic routes are well-established and amenable to combinatorial library synthesis, allowing for extensive exploration of the chemical space. By targeting key inflammatory mediators like COX-2 and p38 MAP kinase, derivatives of this core structure hold the promise of delivering potent and safer treatments for a wide range of inflammatory conditions. Future research will likely focus on fine-tuning substituents to optimize dual COX/LOX inhibition, improve pharmacokinetic profiles, and explore novel therapeutic applications.

References

  • (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - ResearchGate. Available at: [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Available at: [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC - NIH. Available at: [Link]

  • Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. Available at: [Link]

  • Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates - PubMed. Available at: [Link]

  • Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PMC - PubMed Central. Available at: [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

  • Synthesis and pharmacological investigation of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters as new analgesic and anti-inflammatory agents - PubMed. Available at: [Link]

  • Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity - ResearchGate. Available at: [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Available at: [Link]

  • Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed. Available at: [Link]

  • Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders - ResearchGate. Available at: [Link]

  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies | ACS Omega - ACS Publications. Available at: [Link]

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase | Request PDF - ResearchGate. Available at: [Link]

  • Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC - PubMed Central. Available at: [Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate - Liang Tong Lab at Columbia University. Available at: [Link]

  • A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase | ACS Omega. Available at: [Link]

  • (PDF) Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity - ResearchGate. Available at: [Link]

Sources

Protocol for the synthesis of analgesic compounds from pyrazole derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for the Synthesis of Analgesic Compounds from Pyrazole Derivatives

Abstract

This document provides a detailed methodological guide for the synthesis, purification, and characterization of pyrazole-based compounds with potential analgesic properties. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous non-steroidal anti-inflammatory drugs (NSAIDs), most notably selective cyclooxygenase-2 (COX-2) inhibitors like Celecoxib.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and field-proven laboratory protocols. We will explore the fundamental synthetic strategies for constructing the pyrazole ring and provide a detailed, step-by-step protocol for the synthesis of a diaryl-substituted pyrazole, a classic structural motif for COX-2 inhibition.

Part 1: Scientific Foundation & Synthetic Strategy

The Pyrazole Scaffold in Analgesic Drug Design

Pyrazole and its derivatives are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structure is a cornerstone in the development of drugs with a wide range of biological activities, including analgesic, anti-inflammatory, and anticancer effects.[3][4] The primary mechanism for the analgesic and anti-inflammatory action of many pyrazole-based drugs is the inhibition of cyclooxygenase (COX) enzymes.[1][5]

There are two primary isoforms of this enzyme:

  • COX-1: This enzyme is constitutively expressed and plays a role in homeostatic functions, such as protecting the gastrointestinal tract.[2]

  • COX-2: This isoform is induced during inflammation and is responsible for producing pro-inflammatory prostaglandins, which are key mediators of pain and swelling.[1][6]

Traditional NSAIDs inhibit both isoforms, which can lead to gastrointestinal side effects. The development of selective COX-2 inhibitors, many of which are based on a diaryl-substituted pyrazole structure, was a major therapeutic advance, offering targeted anti-inflammatory effects with a reduced risk of such adverse events.[2][7] The selectivity of compounds like Celecoxib is attributed to its sulfonamide side chain, which binds to a specific hydrophilic region near the active site of the COX-2 enzyme.[1][6]

Core Synthetic Pathways to the Pyrazole Ring

The construction of the pyrazole core is a well-established area of heterocyclic chemistry. The most robust and widely used methods involve the condensation reaction between a 1,3-dielectrophilic compound and a hydrazine derivative.

  • Knorr Pyrazole Synthesis: This classic method involves the reaction of a hydrazine with a 1,3-dicarbonyl compound (e.g., a β-diketone or β-ketoester) under acidic conditions.[8][9] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[8][10] This method is highly efficient, often resulting in high yields due to the formation of the stable aromatic product.[8]

  • Synthesis from α,β-Unsaturated Ketones (Chalcones): An equally powerful method is the cyclocondensation of α,β-unsaturated aldehydes or ketones (commonly known as chalcones) with hydrazines.[3][11][12] This reaction is typically carried out in an acidic medium, such as acetic or formic acid, and proceeds via a Michael addition of the hydrazine followed by cyclization and dehydration.[11][12] This route is particularly valuable for creating diaryl-substituted pyrazoles, which are central to COX-2 inhibition.

The choice of synthetic route is dictated by the availability of starting materials and the desired substitution pattern on the final pyrazole product. For the synthesis of analgesic compounds targeting COX-2, the chalcone-based approach is often preferred as it readily allows for the introduction of the necessary aryl groups at key positions.

Part 2: General Laboratory Protocols & Safety

Hazard Analysis and Safety Precautions

Chemical synthesis requires strict adherence to safety protocols. The following hazards are of particular note in the described procedures.

HazardAssociated ReagentsRecommended Precautions
Toxicity & Carcinogenicity Hydrazine Hydrate, PhenylhydrazineHIGHLY TOXIC & PROBABLE CARCINOGEN. [13][14][15] Always handle in a certified chemical fume hood.[16] Use personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical splash goggles.[15] Avoid inhalation of vapors and any skin contact.[14][17]
Corrosivity Glacial Acetic Acid, Hydrochloric AcidCauses severe skin burns and eye damage.[13] Handle in a fume hood and wear appropriate PPE. Have an eyewash station and safety shower readily available.[15]
Flammability Ethanol, Diethyl Ether, Hexane, Ethyl AcetateKeep away from ignition sources (sparks, open flames, hot plates).[13] Use in a well-ventilated area or fume hood. Take precautions against static discharge.

Emergency Procedures:

  • Skin Contact (Hydrazine/Acid): Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[15] Seek immediate medical attention.

  • Inhalation (Hydrazine): Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]

  • Spills: Evacuate the area. For small spills, absorb with a non-combustible absorbent material (e.g., sand, vermiculite) and place in a sealed container for hazardous waste disposal.[15] Do not allow entry into drains or waterways.[13]

General Workflow for Synthesis and Analysis

The overall process for synthesizing and validating a target pyrazole compound follows a logical sequence of steps, ensuring purity and correct structural identification.

G cluster_0 Synthesis Phase cluster_1 Purification & Isolation cluster_2 Characterization & Analysis A Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation) B Step 2: Pyrazole Formation (Cyclocondensation) A->B Intermediate C Step 3: Work-up (Precipitation & Filtration) B->C D Step 4: Purification (Recrystallization or Chromatography) C->D E Step 5: Structural Verification (NMR, IR, Mass Spec) D->E F Step 6: Purity Assessment (TLC, Melting Point) E->F

Fig 1. General experimental workflow for pyrazole synthesis.

Part 3: Detailed Synthesis Protocol - A Celecoxib Analogue

This section details the synthesis of 1-phenyl-3-(4-methylphenyl)-5-(4-sulfamoylphenyl)pyrazole , a structural analogue of Celecoxib. The protocol is divided into two main stages: the synthesis of the chalcone intermediate and its subsequent cyclization to form the pyrazole.

Stage 1: Synthesis of (E)-1-(4-methylphenyl)-3-(4-sulfamoylphenyl)prop-2-en-1-one (Chalcone Intermediate)

This step involves a base-catalyzed Claisen-Schmidt condensation between an acetophenone and a benzaldehyde derivative.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
4-Methylacetophenone134.181.34 g10.0
4-Formylbenzenesulfonamide185.211.85 g10.0
Sodium Hydroxide (NaOH)40.000.80 g20.0
Ethanol (95%)-40 mL-
Water-40 mL-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 4-methylacetophenone (1.34 g) and 4-formylbenzenesulfonamide (1.85 g) in 40 mL of 95% ethanol. Stir at room temperature until all solids are dissolved.

  • In a separate beaker, prepare a solution of sodium hydroxide (0.80 g) in 40 mL of water and cool it in an ice bath.

  • Slowly add the cold NaOH solution to the stirred ethanol solution of the carbonyl compounds over 15-20 minutes.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane:ethyl acetate as the eluent.

  • Upon completion, pour the reaction mixture into 200 mL of ice-cold water containing ~5 mL of concentrated HCl to neutralize the base.

  • A yellow precipitate of the chalcone will form. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven at 60°C.

Stage 2: Synthesis of 1-phenyl-3-(4-methylphenyl)-5-(4-sulfamoylphenyl)pyrazole

This is the key cyclocondensation step to form the pyrazole ring.[3][12]

G Chalcone Chalcone Intermediate Heat Reflux, 8h Chalcone->Heat Hydrazine Phenylhydrazine Hydrazine->Heat Acid Glacial Acetic Acid (Solvent & Catalyst) Acid->Heat Product Diaryl-Substituted Pyrazole Heat->Product

Fig 2. Reaction scheme for the pyrazole ring formation.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Chalcone Intermediate (from Stage 1)301.373.01 g10.0
Phenylhydrazine108.141.1 mL~10.0
Glacial Acetic Acid60.0530 mL-

Procedure:

  • Place the synthesized chalcone (3.01 g) in a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add 30 mL of glacial acetic acid, followed by the dropwise addition of phenylhydrazine (1.1 mL).

  • Heat the mixture to reflux (approximately 118°C) and maintain reflux for 6-8 hours. Monitor the reaction's completion via TLC.[3]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into 250 mL of ice-cold water with stirring.

  • A solid precipitate will form. Collect the crude product by vacuum filtration.

  • Wash the solid product extensively with cold water to remove residual acetic acid, then with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from hot ethanol to yield the final pyrazole compound as a crystalline solid.

Part 4: Characterization and Data

The synthesized compounds must be characterized to confirm their structure and purity.[18][19][20]

Expected Characterization Data:

TechniqueExpected Observations for Final Pyrazole Product
FT-IR (cm⁻¹)Absence of C=O stretch from chalcone (~1650-1670). Appearance of C=N stretch (~1590-1610).[21] Presence of SO₂ stretches (~1350 & ~1160) and N-H stretches from sulfonamide (~3300-3200).
¹H-NMR (ppm)Aromatic protons in the 6.5-8.0 region. A characteristic singlet for the C4-H of the pyrazole ring. Singlet for the methyl group (~2.4). Broad singlet for the sulfonamide NH₂ protons (exchangeable with D₂O).[20]
¹³C-NMR (ppm)Signals corresponding to the aromatic carbons and the three distinct carbons of the pyrazole ring.
Mass Spec (m/z)A molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight of the final product.
Melting Point A sharp and distinct melting point range, indicating high purity.

Part 5: Conclusion

This application note provides a robust and well-referenced framework for the synthesis of analgesic pyrazole derivatives. By following the detailed protocols for synthesis via a chalcone intermediate and subsequent cyclocondensation, researchers can reliably produce diaryl-substituted pyrazoles, a key scaffold for potent and selective COX-2 inhibitors. The emphasis on mechanistic understanding, detailed procedural steps, and rigorous safety protocols ensures that this guide is a valuable resource for professionals in the field of medicinal chemistry and drug development.

References

  • Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net. Retrieved from [Link]

  • Nayak, S. K., et al. (2012). Synthesis and Crystal Structures of N-Substituted Pyrazolines. Molecules, 17(1), 963-975. Retrieved from [Link]

  • Babu, V. H., et al. (2023). Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. International Journal of Innovative Research in Technology. Retrieved from [Link]

  • Wang, Z., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Wahyuningsih, S. T. D., et al. (2021). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. ALCHEMY Jurnal Penelitian Kimia. Retrieved from [Link]

  • Sengar, R., et al. (2007). Synthesis and Characterization of Some Pyrazole Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]

  • Thamir, S. M. (2013). Synthesis of New Chalcones and Pyrazoles Derived from Dehydroacetic Acid. Al-Mustansiriyah Journal of Science. Retrieved from [Link]

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]

  • Pro-Active. (2015). Hydrazine Hydrate 7.5% - SAFETY DATA SHEET. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Celecoxib? Retrieved from [Link]

  • Whirl-Carrillo, M., et al. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and Genomics, 22(4), 310-318. Retrieved from [Link]

  • DTIC. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Knorr Pyrazole Synthesis of Edaravone. Books. Retrieved from [Link]

  • Kaplancikli, Z. A., et al. (2012). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 17(7), 8047-8067. Retrieved from [Link]

  • Murahari, M. (2019). Ligand based Design and Synthesis of Pyrazole Based Derivatives as Selective COX-2 Inhibitors. ResearchGate. Retrieved from [Link]

  • Gomaa, M. S., et al. (2022). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. Scientific Reports, 12(1), 1-17. Retrieved from [Link]

  • Acar, Ç., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 12(45), 29596-29612. Retrieved from [Link]

  • Kulkarni, S. S., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11549-11553. Retrieved from [Link]

  • Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Retrieved from [Link]

  • Alam, M. A., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3551-3567. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Characterization of Some New Pyrazole Derivatives. Retrieved from [Link]

  • Ion, A. E., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5043. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, actionable insights into optimizing this crucial synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and significantly improve your reaction yields and product purity.

Overview of the Synthesis

The target molecule, this compound, is a valuable heterocyclic building block in medicinal chemistry and materials science. The most common and reliable method for its synthesis is the cyclocondensation reaction between methylhydrazine and a diethyl 2-(ethoxymethylene)malonate (DEEMM) equivalent. This reaction, a variation of the Knorr pyrazole synthesis, is robust but presents specific challenges, particularly concerning regioselectivity and reaction completeness, which can impact yield and purity.

Core Reaction Scheme:

The fundamental transformation involves the reaction of methylhydrazine with a suitable 1,3-dielectrophile. The use of methylhydrazine introduces a critical challenge: controlling which nitrogen atom participates in the initial nucleophilic attack, thereby determining the final regiochemical outcome.[1]

Reaction Mechanism & Critical Control Points

Understanding the reaction mechanism is paramount for effective troubleshooting. The synthesis proceeds through several key stages, each representing a control point where reaction parameters can be adjusted to favor the desired outcome.

Reaction_Mechanism cluster_0 Step 1: Initial Nucleophilic Attack cluster_1 Step 2: Cyclization cluster_2 Step 3: Aromatization Start Methylhydrazine + Diethyl Ethoxymethylenemalonate Intermediate1 Enamine Intermediate (Major Pathway) Start->Intermediate1 More nucleophilic -NH2 attacks Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular condensation Product Ethyl 5-hydroxy-1-methyl- 1H-pyrazole-4-carboxylate Intermediate2->Product Elimination of Ethanol

Caption: Key stages in the pyrazole synthesis workflow.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low (<50%). What is the most common cause?

A1: Low yields often stem from incomplete reaction, formation of regioisomers, or side reactions.[2][3] The most critical factor to investigate first is regioselectivity . Methylhydrazine has two nucleophilic nitrogen atoms, and reaction at the less-substituted nitrogen is kinetically favored, leading to the desired 1-methylpyrazole. However, suboptimal conditions can lead to the formation of the undesired 1,5-disubstituted isomer, which can be difficult to separate and reduces the yield of your target compound.[4][5]

Q2: How do I know if I am forming the wrong regioisomer?

A2: The most definitive method is through NMR spectroscopy. The chemical shifts of the N-methyl group and the pyrazole ring protons will be distinct for each isomer. Comparing your spectra to literature values is essential. LC-MS can also be used to detect the presence of two products with the same mass.

Q3: What is the ideal solvent for this reaction?

A3: Ethanol is a commonly used solvent and generally provides good results.[6] However, studies have shown that fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically increase regioselectivity in favor of the desired product by modulating the nucleophilicity of the hydrazine nitrogens.[6]

Q4: Is a catalyst necessary for this reaction?

A4: While the reaction can proceed without a catalyst, a mild acid catalyst like acetic acid is often employed to facilitate the initial condensation and cyclization steps.[7][8] The catalyst protonates the carbonyl group of the ester, making it more electrophilic and accelerating the rate-limiting cyclization step. However, excessive acid can lead to side reactions, so catalytic amounts are crucial.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low Overall Yield
Potential Cause Explanation & Recommended Solution
Poor Regioselectivity The nucleophilicities of the two nitrogen atoms in methylhydrazine are similar, which can lead to a mixture of regioisomers.[1] Solution: Optimize the solvent. Switch from ethanol to a fluorinated alcohol like TFE or HFIP to enhance the regioselectivity towards the desired 1-methyl isomer.[6] Lowering the reaction temperature can also improve selectivity.[3]
Incomplete Reaction The cyclocondensation may not have reached completion. Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or LC-MS.[2] Ensure the starting materials are fully consumed before workup. If the reaction stalls, consider increasing the reaction time or temperature moderately (e.g., refluxing in ethanol).[2] Microwave-assisted synthesis can also be effective in driving the reaction to completion.[9]
Starting Material Purity Impurities in either the methylhydrazine or the diethyl ethoxymethylenemalonate can inhibit the reaction or lead to side products.[10] Solution: Ensure the purity of your starting materials is >98%.[10] Diethyl ethoxymethylenemalonate can degrade over time; using freshly opened or distilled reagent is recommended. Methylhydrazine is susceptible to oxidation; use a high-quality grade stored under an inert atmosphere.
Hydrolysis of Ester The presence of excess water or strong acid/base can lead to the hydrolysis of the ethyl ester group on the product or starting material. Solution: Use anhydrous solvents and reagents. If using an acid catalyst, ensure it is a mild one (e.g., glacial acetic acid) and used in catalytic amounts.
Problem 2: Product is Impure After Workup
Potential Cause Explanation & Recommended Solution
Presence of Regioisomer As discussed, this is a very common impurity.[3] Solution: If solvent optimization does not completely eliminate the isomer, purification by column chromatography is necessary. A solvent system of ethyl acetate/hexane is typically effective for separating the isomers on a silica gel column.[11]
Unreacted Starting Materials Incomplete reaction will lead to contamination with starting materials. Solution: Drive the reaction to completion as described above. If small amounts of starting materials remain, they can often be removed during recrystallization or chromatography.
Formation of Side Products At elevated temperatures or with incorrect stoichiometry, methylhydrazine can react with the product or itself, leading to complex mixtures. Solution: Maintain careful temperature control. Add the methylhydrazine slowly to the solution of the dicarbonyl compound to avoid localized high concentrations. Ensure a 1:1 molar ratio of reactants.

Optimized Experimental Protocol

This protocol incorporates best practices derived from troubleshooting insights to maximize yield and purity.

Materials:

  • Methylhydrazine (≥98%)

  • Diethyl 2-(ethoxymethylene)malonate (DEEMM) (≥98%)

  • 2,2,2-Trifluoroethanol (TFE), anhydrous

  • Glacial Acetic Acid

  • Standard glassware for organic synthesis

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Argon), dissolve diethyl 2-(ethoxymethylene)malonate (1.0 eq) in anhydrous TFE (approx. 5-10 mL per gram of DEEMM).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 0.05 eq) to the solution.

  • Reactant Addition: Begin stirring and slowly add methylhydrazine (1.05 eq) dropwise to the solution at room temperature over 15-20 minutes. A slight exotherm may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 74°C for TFE) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 30:70 ethyl acetate/hexane mobile phase) until the DEEMM spot is no longer visible.

  • Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude residue can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by silica gel column chromatography to yield the pure product.

Troubleshooting Workflow Diagram

This decision tree can guide your troubleshooting process systematically.

Troubleshooting_Workflow Problem Low Yield or Impure Product CheckPurity Analyze Crude Product (NMR, LC-MS) Problem->CheckPurity Isomer Regioisomer Present? CheckPurity->Isomer Incomplete Starting Material Present? Isomer->Incomplete No Sol_Isomer Change Solvent to TFE/HFIP. Lower Reaction Temperature. Isomer->Sol_Isomer Yes OtherImpurity Other Impurities? Incomplete->OtherImpurity No Sol_Incomplete Increase Reaction Time/Temp. Monitor by TLC/LC-MS. Incomplete->Sol_Incomplete Yes Sol_Other Check Reagent Purity. Optimize Stoichiometry & Temp. OtherImpurity->Sol_Other Yes Purify Purify via Column Chromatography or Recrystallization. OtherImpurity->Purify No Sol_Isomer->Purify Sol_Incomplete->Purify Sol_Other->Purify

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Al-Adhami, M. A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(9), 2646. [Link]

  • El-Faham, A., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Pharmaceuticals, 13(11), 375. [Link]

  • Cabrera, E., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(19), 7376–7379. [Link]

  • Cabrera, E., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry, 72(19), 7376-7379. [Link]

  • da Silva, F. M., et al. (2022). Regioselective Synthesis of 3,4- and 4,5-Disubstituted N-Methylpyrazoles from 4-Acyl-1H-pyrrole-2,3-dione and Methylhydrazine. The Journal of Organic Chemistry, 87(13), 8616–8627. [Link]

  • Shinde, S. A., et al. (2017). Optimization of reaction condition for the synthesis of 5. ResearchGate. [Link]

  • Ali, T. A., et al. (2018). Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 23(11), 2943. [Link]

  • GalChimia (2019). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. Technical Note. [Link]

  • Schmidt, D., & Kempe, R. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 17, 1869–1919. [Link]

  • Schmidt, D., & Kempe, R. (2021). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Institutes of Health. [Link]

  • Reddy, C. R., et al. (2016). Metal-Free Synthesis of 3,5-Disubstituted 1H- and 1-Aryl-1H-pyrazoles from 1,3-Diyne-indole Derivatives. ResearchGate. [Link]

  • Sadek, K. U., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4786. [Link]

  • PrepChem. Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]

  • Sharma, P., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Green Chemistry. [Link]

  • ResearchGate. Optimization of the INOC reaction conditions for 5a synthesis. [Link]

  • Wrona-Piotrowicz, A., & Zakrzewski, J. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9695–9704. [Link]

  • Mor, S., et al. (2022). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini-Reviews in Organic Chemistry, 19(6), 717-730. [Link]

  • Patel, R. P., et al. (2020). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, mechanistic explanations for common side reactions, and optimized protocols to help you navigate the challenges of this synthesis.

Introduction: The Synthetic Challenge

This compound is a valuable heterocyclic building block in pharmaceutical and agrochemical research. Its synthesis, typically achieved via a Knorr-type cyclocondensation, appears straightforward but is often plagued by side reactions that can complicate purification and significantly reduce yields.[1][2][3][4] The most prevalent issues are the formation of a regioisomeric byproduct and the hydrolysis of the target ester.

This guide will dissect these common problems, explain their chemical origins, and provide actionable solutions to ensure a successful and reproducible synthesis.

Section 1: The Ideal Synthetic Pathway

The most common and efficient route to the target molecule involves the cyclocondensation reaction between a suitable 1,3-dicarbonyl equivalent and methylhydrazine.[4][5] One effective precursor is diethyl 2-(ethoxymethylidene)malonate or a similar β-keto ester.[6][7][8][9][10][11]

The reaction proceeds through a nucleophilic attack by methylhydrazine, followed by an intramolecular cyclization and elimination to form the stable aromatic pyrazole ring.

Main_Reaction_Pathway Reactant1 Diethyl 2-(ethoxymethylidene)malonate Intermediate Hydrazone Intermediate Reactant1->Intermediate + Reactant2 Methylhydrazine Reactant2->Intermediate Product Ethyl 5-hydroxy-1-methyl- 1H-pyrazole-4-carboxylate Intermediate->Product Intramolecular Cyclization

Caption: Ideal reaction pathway for the synthesis.

Optimized Experimental Protocol

This protocol is designed to favor the formation of the desired product.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (10 mL per 1 g of the starting ester).

  • Addition of Reactants: Dissolve diethyl 2-(ethoxymethylidene)malonate (1.0 eq) in the ethanol. While stirring at room temperature, add methylhydrazine (1.05 eq) dropwise over 10-15 minutes. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approx. 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The resulting crude solid or oil can be purified by recrystallization from an ethanol/water mixture or by silica gel column chromatography to yield the final product.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses the most common issues encountered during the synthesis.

Q1: My NMR/LC-MS analysis shows two isomeric products that are very difficult to separate. What is happening and how can I fix it?

Answer: You are observing the formation of a regioisomer. This is the most common side reaction in this synthesis.[5][12][13] The reaction of an unsymmetrical 1,3-dicarbonyl precursor with methylhydrazine can proceed via two different cyclization pathways, leading to two distinct pyrazole regioisomers.

  • Desired Product: Ethyl 5-hydroxy-1-methyl -1H-pyrazole-4-carboxylate

  • Side Product: Ethyl 3-hydroxy-1-methyl -1H-pyrazole-4-carboxylate[14]

Causality & Mechanism: The regioselectivity is determined by which carbonyl (or its enol equivalent) is attacked first by which nitrogen of the methylhydrazine. The initial nucleophilic attack can occur from either the substituted (N1) or unsubstituted (N2) nitrogen of methylhydrazine onto one of the two electrophilic carbons of the dicarbonyl precursor. This leads to two different hydrazone intermediates, which then cyclize to form the respective products. The outcome is a delicate balance of steric and electronic factors.[12]

Regioisomer_Formation Start Reactants (Dicarbonyl + Methylhydrazine) PathA Pathway A (Attack at C-1) Start->PathA PathB Pathway B (Attack at C-3) Start->PathB ProductA Desired Product (1-Methyl Isomer) PathA->ProductA Favored ProductB Side Product (Regioisomer) PathB->ProductB Disfavored

Caption: Competing pathways leading to regioisomers.

Solutions & Troubleshooting:

  • Solvent Choice: The choice of solvent can significantly influence the regioisomeric ratio. While ethanol is common, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can dramatically improve selectivity for the desired isomer by modulating hydrogen-bonding interactions with the reaction intermediates.[12]

  • Temperature Control: Running the reaction at a controlled, consistent temperature (e.g., reflux) is crucial. Temperature fluctuations can alter the delicate energetic balance between the two competing pathways.

  • pH Control: A slightly acidic medium can sometimes improve selectivity. Adding a catalytic amount of acetic acid may favor one pathway over the other.

SolventTemperature (°C)Typical Regioisomeric Ratio (Desired:Undesired)Reference
Ethanol78~ 3:1 to 5:1[12]
Methanol65~ 2:1 to 4:1General Observation
TFE74> 10:1[12]

Table 1. Effect of Solvent on Regioselectivity. Ratios are illustrative and can vary with specific substrates.

Q2: My final product has a low yield and is contaminated with a more polar impurity that shows a carboxylic acid peak in the IR spectrum.

Answer: This is a classic case of ester hydrolysis, where the ethyl carboxylate group (-COOEt) is cleaved to a carboxylic acid (-COOH). This side reaction is catalyzed by either acid or base, particularly in the presence of water during the reaction or workup.[15][16][17]

Causality & Mechanism: Under basic conditions (saponification), a hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating an ethoxide ion. An irreversible acid-base reaction between the newly formed carboxylic acid and the ethoxide drives the reaction to completion. Under acidic conditions, the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water.

Solutions & Troubleshooting:

  • Anhydrous Conditions: Ensure your solvent is dry and minimize exposure to atmospheric moisture during the reaction.

  • Careful pH Control During Workup: This is the most critical step. Avoid using strong bases like NaOH or KOH to neutralize the reaction mixture if any acid catalyst was used.

    • Recommended: Use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) for neutralization. It is a weak base and is less likely to promote significant hydrolysis. .

  • Temperature of Workup: Perform aqueous washes and extractions at room temperature or below to minimize the rate of hydrolysis.

Workup_Workflow Start Reaction Mixture (Product + Solvent) Step1 Remove Solvent (Reduced Pressure) Start->Step1 Step2 Dissolve in Organic Solvent (e.g., EtOAc) Step1->Step2 Step3 Wash with sat. NaHCO3(aq) (CAREFUL: CO2 evolution!) Step2->Step3 Step4 Wash with Brine Step3->Step4 Step5 Dry over Na2SO4 / MgSO4 Step4->Step5 Step6 Filter and Concentrate Step5->Step6 End Crude Product (Free of Acid Impurity) Step6->End

Caption: Recommended workup protocol to prevent hydrolysis.

Section 3: Frequently Asked Questions (FAQs)

  • How can I definitively identify the desired regioisomer?

    • 1D & 2D NMR Spectroscopy: This is the most powerful tool. The chemical environment of the pyrazole ring proton and the N-methyl group will be distinct for each isomer. Techniques like NOESY can show through-space correlation between the N-methyl protons and the proton at the C5 position of the pyrazole ring in the undesired isomer, which is absent in the desired product.

  • What is the best way to purify the final product away from the regioisomer?

    • Silica Gel Chromatography: This is often the most effective method, though it can be challenging due to the similar polarities of the isomers. A carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) is required.

    • Recrystallization: If the crude product is a solid and one isomer is significantly more abundant, fractional recrystallization can sometimes be effective.

  • Why did my reaction mixture turn dark yellow or red?

    • Hydrazine and its derivatives can be unstable and undergo side reactions or decomposition, especially in the presence of air (oxidation) and at elevated temperatures, leading to colored impurities. Using high-purity, fresh methylhydrazine and maintaining an inert atmosphere (e.g., with nitrogen or argon) can help minimize this.

References

  • BenchChem. (2025).
  • Supporting Information, Royal Society of Chemistry. (n.d.). FT-IR and NMR Spectra.
  • Royal Society of Chemistry. (n.d.).
  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
  • NIH National Library of Medicine. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
  • Unknown. (n.d.). Knorr Pyrazole Synthesis.
  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).
  • Royal Society of Chemistry. (n.d.).
  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • Sci-Hub. (2013). Reactions of Dimethyl Ethynedicarboxylate with (Substituted Ethylidene)hydrazinecarbothioamides.
  • ResearchGate. (2022).
  • ChemicalBook. (n.d.).
  • BLD Pharm. (n.d.).
  • Organic Syntheses. (n.d.). Acetylenedicarboxylic acid, dimethyl ester. [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]

  • ARKIVOC. (2000).
  • PubChem. (n.d.). Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. [Link]

  • NIH National Library of Medicine. (2022). A Multifield Study on Dimethyl Acetylenedicarboxylate: A Reagent Able to Build a New Cycle on Diaminoimidazoles. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine, aromatic aldehyde 1 and pyridinium salt 272. [Link]

  • BenchChem. (2025).
  • Chem-Impex. (n.d.). Ethyl 1H-pyrazole-4-carboxylate. [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]

  • PubChem. (n.d.). Ethyl 2-(ethoxymethylene)-3-oxobutanoate. [Link]

  • NIST WebBook. (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate. [Link]

  • StudySmarter. (n.d.). Propose a mechanism for the acid-catalyzed hydrolysis of phenylalanine ethyl ester. [Link]

  • PubChem. (n.d.). Diethyl (ethoxymethylene)malonate. [Link]

  • YouTube. (2023). Hydrolysis of esters mechanism. [Link]

  • PubMed. (2010). Mechanism of Hydrolysis of a Novel Indolocarbazole Topoisomerase I Inhibitor. [Link]

Sources

Technical Support Center: Purification of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. My aim is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your purification strategies effectively.

I. Understanding the Chemistry: The Knorr Synthesis and Potential Impurities

The synthesis of this compound typically proceeds via a Knorr pyrazole synthesis, involving the condensation of an unsymmetrical β-ketoester, diethyl acetonedicarboxylate, with methylhydrazine. While this is a robust reaction, the unsymmetrical nature of the dicarbonyl starting material presents a primary challenge: the potential for the formation of a regioisomeric byproduct.[1]

The key to successful purification lies in understanding and anticipating the formation of the undesired isomer, Ethyl 3-hydroxy-1-methyl-1H-pyrazole-4-carboxylate. The ratio of these isomers can be influenced by reaction conditions such as solvent and temperature.

II. Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound.

dot

Caption: A logical workflow for troubleshooting common purification issues.

Q1: My crude product is an oil and won't solidify. How can I proceed?

Answer: An oily crude product often indicates the presence of significant impurities, particularly the regioisomer and residual solvent. Direct crystallization is unlikely to be successful.

  • Expert Insight: The presence of the regioisomer can act as a eutectic impurity, depressing the melting point and preventing crystallization.

  • Recommended Action: Proceed directly to column chromatography. This is the most effective method for separating isomers and removing other impurities that inhibit crystallization.

Q2: I'm seeing two spots on my TLC plate with very similar Rf values. How can I separate them?

Answer: This is the classic sign of regioisomer formation. Separating isomers with similar polarities requires careful optimization of your chromatographic conditions.

  • Causality: The hydroxyl and ester functionalities on both isomers give them very similar polarities, making separation challenging.

  • Troubleshooting Steps:

    • Mobile Phase Optimization: A less polar solvent system will generally provide better resolution. Start with a low concentration of a polar solvent (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity. Running multiple TLCs with different solvent systems (e.g., dichloromethane/methanol, toluene/acetone) can help identify the optimal mobile phase for separation.

    • Silica Gel Selection: Use a high-quality silica gel with a small particle size (e.g., 40-63 µm) for better resolution.

    • Column Loading: Overloading the column will result in poor separation. As a rule of thumb, use a silica gel mass of at least 50 times the mass of your crude product.

Q3: My compound seems to be degrading on the silica gel column, resulting in low yield.

Answer: The hydroxyl group on the pyrazole ring can interact with the acidic silanol groups on the surface of the silica gel, potentially leading to degradation or irreversible adsorption.

  • Mechanistic Explanation: The lone pairs on the pyrazole nitrogens can also lead to strong interactions with the acidic silica surface.

  • Solutions:

    • Deactivate the Silica Gel: Before packing your column, slurry the silica gel in your chosen mobile phase and add 0.5-1% triethylamine. This will neutralize the acidic sites on the silica surface.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina.

    • Flash Chromatography: Minimize the time your compound spends on the column by using flash chromatography with a higher flow rate.

Q4: I've attempted recrystallization, but my product "oils out" instead of forming crystals.

Answer: "Oiling out" occurs when the solute is not soluble enough in the hot solvent to remain dissolved as it cools, but the solution is too saturated for crystals to form.

  • Underlying Cause: This is often due to using a solvent in which the compound is too soluble, or the presence of impurities that disrupt the crystal lattice formation.

  • Troubleshooting Protocol:

    • Solvent Choice: Your ideal recrystallization solvent should dissolve the compound when hot but not when cold. For this compound, consider solvent systems like ethanol/water, methanol/water, or ethyl acetate/hexanes.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling encourages oiling out. Insulating the flask can help.

    • Seeding: If you have a small amount of pure, crystalline material, add a seed crystal to the cooled solution to initiate crystallization.

    • Purity: If oiling out persists, it is likely that your material is not pure enough for recrystallization. Purify by column chromatography first.

III. Frequently Asked Questions (FAQs)

Q1: What are the best recrystallization solvents for this compound?

A1: Based on the polarity of the molecule, the following solvent systems are good starting points for recrystallization:

  • Ethanol or Methanol: These polar protic solvents are often effective for pyrazole derivatives.

  • Ethanol/Water or Methanol/Water: The addition of water as an anti-solvent can help to induce crystallization. Dissolve the compound in the minimum amount of hot alcohol and add hot water dropwise until the solution becomes slightly turbid.

  • Ethyl Acetate/Hexanes: Dissolve the compound in a small amount of hot ethyl acetate and add hexanes until turbidity is observed.

Solvent SystemPolarityNotes
EthanolPolar ProticGood starting point for relatively pure product.
MethanolPolar ProticSimilar to ethanol, may offer different solubility profile.
Ethanol/WaterPolar ProticExcellent for inducing crystallization of polar compounds.
Ethyl Acetate/HexanesPolar Aprotic/NonpolarUseful if the compound is less polar than expected.

Q2: What is a good starting mobile phase for column chromatography?

A2: A good starting point for column chromatography is a mixture of a nonpolar solvent and a moderately polar solvent. For this compound, begin with:

  • 20-30% Ethyl Acetate in Hexanes: This solvent system usually provides a good balance of compound mobility and separation from nonpolar impurities. Adjust the ratio based on the initial TLC analysis. For more polar impurities, a gradient elution from 10% to 50% ethyl acetate may be effective.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the desired product and help to identify any isomeric impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

IV. Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

  • Column Packing:

    • Choose an appropriate column size (aim for a height-to-diameter ratio of ~10:1).

    • Prepare a slurry of silica gel (40-63 µm) in the initial mobile phase (e.g., 10% ethyl acetate in hexanes).

    • Pack the column evenly, ensuring no air bubbles are trapped.

  • Loading: Carefully load the dissolved sample onto the top of the silica bed.

  • Elution:

    • Begin elution with the initial mobile phase.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.

    • Collect fractions and monitor by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.

dot

Column_Chromatography_Workflow A Prepare Silica Slurry (e.g., 10% EtOAc/Hexanes) B Pack Column A->B C Load Crude Product B->C D Elute with Mobile Phase C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F F->D Adjust Gradient G Combine Pure Fractions F->G Identify Pure Fractions H Evaporate Solvent G->H I Pure Product H->I

Caption: A standard workflow for purification by flash column chromatography.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the purified (or semi-purified) product. Add a few drops of a potential solvent and heat. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In an Erlenmeyer flask, dissolve the compound in the minimum amount of the chosen hot solvent.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (including charcoal).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Once crystal formation begins, cool the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven.

V. References

  • Cano, M., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Organic Chemistry, 72(23), 8849-8855. [Link]

Sources

Technical Support Center: Regioselective Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for synthetic chemistry. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with regioselectivity in pyrazole synthesis. This guide provides in-depth troubleshooting, answers to frequently asked questions (FAQs), and validated protocols to help you achieve your desired regioisomer with high fidelity.

Introduction: The Challenge of Regioselectivity in Pyrazole Synthesis

The pyrazole nucleus is a critical pharmacophore found in numerous approved drugs and agrochemicals. The Knorr pyrazole synthesis, a cornerstone reaction involving the condensation of a 1,3-dicarbonyl compound with a monosubstituted hydrazine, is one of the most common methods for its construction.[1][2] However, a significant challenge arises when using an unsymmetrical 1,3-dicarbonyl compound, as the reaction can yield a mixture of two regioisomers.[1][3][4] This lack of regioselectivity complicates purification, reduces the yield of the target molecule, and can be a significant bottleneck in a synthetic campaign.[5]

This guide will dissect the factors influencing regioselectivity and provide actionable strategies to overcome these challenges.

Part 1: Troubleshooting & FAQs

This section addresses common issues encountered during pyrazole synthesis in a question-and-answer format, providing explanations grounded in reaction mechanisms.

I. Fundamental Principles of Regioselectivity

Q1: What are the primary factors that dictate the regiochemical outcome in the reaction between an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine?

A1: The regioselectivity of this condensation is a delicate interplay of several factors:

  • Electronic Effects: The inherent electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl is a primary determinant. Electron-withdrawing groups (e.g., -CF3) will activate the adjacent carbonyl, making it more susceptible to nucleophilic attack by the hydrazine.[3]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can sterically hinder the approach to one of the carbonyl groups, thereby directing the initial attack to the less encumbered site.[3]

  • Reaction Conditions: This is often the most critical and tunable parameter. Solvent, temperature, and pH can dramatically influence the reaction pathway and, consequently, the final product ratio.[1][3] For instance, acidic conditions can alter the relative nucleophilicity of the two nitrogen atoms in the substituted hydrazine, potentially reversing the selectivity observed under neutral or basic conditions.[3]

Q2: My reaction is producing an inseparable mixture of regioisomers. What is the first parameter I should investigate to improve selectivity?

A2: Before embarking on a complete redesign of your starting materials, the most impactful and often simplest parameter to modify is the reaction solvent . The solvent can significantly influence the reactivity of both the dicarbonyl compound and the hydrazine.

A noteworthy strategy is the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[5][6][7][8] These solvents have been shown to dramatically increase regioselectivity in favor of a single isomer compared to traditional solvents like ethanol.[5][7][8] The proposed mechanism for this enhanced selectivity involves the non-nucleophilic nature of these fluorinated alcohols. In contrast to ethanol, they do not compete with the hydrazine in attacking the more reactive carbonyl group, thus preserving the inherent electronic bias of the substrate.[7]

II. Advanced Strategies for Controlling Regioselectivity

Q3: Beyond solvent choice, what other reaction conditions can I manipulate to favor the formation of my desired regioisomer?

A3: Fine-tuning the reaction conditions offers several avenues to control regioselectivity:

  • pH Control: The acidity or basicity of the reaction medium can be a powerful tool. For instance, in the synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles, using arylhydrazine hydrochlorides leads to the 1,3-regioisomer, while the corresponding free hydrazine yields the 1,5-regioisomer exclusively.[9] This highlights the profound effect of the protonation state of the hydrazine on the reaction outcome.

  • Catalysis: The use of catalysts can open up new reaction pathways with different regiochemical preferences. Both acid and base catalysis can be employed.[10][11] For example, Lewis acids can be used to enhance the electrophilicity of one carbonyl over the other.[12]

  • Temperature: While often overlooked, temperature can influence the kinetic versus thermodynamic control of a reaction. It is worthwhile to run the reaction at different temperatures (e.g., room temperature vs. reflux) to see if the isomeric ratio is affected.

Q4: Can modifying my starting materials improve regioselectivity?

A4: Absolutely. If optimizing reaction conditions proves insufficient, rationally modifying the starting materials can provide a more definitive solution:

  • Introducing Steric Bias: Incorporating a bulky substituent near one of the carbonyl groups on the 1,3-dicarbonyl or on the hydrazine can effectively block one reaction pathway, leading to the preferential formation of a single isomer.

  • Enhancing Electronic Bias: The strategic placement of strong electron-withdrawing or electron-donating groups can create a significant difference in the electrophilicity of the two carbonyl carbons, thus directing the initial nucleophilic attack.

  • Use of 1,3-Dicarbonyl Surrogates: Employing alternative starting materials that are precursors to 1,3-dicarbonyls, such as β-enaminones or α,β-unsaturated ketones with a leaving group, can provide a more controlled, stepwise reaction pathway, thereby improving regioselectivity.[4][13]

Q5: Are there modern synthetic techniques that can help overcome poor regioselectivity?

A5: Yes, emerging technologies in synthetic chemistry offer powerful solutions:

  • Flow Chemistry: Continuous flow reactors provide excellent control over reaction parameters such as temperature, pressure, and reaction time.[14][15][16][17] This enhanced control can lead to improved regioselectivity and safer handling of hazardous intermediates.[14][16] Flow chemistry has been successfully applied to the synthesis of pyrazoles with excellent regioselectivities.[14]

  • Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates and sometimes alter selectivity compared to conventional heating.[10][11] This is often attributed to localized superheating and specific microwave effects.

Part 2: Experimental Protocols & Data

This section provides detailed, step-by-step methodologies for key experiments and presents quantitative data in a structured format for easy comparison.

Protocol 1: Regioselective Pyrazole Synthesis Using Fluorinated Alcohols

This protocol is adapted from Fustero et al., who demonstrated the dramatic effect of fluorinated alcohols on regioselectivity.[5][7]

Objective: To synthesize a 1,3,5-trisubstituted pyrazole with high regioselectivity from an unsymmetrical 1,3-diketone and methylhydrazine.

Materials:

  • Unsymmetrical 1,3-diketone (e.g., 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione)

  • Methylhydrazine

  • 2,2,2-Trifluoroethanol (TFE)

  • Ethanol (for comparison)

  • Standard glassware for organic synthesis

  • Stirring plate and magnetic stir bar

  • Analytical balance

  • NMR spectrometer for product analysis

Procedure:

  • Reaction Setup (TFE): In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (1.0 mmol) in TFE (5 mL).

  • Addition of Hydrazine: To the stirred solution at room temperature, add methylhydrazine (1.1 mmol) dropwise over 1 minute.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically < 1 hour).

  • Workup: Upon completion, remove the TFE under reduced pressure. The crude product can then be purified by silica gel column chromatography.

  • Comparative Experiment (Ethanol): Repeat steps 1-4 using ethanol as the solvent instead of TFE.

  • Analysis: Determine the regiomeric ratio of the products from both reactions using 1H NMR spectroscopy.

Expected Outcome & Data Summary:

The use of TFE as a solvent is expected to significantly enhance the formation of one regioisomer over the other.

SolventTemperature (°C)Time (h)Regioisomeric Ratio (A:B)Reference
EthanolReflux12~1:1[7]
TFERoom Temp<185:15[7]
HFIPRoom Temp<1>95:5[7]

Regioisomeric ratios are approximate and can vary based on the specific substrates used.

Visualizing the Mechanistic Hypothesis

The following diagram illustrates the proposed influence of the solvent on the reaction pathway.

G cluster_0 Reaction in Ethanol (Protic, Nucleophilic) cluster_1 Reaction in TFE (Protic, Non-Nucleophilic) Diketone Diketone Carbonyl_A More Reactive Carbonyl Carbonyl_B Less Reactive Carbonyl Hydrazine Hydrazine Attack_Competition Competition for Carbonyl A Hydrazine->Attack_Competition Low_Selectivity Low Regioselectivity (Mixture of Isomers) Carbonyl_A->Low_Selectivity Carbonyl_B->Low_Selectivity Ethanol Ethanol Ethanol->Attack_Competition Attack_Competition->Carbonyl_A Diketone2 Diketone Carbonyl_A2 More Reactive Carbonyl Carbonyl_B2 Less Reactive Carbonyl Hydrazine2 Hydrazine Selective_Attack Selective Attack by Hydrazine Hydrazine2->Selective_Attack High_Selectivity High Regioselectivity (Major Isomer) Carbonyl_A2->High_Selectivity TFE TFE (Solvent) Selective_Attack->Carbonyl_A2

Caption: Solvent effect on pyrazole synthesis regioselectivity.

Part 3: Decision-Making Workflow

When faced with poor regioselectivity, a systematic approach to troubleshooting is essential. The following workflow provides a logical sequence of steps to optimize your reaction.

G start Start: Poor Regioselectivity Observed step1 Step 1: Modify Solvent (e.g., EtOH to TFE/HFIP) start->step1 check1 Is Selectivity Acceptable? step1->check1 step2 Step 2: Adjust Reaction Conditions (pH, Temperature, Catalyst) check1->step2 No end_success End: Desired Regioisomer Achieved check1->end_success Yes check2 Is Selectivity Acceptable? step2->check2 step3 Step 3: Modify Starting Materials (Steric/Electronic Bias) check2->step3 No check2->end_success Yes check3 Is Selectivity Acceptable? step3->check3 step4 Step 4: Explore Advanced Methods (Flow Chemistry, Microwave) check3->step4 No check3->end_success Yes end_reassess Reassess Synthetic Strategy step4->end_reassess

Caption: Troubleshooting workflow for poor regioselectivity.

By following this structured approach, researchers can efficiently navigate the challenges of regioselective pyrazole synthesis, saving time and resources while maximizing the yield of their target compounds.

References

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Zhang, Z., Li, R.-P., Gong, X., Xu, X., Peng, X., & Tang, S. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 90, 3769–3778. [Link]

  • Black, P. J., T-J., Jones, A. J., Le-Huu, M., Newton, S., & Ley, S. V. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

  • Katritzky, A. R., Wang, M., Zhang, S., Voronkov, M. V., & Steel, P. J. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(20), 6787–6791. [Link]

  • Wang, Z., He, G., & Chen, G. (2013). Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds. Organic & Biomolecular Chemistry, 11(21), 3624–3627. [Link]

  • Martins, P., Carvalho, F., & Marques, M. M. B. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 30(7), 1582. [Link]

  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • Grelle, G., Wehbe, M., & Knochel, P. (2017). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 19(24), 6666–6669. [Link]

  • Universitat Autònoma de Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Link]

  • Singh, S. K., Mishra, M., & Singh, R. (2019). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Research Journal of Pharmacy and Technology, 12(9), 4567-4574. [Link]

  • ResearchGate. (n.d.). Various methods for the synthesis of pyrazole. [Link]

  • ResearchGate. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • ResearchGate. (2025). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. [Link]

  • de la Rosa, F., da Silva, A. F. C., & da Silva, F. de C. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 8(19), 17094–17106. [Link]

  • Sharma, V., Kumar, P., & Pathak, D. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6520. [Link]

  • Liu, Y., Wang, C., & Li, Y. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • El-Faham, A., El-Sayed, N. N. E., & Abdel-Aziz, H. A. (2022). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 27(19), 6659. [Link]

  • ResearchGate. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. [Link]

  • Martins, P., Carvalho, F., & Marques, M. M. B. (2025). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules, 30(7), 1582. [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]

  • Ötvös, S. B., Mándity, I. M., & Fülöp, F. (2019). Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. Reaction Chemistry & Engineering, 4(5), 963-967. [Link]

  • Bennani, F., Doudach, L., & Cherqaoui, D. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6686. [Link]

  • Dherange, B. D., & Engle, K. M. (2021). Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. Organic Letters, 24(1), 18-22. [Link]

  • Semantic Scholar. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. [Link]

  • Reidenbach, A. G., Gramespacher, J. A., & Raines, R. T. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11632–11636. [Link]

  • ResearchGate. (n.d.). Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. [Link]

  • Komendantova, A. S., Eltsov, O. S., & Iaroshenko, V. O. (2020). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers, 7(12), 1466-1471. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Derivatizing Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the derivatization of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate. This resource is tailored for researchers, medicinal chemists, and professionals in drug development who are working with this versatile heterocyclic building block. Here, we delve into the critical aspects of optimizing reaction conditions, troubleshooting common experimental hurdles, and providing clear, actionable protocols to ensure the success of your synthetic endeavors. Our guidance is grounded in established chemical principles and supported by peer-reviewed literature to foster innovation and efficiency in your laboratory work.

The derivatization of this compound is a key step in the synthesis of a wide array of biologically active molecules. However, the inherent reactivity of this scaffold can present unique challenges. This guide is structured to address these challenges head-on, providing you with the expertise to navigate the intricacies of its chemical transformations.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and challenges encountered during the derivatization of this compound.

Q1: My O-alkylation reaction is giving a mixture of products, including a significant amount of a C-alkylated byproduct. How can I improve the selectivity for O-alkylation?

A1: The issue of O- versus C-alkylation is a classic challenge in the derivatization of 5-hydroxypyrazoles and is governed by the tautomeric equilibrium between the 5-hydroxy (enol) and 5-oxo (keto) forms. To favor O-alkylation, it is crucial to select reaction conditions that promote the reactivity of the hydroxyl group.

  • Tautomerism Control: The presence of an electron-withdrawing group, such as the ethyl carboxylate at the C4 position, generally favors the 5-hydroxy tautomer, which is conducive to O-alkylation.

  • Choice of Base and Solvent: The selection of the base and solvent system is paramount. For exclusive O-alkylation, a common strategy is to use a relatively soft base in a polar aprotic solvent. For instance, using potassium carbonate (K₂CO₃) in a solvent like N,N-dimethylformamide (DMF) or acetonitrile at moderate temperatures often directs the alkylation to the oxygen atom. Stronger, harder bases like sodium hydride (NaH) can increase the nucleophilicity of the C4 carbon, leading to a higher proportion of the C-alkylated product.

  • Nature of the Alkylating Agent: The reactivity of the alkylating agent also plays a role. Harder alkylating agents, such as dimethyl sulfate, may show a higher propensity for O-alkylation compared to softer agents like alkyl iodides.

Q2: I am attempting an O-acylation with an acyl chloride, but the reaction is sluggish and gives low yields. What can I do to improve the outcome?

A2: Low reactivity in O-acylation can often be attributed to suboptimal reaction conditions or the deactivation of the acylating agent.

  • Base Selection: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically used to neutralize the HCl generated during the reaction without competing with the pyrazole hydroxyl group as a nucleophile. An excess of the base (1.5-2.0 equivalents) is recommended.

  • Solvent Choice: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are ideal to prevent the hydrolysis of the acyl chloride.

  • Activation: In cases of low reactivity, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.

  • Temperature: While many acylations proceed readily at room temperature, gentle heating (e.g., to 40-50 °C) may be necessary for less reactive substrates or acylating agents.

Q3: How can I confirm that I have synthesized the desired O-alkylated or O-acylated product and not an N-alkylated or C-alkylated isomer?

A3: Distinguishing between the different isomers is critical and can be reliably achieved using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR).

  • ¹H NMR Spectroscopy:

    • O-Alkylated Product: The disappearance of the broad singlet corresponding to the C5-OH proton is a key indicator. You will also observe new signals corresponding to the protons of the newly introduced alkyl group (e.g., a triplet and a quartet for an ethoxy group).

    • C-Alkylated Product: The singlet corresponding to the C4-H proton will be absent, and you will see new signals for the alkyl group attached to a quaternary carbon.

  • ¹³C NMR Spectroscopy:

    • O-Alkylated Product: A significant downfield shift of the C5 carbon signal is expected upon ether formation.

    • C-Alkylated Product: The C4 carbon signal will become a quaternary carbon signal, and its chemical shift will change accordingly.

  • 2D NMR Spectroscopy (HMBC): Heteronuclear Multiple Bond Correlation (HMBC) is a powerful tool for unambiguous structure elucidation. For an O-alkylated product, you should observe a correlation between the protons of the O-alkyl group and the C5 carbon of the pyrazole ring.

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during the derivatization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive reagents (e.g., hydrolyzed acyl chloride).2. Insufficiently strong base for deprotonation.3. Low reaction temperature.4. Steric hindrance from a bulky alkylating/acylating agent.1. Use freshly opened or purified reagents. Ensure anhydrous conditions.2. Switch to a stronger base (e.g., from K₂CO₃ to NaH for alkylation), but be mindful of potential changes in selectivity.3. Gradually increase the reaction temperature and monitor the reaction by TLC or LC-MS.4. Consider using a less hindered alkylating/acylating agent or increasing the reaction time and/or temperature.
Formation of Multiple Products 1. Competing O- and C-alkylation/acylation.2. N-alkylation at the pyrazole ring nitrogen.3. Hydrolysis of the ester group.1. Modify the base and solvent system to favor O-derivatization (see FAQ 1).2. N-alkylation is generally less favorable for this substrate due to the presence of the N-methyl group. However, under forcing conditions, it could occur. Use milder conditions.3. Use anhydrous solvents and reagents. Avoid aqueous work-ups until the reaction is complete.
Difficulty in Product Purification 1. Presence of unreacted starting material.2. Formation of closely related byproducts.3. Emulsion formation during aqueous work-up.1. Drive the reaction to completion by adding a slight excess of the alkylating/acylating agent or increasing the reaction time.2. Utilize column chromatography with a carefully selected solvent system. Gradient elution may be necessary.3. Add brine to the aqueous layer to break the emulsion.

Detailed Experimental Protocols

The following protocols provide a starting point for the O-alkylation and O-acylation of this compound. Optimization may be required based on the specific alkylating or acylating agent used.

Protocol 1: General Procedure for O-Alkylation (Williamson Ether Synthesis)

This protocol describes a general method for the synthesis of ethyl 5-alkoxy-1-methyl-1H-pyrazole-4-carboxylates.

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl iodide, benzyl bromide) (1.1 equivalents)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: General Procedure for O-Acylation

This protocol outlines a general method for the synthesis of ethyl 5-acyloxy-1-methyl-1H-pyrazole-4-carboxylates.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.2 equivalents)

  • Triethylamine (TEA) (1.5 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents, optional)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen).

  • Add triethylamine (1.5 equivalents) and DMAP (0.1 equivalents, if needed).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the acyl chloride (1.2 equivalents) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as indicated by TLC.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the reaction dynamics and troubleshooting strategies, the following diagrams are provided.

Tautomerism and Competing Reaction Pathways

The tautomeric equilibrium of this compound is a key determinant of the reaction outcome.

Tautomerism 5-Hydroxy Tautomer 5-Hydroxy Tautomer 5-Oxo Tautomer 5-Oxo Tautomer 5-Hydroxy Tautomer->5-Oxo Tautomer Tautomerization O-Alkylation Product O-Alkylation Product 5-Hydroxy Tautomer->O-Alkylation Product Alkylation (O-attack) C-Alkylation Product C-Alkylation Product 5-Oxo Tautomer->C-Alkylation Product Alkylation (C-attack)

Caption: Tautomeric equilibrium and competing O- vs. C-alkylation pathways.

Troubleshooting Workflow for Low Yield in O-Alkylation

A systematic approach to troubleshooting can help identify and resolve issues leading to low product yields.

Troubleshooting start Low Yield in O-Alkylation check_reagents Check Reagent Quality (Anhydrous? Active?) start->check_reagents check_base Evaluate Base Strength and Amount check_reagents->check_base Reagents OK check_temp Optimize Reaction Temperature check_base->check_temp Base OK check_time Increase Reaction Time check_temp->check_time Temp. OK purification Optimize Purification Strategy check_time->purification Time OK success Improved Yield purification->success

Caption: A stepwise guide to troubleshooting low yields in O-alkylation reactions.

Data Summary: Influence of Reaction Conditions on Selectivity

The following table summarizes the expected outcomes based on the choice of reaction conditions for the alkylation of this compound. This data is compiled from general principles of organic chemistry and literature on related pyrazole systems.

Base Solvent Temperature Expected Major Product Potential Side Product(s)
K₂CO₃DMF60-80 °CO-alkylatedC-alkylated (minor)
Cs₂CO₃AcetonitrileRefluxO-alkylatedC-alkylated (minor)
NaHTHF0 °C to RTMixture of O- and C-alkylatedN/A
Et₃NDCMRTO-acylatedN/A

References

  • U.S. Patent 6,392,058 B1, "Method for producing 1-substituted 5-Hydroxypyrazoles," issued May 21, 2002.
  • Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.
  • "Williamson Ether Synthesis." Chemistry LibreTexts, Accessed January 15, 2026.
  • "Synthesis of 5-chloro-1-methyl-4-pyrazole carboxylic acid." PrepChem, Accessed January 15, 2026. [Link]

  • "Ethyl pyrazole-4-carboxylate synthesis." ChemicalBook, Accessed January 15, 2026.
  • "The Williamson Ether Synthesis." Master Organic Chemistry, Accessed January 15, 2026. [Link]

Troubleshooting guide for the scale-up of pyrazole-4-carboxylate production

Author: BenchChem Technical Support Team. Date: January 2026

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variability in our yield of pyrazole-4-carboxylate. What are the most likely causes and how can we improve consistency?

A1: Batch-to-batch variability in yield is a common issue during scale-up and typically points to challenges in maintaining consistent reaction conditions. The primary culprits are often related to mass and heat transfer, which do not scale linearly from small flasks to large reactors.

  • Inadequate Mixing: In larger vessels, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration. This can promote the formation of byproducts and unreacted starting materials, ultimately lowering the yield of the desired product. It is crucial to ensure that the reactor's agitation system is sufficient to maintain a homogenous reaction mixture.

  • Poor Temperature Control: The synthesis of pyrazoles, often involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, can be exothermic. The reduced surface-area-to-volume ratio in larger reactors makes heat dissipation more challenging.[1] Poor temperature control can lead to an increase in side reactions or even product degradation. A robust cooling system and controlled reagent addition are critical for maintaining the optimal reaction temperature.

  • Quality of Starting Materials: Ensure that the purity of your starting materials, such as the β-ketoester and hydrazine derivative, is consistent across all batches.[2] Impurities can interfere with the reaction and lead to the formation of unwanted byproducts.

Troubleshooting Workflow for Yield Variability:

Caption: Troubleshooting workflow for addressing yield variability.

Q2: During the synthesis of pyrazole-4-carboxylic acid, we are detecting a significant impurity that we suspect is a decarboxylated byproduct. How can we confirm this and prevent its formation?

A2: The formation of a decarboxylated byproduct is a valid concern, especially when the pyrazole ring is substituted with electron-withdrawing groups, which can stabilize the carbanion formed upon loss of CO2. Elevated temperatures and harsh pH conditions can promote this side reaction.[3][4][5]

Confirmation of Decarboxylation:

  • Mass Spectrometry (MS): The most direct way to confirm decarboxylation is to use MS to identify a compound with a molecular weight that is 44 Da less than your desired pyrazole-4-carboxylic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the 1H NMR spectrum, the signal corresponding to the proton at the 4-position of the pyrazole ring will be absent in the decarboxylated product. You will also observe the disappearance of the carboxylic acid proton signal.

Prevention of Decarboxylation:

  • Temperature Control: Carefully control the reaction temperature, as higher temperatures can provide the energy needed for decarboxylation.[4][5]

  • pH Control: Avoid strongly acidic or basic conditions during workup and purification, as these can catalyze the removal of the carboxyl group.[3][4][5]

  • Reaction Time: Monitor the reaction closely and avoid unnecessarily long reaction times, which can increase the likelihood of side reactions.

Experimental Protocol for Minimizing Decarboxylation:

  • Reaction: Perform the cyclocondensation reaction at the lowest effective temperature.

  • Workup: After the reaction is complete, cool the mixture to room temperature before quenching. Neutralize the reaction mixture carefully with a mild acid or base, avoiding large excesses.

  • Isolation: If possible, crystallize the product directly from the reaction mixture to minimize exposure to harsh conditions. If extraction is necessary, use a buffered aqueous solution.

Q3: We are struggling with the purification of our pyrazole-4-carboxylate product at a larger scale. Column chromatography is not feasible. What are our options?

A3: Relying on column chromatography for large-scale purification is often impractical and expensive. Crystallization is the preferred method for purifying solid compounds at scale.

  • Solvent Selection: The key to successful crystallization is finding a suitable solvent or solvent system. An ideal solvent will dissolve the crude product at an elevated temperature but have low solubility for the product at room temperature or below, while impurities remain in solution. A systematic solvent screen is highly recommended.

  • Anti-Solvent Crystallization: If a single solvent is not effective, consider anti-solvent crystallization. Dissolve the crude product in a solvent in which it is highly soluble, and then slowly add an "anti-solvent" in which the product is poorly soluble to induce crystallization.

  • pH Adjustment: For pyrazole-4-carboxylic acid, you can exploit the acidic nature of the carboxylic acid group. Dissolve the crude product in a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide) to form the soluble carboxylate salt. Filter off any insoluble impurities, and then re-acidify the solution with an acid (e.g., HCl) to precipitate the purified pyrazole-4-carboxylic acid.[6]

Table 1: Common Solvents for Crystallization of Pyrazole Derivatives

SolventPolarityBoiling Point (°C)Notes
EthanolPolar Protic78Often a good starting point for many pyrazole derivatives.
IsopropanolPolar Protic82Similar to ethanol, can sometimes offer better selectivity.
Ethyl AcetatePolar Aprotic77Good for less polar pyrazole esters.
TolueneNonpolar111Can be effective for recrystallizing less polar compounds.
WaterPolar Protic100Useful for pH-swing purifications of carboxylic acids.
Q4: What are the primary safety concerns when scaling up the production of pyrazole-4-carboxylates, especially when using hydrazine?

A4: Safety is paramount during scale-up. The use of hydrazine and the potential for exothermic reactions are the main hazards.

  • Hydrazine Toxicity and Reactivity: Hydrazine is toxic and a suspected carcinogen. It is also a high-energy compound that can be explosive under certain conditions. Always handle hydrazine in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[7][8][9]

  • Exothermic Reactions: As mentioned earlier, the reaction to form the pyrazole ring can be highly exothermic. On a large scale, this can lead to a thermal runaway if not properly controlled.

  • Dust Explosion: If the final product is a fine powder, there is a potential risk of a dust explosion. Ensure proper grounding of equipment and use appropriate ventilation to minimize dust clouds.

Safety Protocol for Handling Hydrazine:

  • Engineering Controls: Use a closed system or a well-ventilated fume hood to minimize exposure.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles. In some cases, a face shield and respirator may be necessary.[7][8][9]

  • Controlled Addition: Add hydrazine slowly and in a controlled manner to the reaction mixture, while carefully monitoring the temperature.

  • Emergency Preparedness: Have an emergency shower and eyewash station readily available. Ensure that all personnel are trained on the specific hazards of hydrazine and the appropriate emergency procedures.

Diagram of a Safe Reagent Addition Setup:

Safe_Addition_Setup cluster_reactor Jacketed Reactor reactor Reactor with β-Ketoester stirrer Overhead Stirrer thermocouple Thermocouple condenser Condenser addition_funnel Addition Funnel with Hydrazine addition_funnel->reactor Slow, Controlled Addition cooling_bath Cooling Bath/Chiller cooling_bath->reactor Maintains Set Temperature

Caption: A safe setup for the controlled addition of hazardous reagents.

References

  • Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. (n.d.). ScienceDirect. Retrieved January 18, 2026, from [Link]

  • Pyrazole-4-carboxylic acid | C4H4N2O2. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (n.d.). SID. Retrieved January 18, 2026, from [Link]

  • Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. (n.d.). Google Patents.
  • PROCEDURE FOR THE DECARBOXYLATION OF 3,5-BIS(HALOALKYL)-PYRAZOLE-4-CARBOXYLIC ACID DERIVATIVES. (2013, August 28). European Patent Office. Retrieved January 18, 2026, from [Link]

  • Method for preparing pyrazolecarboxylic acid and derivatives. (n.d.). Google Patents.
  • Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

  • Synthesis of pyrazole carboxylic acid intermediate 5... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Process for the production of pyrazoles. (n.d.). Google Patents.
  • Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. (2024, July 25). ACS Publications. Retrieved January 18, 2026, from [Link]

  • Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. (2011, July 1). AFINITICA. Retrieved January 18, 2026, from [Link]

  • Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. (n.d.). Google Patents.
  • An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. (2025, August 7). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. (2014, August 7). Google Patents.
  • Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

    • (n.d.). Organic Syntheses Procedure. Retrieved January 18, 2026, from [Link]

  • Method for purifying pyrazoles. (n.d.). Google Patents.
  • Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. (2020, July 30). PubMed. Retrieved January 18, 2026, from [Link]

  • Process for the purification of pyrazoles. (n.d.). Google Patents.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). Journal of Advanced Scientific Research. Retrieved January 18, 2026, from [Link]

  • Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). (2025, August 6). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Synthesis and reactions of pyrazole-4-carbaldehydes. (2025, August 9). ResearchGate. Retrieved January 18, 2026, from [Link]

Sources

Preventing degradation of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling, storage, and analysis of this compound. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity and stability of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Storage and Handling

Question 1: I've just received a new batch of this compound. What are the optimal storage conditions to prevent degradation?

Answer:

Proper storage is critical to maintain the long-term stability of this compound. The molecule possesses two primary functionalities susceptible to degradation: the ethyl ester and the 5-hydroxy-pyrazole ring. The ester is prone to hydrolysis, while the pyrazole ring system can be susceptible to oxidation and photolytic degradation.

Based on the chemical structure and data from related pyrazole derivatives, we recommend the following storage conditions:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Lower temperatures slow down the rates of potential hydrolytic and oxidative degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)The 5-hydroxy-pyrazole moiety can be sensitive to oxidation. Storing under an inert atmosphere minimizes contact with oxygen.
Light Amber Vial/Protection from LightHeterocyclic compounds, including pyrazoles, can be susceptible to photodegradation.[1] Protection from UV and visible light is crucial.
Moisture Tightly Sealed Container with DesiccantThe compound's hygroscopicity is not fully characterized, but moisture can facilitate ester hydrolysis. A dry environment is essential.

Question 2: My solid sample of this compound appears clumpy and discolored after a few weeks in the lab. What could be the cause?

Answer:

Clumping and discoloration are common indicators of degradation. Several factors could be at play:

  • Hygroscopicity and Hydrolysis: The clumping suggests moisture absorption. Pyrazole derivatives can be hygroscopic. Once moisture is present, it can initiate the hydrolysis of the ethyl ester group to the corresponding carboxylic acid, as illustrated below. This can alter the physical properties of the solid.

  • Oxidation: Discoloration, such as yellowing or browning, often points to oxidative degradation. The electron-rich 5-hydroxy-pyrazole ring is a likely site for oxidation, which can lead to the formation of colored impurities.

  • Photodegradation: If the sample was not adequately protected from light, photolytic reactions could have occurred, leading to colored degradants.

To troubleshoot, we recommend analyzing a small portion of the sample using a stability-indicating method, such as the HPLC protocol outlined in Section 3, to identify any degradation products.

Section 2: Understanding and Preventing Degradation

Question 3: What are the primary degradation pathways for this compound?

Answer:

The degradation of this molecule is primarily driven by its functional groups. The two most probable degradation pathways are ester hydrolysis and oxidation of the pyrazole ring . Photodegradation is also a significant risk.

cluster_0 Degradation Pathways Parent Ethyl 5-hydroxy-1-methyl- 1H-pyrazole-4-carboxylate Hydrolysis_Product 5-hydroxy-1-methyl-1H-pyrazole- 4-carboxylic acid + Ethanol Parent->Hydrolysis_Product H₂O (Acid/Base) Oxidation_Products Oxidized Pyrazole Derivatives Parent->Oxidation_Products O₂ / Light Photo_Products Photodegradation Products Parent->Photo_Products UV/Vis Light

Caption: Primary degradation pathways for this compound.

Ester Hydrolysis: The ethyl ester is susceptible to cleavage in the presence of water, a reaction that is catalyzed by both acidic and basic conditions.[2][3] This results in the formation of 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid and ethanol. Studies on similar pyrazole esters have shown rapid degradation in aqueous buffers, particularly at a pH of 8.[2][3]

Oxidation: The 5-hydroxy group makes the pyrazole ring more electron-rich and thus more susceptible to oxidation compared to unsubstituted pyrazoles. This can lead to complex degradation products, potentially involving ring opening or the formation of quinone-like structures.

Photodegradation: Aromatic and heterocyclic systems can absorb UV light, leading to excited states that can undergo various reactions, including oxidation and rearrangement.[1]

Question 4: I need to prepare a stock solution for my experiments. Which solvents are recommended, and what precautions should I take?

Answer:

The choice of solvent is critical to prevent premature degradation.

Recommended Solvents:

  • Aprotic Organic Solvents: Anhydrous DMSO, DMF, or acetonitrile are generally good choices for preparing stock solutions. Ensure the solvents are of high purity and have a low water content.

Solvents to Avoid or Use with Caution:

  • Protic Solvents: Avoid prolonged storage in protic solvents like methanol or ethanol, as they can participate in transesterification reactions, although this is generally slower than hydrolysis.

  • Aqueous Buffers: Prepare aqueous solutions fresh daily. If storage is unavoidable, use a buffer at a slightly acidic to neutral pH (e.g., pH 6-7), filter sterilize, and store at 2-8°C for no more than 24 hours. Avoid basic buffers (pH > 7.5) as they will accelerate ester hydrolysis.[2][3]

Best Practices for Solution Preparation:

  • Use anhydrous solvents.

  • Prepare solutions fresh whenever possible.

  • Store stock solutions in amber vials under an inert atmosphere at -20°C or -80°C for long-term storage.

  • Before use, allow the solution to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.

Section 3: Analytical Methods for Stability Assessment

Question 5: How can I monitor the stability of my this compound sample and detect degradation products?

Answer:

A stability-indicating analytical method is essential to separate the parent compound from any potential degradation products. A Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the most suitable technique.

While a specific validated method for this exact compound is not publicly available, the following protocol, based on methods for similar pyrazole derivatives, serves as an excellent starting point for method development.

Proposed RP-HPLC Method Parameters:

ParameterSuggested Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Diode Array Detector (DAD) to monitor at multiple wavelengths (e.g., 220 nm, 254 nm, 280 nm)
Injection Volume 10 µL

Workflow for Method Development and Forced Degradation Studies:

cluster_workflow Stability-Indicating HPLC Method Workflow Start Prepare Stock Solution in Acetonitrile Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, RT) Start->Base Oxidative Oxidative Stress (e.g., 3% H₂O₂, RT) Start->Oxidative Thermal Thermal Stress (Solid, 80°C) Start->Thermal Photo Photolytic Stress (ICH Q1B conditions) Start->Photo Analyze Analyze all samples by RP-HPLC with DAD Acid->Analyze Base->Analyze Oxidative->Analyze Thermal->Analyze Photo->Analyze Optimize Optimize Gradient for Peak Separation Analyze->Optimize Validate Validate Method (Specificity, Linearity, etc.) Optimize->Validate

Caption: Workflow for developing a stability-indicating HPLC method using forced degradation.

Explanation of Workflow:

  • Forced Degradation: Intentionally degrade the compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.[4][5][6] Aim for 5-20% degradation of the parent compound.

  • Method Development: Analyze the stressed samples using the initial HPLC conditions. The goal is to achieve baseline separation between the parent peak and all degradant peaks.

  • Method Optimization: Adjust the mobile phase composition, gradient, and other parameters to improve the resolution between peaks.

  • Method Validation: Once optimized, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

This systematic approach will provide a reliable method to quantify this compound and monitor its stability over time.

References

  • Taylor & Francis Online. (n.d.). Full article: Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. PubMed Central. Retrieved from [Link]

  • PubMed. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Retrieved from [Link]

  • ResearchGate. (2016). Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. Retrieved from [Link]

  • Sci-Hub. (n.d.). Advancing thermal stability through positional pyrazole isomerization: Synthesis and characterization of 2'-(1H-pyrazol-4-yl)-1H,2'H-5,5'-bistetrazole and its energetic derivatives. Retrieved from [Link]

  • ACS Publications. (2023). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Features of thermal decomposition of N-substituted tetrazoles. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Retrieved from [Link]

  • RSC Publishing. (n.d.). Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Retrieved from [Link]

  • SciSpace. (2016). Forced Degradation Studies. Retrieved from [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

  • ResearchGate. (n.d.). Forced degradation studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • Wikipedia. (n.d.). Sildenafil. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • RJPT. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • RSC Publishing. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved from [Link]

  • OPUS. (n.d.). Analytical Methods. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • RSC Publishing. (n.d.). Tailoring hydrogel degradation and drug release via neighboring amino acid controlled ester hydrolysis. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]

  • SciRP.org. (n.d.). Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Boronic Esters in Modern Medicinal Chemistry. Retrieved from [Link]

  • RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

  • IJRASET. (n.d.). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.

Sources

Analytical methods for detecting impurities in Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate. This guide is designed for researchers, analytical scientists, and drug development professionals to provide practical, field-proven insights into detecting and quantifying impurities. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the primary categories of impurities I should expect to find in this compound?

Impurities are classified into three main categories according to the International Council for Harmonisation (ICH) guidelines.[1][2] For this specific active pharmaceutical ingredient (API), you should anticipate:

  • Organic Impurities: These are the most common and structurally related to the API.

    • Starting Materials: Unreacted precursors from the synthesis route.

    • By-products: Formed from side reactions during synthesis (e.g., regioisomers, over-alkylated products).

    • Intermediates: Unconverted intermediates from multi-step syntheses.

    • Degradation Products: Formed during storage or manufacturing due to factors like hydrolysis, oxidation, or photolysis. The ester and hydroxyl groups on your compound are particularly susceptible.

  • Inorganic Impurities: These can result from the manufacturing process and include reagents, catalysts, and inorganic salts.[1]

  • Residual Solvents: Organic or inorganic liquids used during synthesis or purification.[1] Their control is specifically addressed in the ICH Q3C guideline.[2]

Q2: What are the regulatory thresholds for reporting, identifying, and qualifying impurities?

The ICH Q3A(R2) guideline provides a clear framework based on the maximum daily dose (MDD) of the drug substance.[1][3] These thresholds dictate the level of analytical scrutiny required.

Threshold Type Maximum Daily Dose ≤ 2 g/day Maximum Daily Dose > 2 g/day Causality & Rationale
Reporting 0.05%0.03%The level above which any impurity must be reported in regulatory filings. This ensures transparency and tracking of the impurity profile.
Identification 0.10% or 1.0 mg/day (whichever is lower)0.05%The level above which the structure of an impurity must be determined. This is critical for assessing its potential toxicity.
Qualification 0.15% or 1.0 mg/day (whichever is lower)0.05%The level above which an impurity must be assessed for biological safety. Qualification is the process of gathering data to establish this safety.[4]

This table summarizes the thresholds outlined in the ICH Q3A(R2) guideline.

Q3: Which primary analytical technique is recommended for impurity profiling of this compound?

For a non-volatile, polar organic molecule like this compound, High-Performance Liquid Chromatography (HPLC) , particularly in a reverse-phase (RP) mode coupled with a UV detector, is the gold standard.[5][6]

  • Why RP-HPLC? It excels at separating compounds with varying polarities, which is ideal for resolving the API from its structurally similar impurities. A C18 column is a common and effective starting point.[7][8]

  • Why UV Detection? The pyrazole ring and associated chromophores in the molecule allow for sensitive detection using a photodiode array (PDA) detector, which also provides spectral data to assess peak purity.

While HPLC is primary, other techniques are essential for a comprehensive analysis:

  • Gas Chromatography (GC): Best suited for volatile impurities, such as residual solvents or certain volatile starting materials.[6][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for the structural elucidation of unknown impurities that exceed the identification threshold.[10][11][12]

Impurity Analysis Workflow

The following diagram illustrates a logical workflow for the identification and qualification of impurities in a drug substance.

Impurity_Workflow cluster_0 Phase 1: Detection & Quantitation cluster_1 Phase 2: Evaluation & Identification cluster_2 Phase 3: Safety Qualification Start Start Develop_Method Develop & Validate HPLC Method Start->Develop_Method Analyze_Batch Analyze Drug Substance Batch Develop_Method->Analyze_Batch Quantify Quantify Impurities (% Area) Analyze_Batch->Quantify Compare_Threshold Impurity > Identification Threshold? Quantify->Compare_Threshold Identify_Structure Structure Elucidation (LC-MS/MS, NMR) Compare_Threshold->Identify_Structure Yes Document Document as Unidentified Impurity Compare_Threshold->Document No Compare_Qual_Threshold Impurity > Qualification Threshold? Identify_Structure->Compare_Qual_Threshold End Set Specification & Finalize Report Document->End Qualify Conduct Toxicological Studies Compare_Qual_Threshold->Qualify Yes Compare_Qual_Threshold->End No Qualify->End HPLC_Peak_Shape_Troubleshooting Start Poor Peak Shape Observed Check_Tailing Tailing? (Asymmetry > 1.2) Start->Check_Tailing Check_Fronting Fronting? (Asymmetry < 0.9) Check_Tailing->Check_Fronting No Tailing_Cause1 Possible Cause: Secondary Interactions (Silanols) Check_Tailing->Tailing_Cause1 Yes Fronting_Cause1 Possible Cause: Column Overload / Sample Solvent Check_Fronting->Fronting_Cause1 Yes Tailing_Sol1 Solution: 1. Lower mobile phase pH 2. Add competing base (TEA) 3. Use end-capped column Tailing_Cause1->Tailing_Sol1 End Peak Shape Improved Tailing_Sol1->End Fronting_Sol1 Solution: 1. Dilute sample 2. Dissolve sample in mobile phase 3. Check for column void Fronting_Cause1->Fronting_Sol1 Fronting_Sol1->End

Caption: Decision tree for troubleshooting common HPLC peak shape problems.

Problem: Ghost Peaks Appear in the Chromatogram

Unexpected peaks, often broad and inconsistent, appear in your runs, particularly in blank injections or gradients.

Causality: Ghost peaks are typically caused by contamination in the system or carryover from a previous injection. [13]In gradient elution, contaminants from a weaker mobile phase can accumulate on the column and then elute as the organic concentration increases.

Troubleshooting Steps:

  • Identify the Source:

    • Injector Carryover: Inject a blank solvent immediately after a concentrated sample. If the ghost peak appears, it's likely carryover.

    • Mobile Phase Contamination: Prepare fresh mobile phase using high-purity (HPLC or MS-grade) solvents and water. If the peak disappears, the old mobile phase was contaminated.

    • System Contamination: If the above steps fail, contamination may be present in the system tubing, pump seals, or detector cell.

  • Resolve the Issue:

    • Optimize Needle Wash: For injector carryover, increase the volume and duration of the needle wash cycle. Use a wash solvent strong enough to dissolve the API completely (e.g., acetonitrile/water mixture).

    • Filter Mobile Phases: Always filter aqueous mobile phases to prevent microbial growth, which can cause ghost peaks.

    • System Flush: Flush the entire system with a strong solvent like isopropanol to remove contaminants.

Troubleshooting Guide: GC Methods

This section is relevant for analyzing volatile impurities, such as residual solvents.

Problem: Poor Peak Shape (Tailing) for Polar Analytes

You are analyzing for a polar residual solvent (e.g., ethanol, isopropanol) and observe significant peak tailing.

Causality: Similar to HPLC, tailing in GC is often due to active sites. These can be in the injection port liner (exposed glass or silica) or at the head of the column where the stationary phase has been stripped. [14][15] Troubleshooting Steps:

  • Use a Deactivated Liner: Ensure you are using a high-quality, deactivated glass liner in your inlet. Over time, liners can become active; replacing the liner is a common and effective solution.

  • Trim the Column: The first few centimeters of the GC column can accumulate non-volatile residue and become active. Trim 10-15 cm from the inlet end of the column to expose a fresh surface. [15]3. Check for Leaks: A small leak in the system, especially around the septum or column fittings, can introduce oxygen and moisture, leading to column degradation and poor peak shape. [16] | GC Troubleshooting Summary | | | :--- | :--- | | Problem | Common Causes | Primary Solutions | | Peak Tailing | Active sites in liner/column; Column contamination | Use a deactivated liner; Trim the column inlet | | Peak Fronting | Column overload; Incorrect initial oven temperature | Dilute the sample; Lower initial oven temperature | | Baseline Drift | Column bleed; Contaminated carrier gas | Condition the column; Install gas purifiers | | Poor Reproducibility | Leaks (septum, fittings); Inconsistent injection volume | Perform leak check; Check autosampler syringe |

Protocol: Validated RP-HPLC Method for Impurity Profiling

This protocol provides a starting point for a robust, validated method for analyzing impurities in this compound. Method validation must be performed according to ICH Q2(R2) guidelines to demonstrate suitability. [17][18][19] 1. Chromatographic Conditions:

  • Column: High-purity, end-capped C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 10
    25.0 70
    30.0 90
    35.0 90
    35.1 10

    | 45.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm (or optimal wavelength determined by UV scan).

  • Injection Volume: 10 µL.

  • Sample Diluent: 50:50 Acetonitrile:Water.

2. Sample Preparation:

  • API Sample: Accurately weigh and dissolve the sample in the diluent to a final concentration of 1.0 mg/mL.

  • Reference Standard: Prepare a stock solution of the API reference standard at 1.0 mg/mL. Prepare a sensitivity solution at a concentration corresponding to the reporting threshold (e.g., 0.05% of the API sample concentration, which is 0.5 µg/mL).

3. System Suitability Test (SST):

  • Purpose: To verify that the chromatographic system is adequate for the intended analysis. [17]* Procedure: Make five replicate injections of the API reference standard solution (1.0 mg/mL).

  • Acceptance Criteria:

    • Tailing Factor (Asymmetry): Not more than 1.5 for the main API peak.

    • Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.

    • Signal-to-Noise (S/N) Ratio: The S/N ratio for the API peak in the sensitivity solution must be ≥ 10.

4. Validation Parameters: This method must be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) to be considered trustworthy. [20][21]

  • Specificity: Demonstrate that the method can unequivocally assess the API in the presence of impurities and degradants. This is often done by spiking the API with known impurities and performing forced degradation studies (acid, base, peroxide, heat, light). [17]* Limit of Quantitation (LOQ): The lowest concentration that can be quantified with acceptable precision and accuracy. This must be at or below the reporting threshold (0.05%).

  • Linearity: Establish a linear relationship between concentration and detector response for the API and all known impurities over a defined range (e.g., LOQ to 150% of the specification limit).

References

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • ICH. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • ResearchGate. Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development | Request PDF. [Link]

  • LCGC. (2014). Validation of Impurity Methods, Part II. [Link]

  • SciSpace. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. [Link]

  • EC-UNDP. Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • National Institutes of Health (NIH). (2012). Advances in structure elucidation of small molecules using mass spectrometry. [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. [Link]

  • SynThink Research Chemicals. Structure Elucidation of Unknown Impurity using LC-MS/MS. [Link]

  • Pharmatutor. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • YouTube. (2023). Top 10 Most Common HPLC Issues and How to Fix Them. [Link]

  • Shimadzu. Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities. [Link]

  • AELAB. (2025). 10 Common Mistakes in Gas Chromatography. [Link]

  • Chromedia. HPLC Troubleshooting Guide. [Link]

  • ResearchGate. (2015). Analytical method validation: A brief review. [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. [Link]

  • Drawell. 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. [Link]

  • LCGC International. (2014). Troubleshooting Real GC Problems. [Link]

  • Element Lab Solutions. Troubleshooting GC peak shapes. [Link]

  • Semantic Scholar. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • SIELC Technologies. (2018). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. [Link]

  • Pharmaceutical Sciences. Impurity profiling and drug characterization: backdrop and approach. [Link]

  • PubChem. Ethyl 5-methyl-1H-pyrazole-3-carboxylate. [Link]

  • SIELC Technologies. Separation of Ethyl 5-methyl-1H-pyrazole-3-carboxylate on Newcrom R1 HPLC column. [Link]

  • ResearchGate. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. [Link]

  • Wiley Online Library. A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized.... [Link]

  • Asian Journal of Research in Chemistry. A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • ResearchGate. Synthesis and Crystal Structure Studies of Ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate | Request PDF. [Link]

  • PubChem. Ethyl 1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate. [Link]

  • NIST. Ethyl 5-amino-1-methylpyrazole-4-carboxylate. [Link]

  • PubChem. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. [Link]

  • Agilent. Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. [Link]

  • PubMed. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. [Link]

  • ResearchGate. Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. [Link]

  • precisionFDA. ETHYL 5-AMINO-1H-PYRAZOLE-4-CARBOXYLATE. [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for catalyst selection in the efficient synthesis of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common challenges encountered in the lab. The following troubleshooting guides and FAQs are structured to provide direct, actionable advice to enhance your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the selection of catalysts for pyrazole synthesis.

Q1: What are the primary classes of catalysts used for pyrazole synthesis, and what are their main applications?

A1: Catalysts for pyrazole synthesis can be broadly categorized into two main groups: homogeneous and heterogeneous catalysts.

  • Homogeneous Catalysts: These catalysts are soluble in the reaction medium. They include traditional Brønsted acids (e.g., acetic acid, sulfuric acid), Lewis acids (e.g., Sc(OTf)₃, LiClO₄), and organometallic complexes (e.g., silver or ruthenium-based catalysts).[1][2][3] They are often used for their high activity and mild reaction conditions. For instance, silver triflate (AgOTf) has been shown to be highly effective for the regioselective synthesis of 3-CF₃-pyrazoles at room temperature.[4]

  • Heterogeneous Catalysts: These are solid catalysts that are insoluble in the reaction medium, which greatly simplifies their removal and recycling.[5] This category includes solid acids like Amberlyst-70, clays (montmorillonite K10), silica-supported sulfuric acid, and metal oxide nanocatalysts like nano-ZnO.[4][6] They are central to the development of green and sustainable synthetic protocols.[7]

Q2: How do I decide between a homogeneous and a heterogeneous catalyst for my synthesis?

A2: The choice depends on a trade-off between activity, selectivity, cost, and process considerations like product purification and catalyst reusability.

  • Choose a homogeneous catalyst when: High reactivity and specific selectivity under mild conditions are paramount. They are often easier to fine-tune sterically and electronically.[8] However, be prepared for potentially challenging and costly separation of the catalyst from the reaction product.[8]

  • Choose a heterogeneous catalyst when: Ease of separation, catalyst recyclability, and environmental sustainability are key drivers.[5] These catalysts are ideal for larger-scale synthesis and continuous flow processes. While they may sometimes require harsher conditions (higher temperatures), modern nanocatalysts often exhibit activity comparable to their homogeneous counterparts.[9][10]

Q3: What is the fundamental role of an acid catalyst in the classic Knorr pyrazole synthesis?

A3: In the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, the acid catalyst plays a crucial role in activating the carbonyl groups.[11][12] The mechanism involves the protonation of one of the carbonyl oxygens, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.[13] The catalyst is regenerated at the end of the reaction cycle following the final dehydration step that forms the aromatic pyrazole ring.[11][12]

Q4: Are "green catalysts" a viable and efficient option for synthesizing pyrazole derivatives?

A4: Absolutely. The development of green catalytic systems is a major focus in modern chemistry. For pyrazole synthesis, this includes the use of recyclable heterogeneous catalysts, biodegradable catalysts, and carrying out reactions in environmentally benign solvents like water or ethanol.[7][14] For example, Amberlyst-70, a solid polymeric acid resin, has been successfully used for the aqueous synthesis of pyrazoles at room temperature.[4] Nano-ZnO is another highly efficient and eco-friendly catalyst that provides excellent yields in short reaction times.[4][9] These methods align with the principles of green chemistry by reducing waste and avoiding hazardous materials.[15]

Section 2: Troubleshooting Guide

This section provides solutions to specific experimental problems in a Q&A format.

Q1: My pyrazole synthesis yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yield is a common problem that can be traced to several factors. A systematic approach is the best way to identify and solve the issue.[16][17]

Common Causes & Troubleshooting Strategies:

  • Incomplete Reaction: The reaction may not be reaching completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. If starting material remains, consider increasing the reaction time or temperature.[16] Microwave-assisted synthesis can also dramatically reduce reaction times and improve yields.[16]

  • Suboptimal Catalyst Choice or Loading: The selected catalyst may not be effective, or the amount may be incorrect.

    • Solution: For Knorr-type reactions, ensure you are using an appropriate acid catalyst (e.g., acetic acid).[16] If that fails, screen other catalysts, such as a stronger mineral acid, a Lewis acid, or a solid acid catalyst like Amberlyst-70.[2][4]

  • Impure Reagents: Starting materials, particularly 1,3-dicarbonyl compounds and hydrazines, can degrade over time.

    • Solution: Use fresh or purified reagents. Verify the purity of your starting materials before beginning the reaction.[2]

  • Side Reactions: Formation of byproducts can significantly lower the yield of the desired pyrazole.

    • Solution: Adjusting the reaction temperature can often minimize side reactions. In some cases, slow, controlled addition of the hydrazine derivative can prevent temperature spikes and favor the desired product formation, especially on a larger scale.[18]

Below is a workflow to guide your troubleshooting process.

G start Low Pyrazole Yield check_purity Check Reagent Purity (Hydrazine, Dicarbonyl) start->check_purity reagents_ok Reagents Pure? check_purity->reagents_ok purify Purify or Replace Reagents reagents_ok->purify No monitor_rxn Monitor Reaction (TLC, LC-MS) reagents_ok->monitor_rxn Yes purify->start rxn_complete Reaction Complete? monitor_rxn->rxn_complete optimize_time_temp Increase Time or Temperature (Consider Microwave) rxn_complete->optimize_time_temp No check_catalyst Evaluate Catalyst System rxn_complete->check_catalyst Yes optimize_time_temp->monitor_rxn catalyst_ok Catalyst Optimal? check_catalyst->catalyst_ok screen_catalysts Screen New Catalysts (Lewis Acids, Heterogeneous) Optimize Loading catalyst_ok->screen_catalysts No check_side_products Analyze Side Products (NMR, MS) catalyst_ok->check_side_products Yes screen_catalysts->start end Yield Improved check_side_products->end

Caption: Troubleshooting workflow for low reaction yield.

Q2: I am observing a mixture of regioisomers in my product when using an unsymmetrical 1,3-dicarbonyl. How can I control the regioselectivity?

A2: The formation of regioisomers is a classic challenge in pyrazole synthesis.[2] Selectivity is governed by the difference in reactivity between the two carbonyl groups, which is influenced by both steric and electronic factors.

  • Catalyst and Solvent Choice: The catalyst and solvent system can have a profound impact. For instance, using aprotic dipolar solvents like DMF or NMP instead of traditional protic solvents like ethanol can improve regioselectivity in some cases.[9]

  • Steric Hindrance: The initial nucleophilic attack by hydrazine will generally occur at the less sterically hindered carbonyl carbon. You can leverage this by designing substrates with significant steric differences.

  • Electronic Effects: Electron-withdrawing groups will make a carbonyl carbon more electrophilic and thus more reactive towards the initial attack. Conversely, electron-donating groups will deactivate it.

  • Targeted Catalysis: Certain catalytic systems are designed for high regioselectivity. For example, a silver-catalyzed reaction of trifluoromethylated ynones with hydrazines produces 3-CF₃-pyrazoles with high regioselectivity.[4] Similarly, ruthenium-catalyzed hydrogen transfer from 1,3-diols can provide access to 1,4-disubstituted pyrazoles, a pattern that can be difficult to achieve otherwise.[19][20]

Q3: My heterogeneous catalyst loses activity after a few cycles. How can I improve its reusability?

A3: Catalyst deactivation is a common issue with heterogeneous systems. The primary causes are typically poisoning of active sites or physical degradation.

  • Washing and Regeneration: After each run, the catalyst should be thoroughly washed to remove any adsorbed products or byproducts. For an acid catalyst like Amberlyst-70, this involves filtering the catalyst, washing it with a solvent like ether, and then drying it under vacuum at an elevated temperature (e.g., 60°C for 4 hours) before reuse.[2]

  • Preventing Leaching: Ensure that the reaction conditions are not causing the active species to leach from the solid support. This can sometimes occur under harsh temperatures or in certain solvents.

  • Mechanical Stability: Some supports can be mechanically fragile. Avoid overly aggressive stirring that could break down the catalyst particles.

Section 3: Catalyst Performance Comparison

The selection of a catalyst is a critical decision. The table below summarizes the performance of several common catalysts to provide a clear comparison.

CatalystReactantsCatalyst LoadingSolventTemperature (°C)TimeYield (%)ReusabilityReference(s)
Homogeneous Catalysts
Acetic Acid1,3-Dicarbonyl, HydrazineCatalyticEthanolRefluxVariesGoodN/A[3]
Silver Triflate (AgOTf)Trifluoromethylated Ynones, Aryl/Alkyl Hydrazines1 mol%Not SpecifiedRoom Temp1 hup to 99%Not Reported[3][4]
Lithium Perchlorate (LiClO₄)1,3-Diketones, HydrazinesCatalyticEthylene GlycolRoom TempVaries70-95%Not Reported[4]
Heterogeneous Catalysts
Nano-ZnOEthyl Acetoacetate, PhenylhydrazineCatalyticControlledVariesShortup to 95%Reported[4][9]
Amberlyst-701,3-Diketones, HydrazinesCatalyticWaterRoom Temp5-30 minGoodYes[2][4]
Mn/ZrO₂ (Ultrasound)Aldehydes, Malononitrile, Hydrazine, etc.30 mgEthanol80 °C10 min88-98%Yes (6 cycles)[5]

Section 4: Detailed Experimental Protocols

These protocols provide a validated starting point for your experiments. Always conduct reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Classic Knorr Synthesis Using a Homogeneous Acid Catalyst (Acetic Acid)

This protocol describes a general procedure for the synthesis of a substituted pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in ethanol.

  • Reagent Addition: Add the hydrazine derivative (1.0-1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Reaction: Heat the mixture to reflux. Monitor the reaction's progress by TLC until the limiting starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under reduced pressure.

  • Purification: Add water to the residue to precipitate the crude product.[2] Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography.[21]

Protocol 2: Green Synthesis Using a Recyclable Heterogeneous Catalyst (Amberlyst-70)

This protocol outlines an environmentally friendly synthesis in an aqueous medium.[4]

  • Reaction Setup: In a round-bottom flask, add the 1,3-dicarbonyl compound (1.0 eq), the hydrazine or hydrazide (1.0 eq), and water.

  • Catalyst Addition: Add Amberlyst-70 resin (a catalytic amount, e.g., 10-20 mol%) to the mixture.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 5-30 minutes.[2] Monitor completion by TLC.

  • Catalyst Recovery: Upon completion, filter the reaction mixture to separate the solid Amberlyst-70 catalyst. Wash the catalyst with ether, dry it at 60°C for 4 hours, and store it for reuse.[2]

  • Product Isolation: Extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify as needed.

Section 5: Mechanistic Insights

Understanding the reaction mechanism is key to troubleshooting and optimization.

Mechanism of the Knorr Pyrazole Synthesis

The Knorr synthesis is a cornerstone of pyrazole chemistry. It proceeds via an acid-catalyzed condensation followed by an intramolecular cyclization and dehydration.

G cluster_0 Knorr Pyrazole Synthesis Mechanism r1 1,3-Dicarbonyl int1 Protonated Carbonyl r1->int1 Protonation r2 Hydrazine int2 Hydrazone Intermediate r2->int2 Nucleophilic Attack cat H⁺ (Catalyst) int1->int2 Nucleophilic Attack int3 Cyclized Intermediate int2->int3 Intramolecular Cyclization prod Pyrazole int3->prod Dehydration (-H₂O) h2o H₂O prod->cat Catalyst Regeneration

Caption: General mechanism of the Knorr pyrazole synthesis.

Section 6: References

  • Benchchem. One-Pot Synthesis of Pyrazole Derivatives Using Green Catalysts: Application Notes and Protocols.

  • NIH. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles.

  • Name-Reaction.com. Knorr pyrazole synthesis.

  • Benchchem. Troubleshooting common issues in pyrazole synthesis.

  • Benchchem. Troubleshooting guide for the scale-up synthesis of pyrazole compounds.

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.

  • ResearchGate. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.

  • MDPI. Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review.

  • Jetir.Org. SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.

  • Thieme. Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods.

  • ACS Publications. Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents.

  • J&K Scientific LLC. Knorr Pyrazole Synthesis.

  • ResearchGate. Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a.

  • Slideshare. Knorr Pyrazole Synthesis (M. Pharm).

  • Benchchem. Technical Support Center: Efficient Pyrazole Ring Formation.

  • ACS Publications. Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis.

  • ResearchGate. Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a.

  • Benchchem. Troubleshooting the reaction mechanism of pyrazole formation.

  • NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

  • Benchchem. A Comparative Guide to Catalysts for Pyrazole Synthesis.

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles.

  • ResearchGate. Optimization of reaction conditions.

  • Benchchem. Preventing degradation of pyrazole compounds during synthesis.

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.

  • Chem.tamu.edu. Homogeneous vs Heterogeneous Catalysts.

  • RSC Publishing. Recent advances in the multicomponent synthesis of pyrazoles.

  • ResearchGate. eco-friendly multicomponent reaction synthesis of most privileged pyrano[2,3-c] pyrazole derivatives: a review.

  • Organic Syntheses. 4 - Organic Syntheses Procedure.

  • ResearchGate. Influence of catalyst proportion on the synthesis of pyranopyrazole.

  • Organic Chemistry Portal. Pyrazole synthesis.

  • ijirmps.org. review of pyrazole compounds' production, use, and pharmacological activity.

  • MDPI. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes.

  • RSC Publishing. Cu-catalysed pyrazole synthesis in continuous flow.

  • RSC Publishing. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions.

  • IJNRD. A REVIEW ON PYRAZOLE AN ITS DERIVATIVE.

  • Organic Chemistry Portal. Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates.

  • NIH. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles.

Sources

Technical Support Center: Managing Thermal Instability in Large-Scale Pyrazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are scaling up pyrazole reactions. The synthesis of pyrazole and its derivatives, while fundamental in medicinal chemistry, presents significant thermal hazards, particularly at a larger scale.[1][2][3][4] This document provides in-depth troubleshooting advice and proactive safety protocols to ensure process safety and reaction integrity. Our focus is on understanding the causal relationships behind thermal events and implementing robust, self-validating control strategies.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the thermal risks associated with pyrazole synthesis.

Q1: What makes pyrazole synthesis reactions thermally hazardous, especially during scale-up?

A1: The primary thermal hazard stems from the highly exothermic nature of the key reaction steps.[5] The classical Knorr synthesis and related methods often involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[6][7][8] The ring-closure step, in particular, can be strongly exothermic.[9] When moving from a laboratory to a production scale, the reactor's surface-area-to-volume ratio decreases dramatically.[10][11] This geometric change severely limits efficient heat dissipation, meaning the heat generated by the reaction can accumulate faster than it can be removed, creating a significant risk of a thermal runaway.[5][12]

Q2: I've heard of "thermal runaway." What exactly is it and why is it a major concern here?

A2: A thermal runaway is a dangerous positive feedback loop where an increase in temperature causes the reaction rate to increase, which in turn generates even more heat, further accelerating the reaction.[12] If not controlled, this cycle can lead to a rapid, uncontrolled rise in temperature and pressure, potentially causing solvent boiling, gas evolution, and even reactor rupture or explosion.[13] Reactions involving high-energy compounds like hydrazine or unstable intermediates such as diazonium salts (used in some pyrazole synthetic routes) are particularly susceptible.[5][9] Hydrazine, for instance, can decompose explosively at elevated temperatures.[5]

Q3: Are there specific reagents or intermediates that are of highest concern?

A3: Yes. Hydrazine and its derivatives are high-energy, toxic compounds that are a primary concern.[5] Their condensation reactions are often highly exothermic.[5] Additionally, if your synthesis involves diazotization to form a diazonium intermediate, these species are notoriously unstable and can decompose violently, releasing nitrogen gas and significant energy.[9] Maintaining cryogenic temperatures (e.g., <5 °C) is critical when handling diazonium intermediates to prevent accumulation and decomposition.[9][10]

Q4: Can switching to continuous flow chemistry mitigate these risks?

A4: Absolutely. Transitioning from batch to continuous flow processing is a powerful engineering control for managing hazardous reactions. Flow reactors utilize narrow-diameter tubing, which provides an exceptionally high surface-area-to-volume ratio for superior heat transfer.[10] This allows for near-instantaneous cooling and precise temperature control, even for highly exothermic reactions.[10] Furthermore, the small internal volume of a flow reactor ensures that only a minimal amount of any hazardous material or unstable intermediate is present at any given moment, drastically improving the safety profile of the process.[9][14]

Troubleshooting Guide: Field Scenarios & Solutions

This guide addresses specific issues you may encounter during your experiments, providing insights into the root causes and actionable solutions.

Problem 1: A sharp, uncontrolled temperature spike occurs during the addition of hydrazine hydrate.

  • Probable Cause(s):

    • Excessive Addition Rate: The rate of heat generation is exceeding the cooling system's capacity.

    • Inadequate Cooling: The cooling bath or jacket temperature is too high, or the heat transfer is inefficient.

    • Poor Mixing: Inefficient stirring is creating localized "hot spots" where the reaction is proceeding much faster than in the bulk solution.[10][11]

    • Insufficient Dilution: The reaction is too concentrated, leading to a higher volumetric heat output.[5]

  • Suggested Solutions:

    • Immediate Action: Stop the hydrazine addition immediately. Ensure maximum cooling is applied. If the temperature continues to rise, be prepared to execute an emergency quench procedure (e.g., addition of a cold, inert solvent or a quenching agent).

    • Process Refinement:

      • Reduce the addition rate significantly. Employ a controlled, dropwise addition using a syringe pump.[9][10]

      • Use a more powerful cooling system or lower the coolant temperature. Ensure the reactor is properly insulated.

      • Increase the stirring speed and verify that the impeller is appropriately sized and positioned for the reactor volume to ensure homogeneity.[11]

      • Increase the solvent volume to better absorb the heat of reaction. Dilute solutions of hydrazine are inherently safer.[5]

Problem 2: Upon scaling up, the reaction yield has dropped and new, unknown impurities are being formed.

  • Probable Cause(s):

    • Thermal Side Reactions: The uncontrolled temperature increases, even if minor, are activating alternative reaction pathways that were negligible at the lab scale. These "hot spots" are a common culprit.[10][11]

    • Mixing-Dependent Reactions: Inadequate mixing can lead to areas of high reagent concentration, which can favor the formation of condensation byproducts or other impurities.[10]

    • Changes in Reaction Conditions: A subtle change in a parameter like pH during scale-up can alter the nucleophilicity of reactants, leading to different products.[10]

  • Suggested Solutions:

    • Characterize Impurities: Isolate and identify the structure of the new impurities. This will provide crucial clues about the side reactions occurring.

    • Re-optimize Parameters: Do not assume that lab-scale parameters will translate directly. Re-optimize temperature, concentration, and stirring speed for the larger scale.[10]

    • Implement Strict Temperature Control: Use an internal thermocouple to monitor the actual reaction temperature, not just the bath temperature.[12] The goal is to keep the internal temperature consistent and below the threshold where side reactions become significant.

    • Conduct Calorimetric Studies: Use reaction calorimetry to determine the precise temperature at which impurity formation begins. This data is invaluable for setting safe operating limits (see Protocol section below).

Problem 3: The reactor pressure is increasing unexpectedly.

  • Probable Cause(s):

    • Gas Evolution: A side reaction or decomposition is producing non-condensable gases. As mentioned, the decomposition of diazonium intermediates is a classic example, rapidly releasing N₂ gas.[9]

    • Solvent Boiling: The internal reaction temperature has exceeded the boiling point of the solvent at the operating pressure.

  • Suggested Solutions:

    • Verify Temperature: Immediately check the internal reaction temperature and pressure readings.

    • Ensure Adequate Venting: Confirm that the reactor's vent and pressure relief systems are functioning correctly and are not blocked.

    • Review Chemistry: Scrutinize the reaction mechanism for any potential gas-evolving decomposition pathways. If using diazonium salts, this is the most likely cause. The solution is to prevent their accumulation by maintaining a low temperature and using them immediately as they are formed, a key advantage of flow chemistry.[9]

    • Establish Safe Operating Margins: Always operate at a temperature well below the solvent's boiling point to provide a buffer against unexpected exotherms.

Proactive Safety & Process Control

The most effective way to manage thermal instability is to prevent it. This involves thorough process hazard analysis before scaling up.

Logical Workflow for Safe Scale-Up

This diagram illustrates the critical decision gates for transitioning a pyrazole synthesis from the lab to production.

Scale_Up_Workflow cluster_0 Phase 1: Discovery & Feasibility cluster_1 Phase 2: Process Safety Analysis cluster_2 Phase 3: Scale-Up & Production A Literature Review & Hazard Assessment B Small-Scale Synthesis (<1g) A->B Identify known hazards C Reaction Calorimetry (RC1) Determine ΔH, MTSR D Identify Critical Process Parameters C->D Data analysis E Pilot Scale Batch (Controlled Scale-up <5x) D->E Define safe operating limits G Consider Flow Chemistry for High-Hazard Processes D->G If MTSR > T_boil F Full-Scale Production E->F Validate process

Caption: A workflow for safe scale-up of pyrazole synthesis.

Data Interpretation: Reaction Calorimetry

Reaction calorimetry is a non-negotiable step for safely scaling up potentially exothermic reactions. It provides quantitative data on the heat evolved during your specific process.

ParameterTypical Value (Example)Implication for Safety & Control
Heat of Reaction (ΔHrxn) -150 kJ/molHigh: Indicates a significant amount of energy will be released. The cooling system must be designed to handle this total heat load.
Heat Capacity (Cp) 1.8 J/g·KDetermines how much the temperature of the reaction mass will rise for a given amount of heat accumulation.
Adiabatic Temperature Rise (ΔTad) 85 °CCritical: The theoretical temperature rise if all cooling is lost (ΔTad = -ΔHrxn / m·Cp). If Tprocess + ΔTad exceeds the solvent boiling point or a decomposition temperature, the process is inherently unsafe.
Max Temp of Synthesis (MTSR) 120 °CThe maximum achievable temperature of the reaction under runaway conditions (Tprocess + ΔTad). This value MUST be below the onset temperature of any secondary decomposition.
Experimental Protocol: Reaction Calorimetry (RC1) Screening

This protocol outlines a typical screening experiment to gather critical safety data.

Objective: To determine the heat of reaction (ΔHrxn) and the Maximum Temperature of the Synthesis Reaction (MTSR) for the condensation of a 1,3-dicarbonyl with hydrazine hydrate.

Equipment: Mettler-Toledo RC1e Reaction Calorimeter (or equivalent), with internal temperature probe, overhead stirrer, and automated dosing pump.

Procedure:

  • Calibration: Perform a standard electrical calibration of the calorimeter to determine the overall heat transfer coefficient (UA) and heat capacity of the reactor system.

  • Charging:

    • Charge the reactor with the 1,3-dicarbonyl compound and the chosen solvent (e.g., ethanol).

    • Begin stirring and bring the reactor contents to the desired starting temperature (e.g., 10 °C).

  • Dosing:

    • Begin automated, controlled addition of the hydrazine hydrate solution via the dosing pump over a pre-determined time (e.g., 60 minutes).

    • The calorimeter software will continuously monitor the temperature difference between the reactor jacket (Tj) and the reactor contents (Tr) to calculate the real-time heat flow.

  • Isothermal Hold: After the addition is complete, hold the reaction at the process temperature for a set period (e.g., 2 hours) to ensure the reaction goes to completion and to measure any residual heat flow.

  • Data Analysis:

    • Integrate the heat flow curve over the duration of the addition and hold period. This integral represents the total heat of reaction (Qrxn).

    • Calculate the molar heat of reaction (ΔHrxn = Qrxn / moles of limiting reagent).

    • Calculate the adiabatic temperature rise (ΔTad) and the MTSR.

    • Analyze the heat flow profile to identify if heat generation is dependent on the addition rate (indicating a fast reaction) or if it continues after addition stops (indicating accumulation of unreacted material).

Troubleshooting Logic for Thermal Events

When an unexpected exotherm occurs, a logical decision-making process is critical.

Troubleshooting_Tree A Uncontrolled Temperature Rise Detected B Is reagent addition ongoing? A->B C YES: Stop Addition Immediately B->C Yes D NO: Potential Reagent Accumulation B->D No E Apply Maximum Cooling C->E D->E F Does temperature stabilize? E->F G YES: Hold and Monitor. Review process parameters (rate, cooling, mixing) before resuming. F->G Yes H NO: Initiate Emergency Quench Procedure F->H No I Post-Incident Analysis: - Reaction Calorimetry - Check for Side Reactions - Evaluate Kinetics G->I H->I

Caption: A decision tree for responding to an unexpected exotherm.

References

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. Retrieved from [Link][7]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link][4]

  • MDPI. (2021). Analysis and Investigation of Thermal Runaway Propagation for a Mechanically Constrained Lithium-Ion Pouch Cell Module. Retrieved from [Link][15]

  • MDPI. (2020). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Retrieved from [Link][9]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link][6]

  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Retrieved from [Link][8]

  • National Institutes of Health (NIH). (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Retrieved from [Link][1]

  • National Institutes of Health (NIH). (2020). A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. Retrieved from [Link][14]

  • National Institutes of Health (NIH). (2019). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link][3]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link][16]

  • ResearchGate. (n.d.). A mechanism of pyrazole forming reaction. Retrieved from [Link][2]

  • Semantic Scholar. (1998). Case studies of incidents in runaway reactions and emergency relief. Retrieved from [Link][13]

  • University of Illinois. (2019). Scale-up Reactions. Retrieved from [Link][12]

Sources

Validation & Comparative

Comparative analysis of different synthetic routes to Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate is a key building block in the synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals. Its pyrazole core, substituted with hydroxyl and carboxylate functionalities, offers versatile handles for further chemical modifications. The efficiency, scalability, and cost-effectiveness of the synthetic route to this intermediate are critical considerations for researchers in drug discovery and development. This guide provides a comparative analysis of two prominent synthetic routes to this compound, offering detailed experimental protocols and a discussion of their respective advantages and disadvantages to aid in the selection of the most appropriate method for a given application.

Route 1: Modified Gould-Jacobs Reaction

This approach is an adaptation of the classic Gould-Jacobs reaction, which is traditionally used for the synthesis of quinolines.[1] In this modified route, methylhydrazine is reacted directly with diethyl ethoxymethylenemalonate to afford the target pyrazole in a one-pot cyclocondensation reaction. A Japanese patent provides a specific protocol for this transformation.[2]

Reaction Scheme

Route 1: Modified Gould-Jacobs Reaction cluster_reactants Reactants cluster_product Product methylhydrazine Methylhydrazine reaction + methylhydrazine->reaction DEEM Diethyl ethoxymethylenemalonate DEEM->reaction product This compound reaction_arrow Ethanol, Reflux reaction_arrow->product caption Modified Gould-Jacobs reaction scheme. Route 2: Two-Step Synthesis cluster_step1 Step 1: Synthesis of Diethyl 2-formylsuccinate cluster_step2 Step 2: Cyclocondensation diethyl_succinate Diethyl succinate step1_reagents Sodium ethoxide, Toluene diethyl_succinate->step1_reagents ethyl_formate Ethyl formate ethyl_formate->step1_reagents intermediate Diethyl 2-formylsuccinate step1_reagents->intermediate step2_reagents Ethanol, Reflux intermediate->step2_reagents methylhydrazine2 Methylhydrazine methylhydrazine2->step2_reagents product2 This compound step2_reagents->product2 caption Two-step synthesis via a 1,3-dicarbonyl intermediate.

Caption: Two-step synthesis via a 1,3-dicarbonyl intermediate.

Experimental Protocol

Step 1: Synthesis of Diethyl 2-formylsuccinate [3]

  • Prepare a suspension of finely divided sodium (10.0 g) in 100 cm³ of dry toluene.

  • Add 20 cm³ of ethanol portionwise to the sodium suspension.

  • Heat the mixture at 80 °C for 3.5 hours.

  • Cool the resulting yellow suspension to 20 °C.

  • Over a period of 1 hour, add a mixture of diethyl succinate (70.0 g) and ethyl formate (35.0 g) dropwise, maintaining the temperature between 20 °C and 30 °C.

  • Stir the mixture at ambient temperature for 16 hours.

  • Carefully add 100 cm³ of water to quench the reaction.

  • Separate the aqueous layer and acidify it.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude diethyl 2-formylsuccinate.

Step 2: Synthesis of this compound

  • Dissolve the crude diethyl 2-formylsuccinate (0.1 mol) in ethanol.

  • Add methylhydrazine (4.61 g, 0.1 mol) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel or by recrystallization to obtain the final product.

Comparative Analysis

ParameterRoute 1: Modified Gould-JacobsRoute 2: Two-Step Synthesis
Number of Steps 12
Starting Materials Methylhydrazine, Diethyl ethoxymethylenemalonateDiethyl succinate, Ethyl formate, Sodium, Methylhydrazine
Key Intermediate None (One-pot)Diethyl 2-formylsuccinate
Reaction Conditions Initial cooling, followed by refluxElevated temperature for precursor synthesis, followed by reflux
Overall Yield Potentially higher due to fewer stepsMay be lower due to two separate reaction and purification steps
Scalability Good, as it is a one-pot reactionModerate, requires isolation of an intermediate
Atom Economy Generally goodLower due to the use of a base (sodium) and multiple reagents
Safety Considerations Methylhydrazine is toxic and should be handled with care.Use of metallic sodium requires careful handling under inert atmosphere.
Cost-Effectiveness Diethyl ethoxymethylenemalonate can be a relatively expensive starting material.Starting materials are generally less expensive, but the overall cost may be influenced by the additional step and reagents.

Discussion

Route 1: Modified Gould-Jacobs Reaction presents a more convergent and efficient approach to the target molecule. The one-pot nature of this reaction simplifies the experimental procedure and is likely to result in a higher overall yield, which is a significant advantage in both laboratory and industrial settings. The direct formation of the pyrazole ring from commercially available starting materials makes this route attractive for its simplicity and potentially shorter overall synthesis time. However, the cost and availability of diethyl ethoxymethylenemalonate should be considered, especially for large-scale production.

Route 2: Two-Step Synthesis via a 1,3-Dicarbonyl Intermediate offers a more classical and potentially more cost-effective approach, as it utilizes readily available and cheaper starting materials like diethyl succinate and ethyl formate. This route provides a clear disconnection and allows for the isolation and characterization of the 1,3-dicarbonyl intermediate, which can be beneficial for process control and optimization. The main drawback of this route is the additional synthetic and purification step, which can lead to a lower overall yield and increased production time. The use of metallic sodium also poses a safety hazard and requires specialized handling procedures.

Conclusion

Both synthetic routes presented in this guide are viable for the preparation of this compound. The choice between the two will largely depend on the specific requirements of the researcher or organization.

  • For rapid synthesis and potentially higher yields on a laboratory scale, the Modified Gould-Jacobs Reaction (Route 1) is the preferred method, provided the cost of the starting material is not a limiting factor.

  • For large-scale production where cost-effectiveness is a primary concern, the Two-Step Synthesis (Route 2) may be more advantageous, despite the additional step and the need for careful handling of sodium.

Ultimately, a thorough cost-benefit analysis, considering factors such as raw material costs, reaction yields, processing time, and safety infrastructure, should be conducted before selecting a synthetic route for implementation.

References

  • Gould–Jacobs reaction. In Wikipedia. Retrieved from [Link]

  • Preparation of 1-methyl-5-hydroxypyrazole. (1983).
  • Organic Syntheses Procedure. Retrieved from [Link]

  • Process for the synthesis of intermediates useful for preparing 1,3,4-triazine derivatives. (2016).
  • Synthesis of (i) diethyl (RS)-formylsuccinate. In PrepChem.com. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] The strategic placement and nature of substituents on the pyrazole ring are critical determinants of their biological effects, making the study of its isomers a compelling area of research for the development of more potent and selective therapeutic agents.[3][4] This guide provides an in-depth comparison of the biological activity of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate and its isomers, supported by experimental data and insights into their structure-activity relationships.

The Significance of Isomerism in Pyrazole Bioactivity

The arrangement of substituents on the pyrazole ring dictates the molecule's electronic and steric properties, which in turn governs its interaction with biological targets. Even subtle changes in substituent positioning can lead to significant differences in pharmacological profiles, including anticancer, anti-inflammatory, and antimicrobial activities.[5][6][7] Understanding these structure-activity relationships (SAR) is paramount for the rational design of novel drug candidates.[4][8]

Anticancer Activity: A Tale of Substituent Placement

Pyrazole derivatives have emerged as a promising class of anticancer agents, with their mechanism of action often involving the inhibition of critical signaling pathways in cancer cells.[7][9] The substitution pattern on the pyrazole ring plays a pivotal role in determining their cytotoxic potency and selectivity.

While direct comparative anticancer data for this compound and its isomers is not extensively documented in the reviewed literature, the broader family of pyrazole-4-carboxamides and related esters demonstrates the importance of substituent positioning. For instance, a series of 1,3,4-trisubstituted pyrazoles have shown potent cytotoxic effects against various cancer cell lines, with IC50 values in the low micromolar range.[10]

The N-methyl group at the 1-position, as seen in our target molecule, is a common feature in many bioactive pyrazoles.[3] The placement of the hydroxyl and ethyl carboxylate groups at positions 5 and 4, respectively, is expected to influence the molecule's ability to form hydrogen bonds and interact with enzyme active sites. For example, in a study of 5-amino-1H-pyrazole-4-carboxamide derivatives, the substituents on the pyrazole core were crucial for their inhibitory activity against FGFR kinases, a key target in cancer therapy.[11][12]

Table 1: Anticancer Activity of Representative Pyrazole Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
1,3,4-Trisubstituted Pyrazole (VIa)HCT116 (Colon)1.5[10]
1,3,4-Trisubstituted Pyrazole (VIa)UO-31 (Renal)2.0[10]
1,3,4-Trisubstituted Pyrazole (VIa)HepG2 (Liver)1.8[10]
Thiazolidinone-pyrazole hybrid (X)MDA-MB231 (Breast)29.8[10]
5-Amino-1H-pyrazole-4-carboxamide (10h)NCI-H520 (Lung)0.019[12]
5-Amino-1H-pyrazole-4-carboxamide (10h)SNU-16 (Gastric)0.059[12]
5-Amino-1H-pyrazole-4-carboxamide (10h)KATO III (Gastric)0.073[12]

The data in Table 1, while not a direct comparison of the isomers of this compound, underscores the potent anticancer activity achievable with the pyrazole scaffold and highlights the sensitivity of this activity to the substitution pattern.

Anti-inflammatory Activity: Targeting the Cyclooxygenase Pathway

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management, with many acting through the inhibition of cyclooxygenase (COX) enzymes.[13] Pyrazole derivatives, such as celecoxib, are well-known selective COX-2 inhibitors.[14] The anti-inflammatory potential of pyrazole-4-carboxylic acid derivatives has been a subject of significant investigation.[15][16]

A study on novel pyrazole-pyrazoline derivatives demonstrated that incorporating amide or ester functionalities, similar to the ethyl carboxylate in our target molecule, significantly enhanced anti-inflammatory and analgesic profiles.[13] For example, certain pyrazole esters exhibited oedema inhibition between 28.6% and 30.9%.[13] Another study on ethyl 5-(substituted)-1H-pyrazole-3-carboxylates found that derivatives with dimethoxyphenyl substituents showed significant anti-inflammatory activity.[16]

The hydroxyl group at the 5-position of this compound is of particular interest. A study on 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide revealed better anti-inflammatory activity compared to the standard drug diclofenac sodium, suggesting the importance of the 5-hydroxy-pyrazole moiety.[14]

Experimental Protocol: Carrageenan-Induced Paw Edema Test

This widely used in vivo model is employed to assess the anti-inflammatory activity of novel compounds.

Methodology:

  • Animal Model: Wistar rats or Swiss albino mice are typically used.

  • Compound Administration: The test compounds, including the pyrazole derivatives and a standard drug (e.g., indomethacin or diclofenac sodium), are administered orally or intraperitoneally at a specific dose. The control group receives the vehicle.

  • Induction of Inflammation: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline is administered into the right hind paw of each animal.

  • Measurement of Edema: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group, and Vt is the mean paw volume of the treated group.

G cluster_protocol Carrageenan-Induced Paw Edema Protocol start Animal Acclimatization administer Administer Test Compound / Vehicle start->administer induce Inject Carrageenan administer->induce 30-60 min measure Measure Paw Volume induce->measure 1, 2, 3, 4 hours calculate Calculate % Inhibition measure->calculate end Results calculate->end

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Antimicrobial Activity: A Broad Spectrum of Possibilities

Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[1][17][18] The nature and position of substituents on the pyrazole ring are crucial for their efficacy.

For instance, a study on novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates revealed significant antimicrobial activity.[19] Specifically, Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate showed antibacterial activity nearly as potent as ampicillin against E. coli and P. aeruginosa.[19] Furthermore, Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate was found to be more active than fluconazole against C. parapsilosis.[19] These findings highlight the potential of pyrazole carboxylate esters as effective antimicrobial agents.

The presence of a hydroxyl group, as in this compound, can also contribute to antimicrobial activity. A study on pyrazole analogues found that a compound containing a 5-hydroxy-3-methyl-1H-pyrazol-4-yl moiety exhibited high activity against the gram-positive bacterium Streptococcus epidermidis.[14]

Table 2: Antimicrobial Activity of Representative Pyrazole Carboxylate Derivatives

CompoundMicroorganismMIC (µmol/mL)Reference
Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylateE. coli0.038[19]
Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylateP. aeruginosa0.067[19]
Ampicillin (Standard)E. coli0.033[19]
Ampicillin (Standard)P. aeruginosa0.067[19]
Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylateC. parapsilosis0.015[19]
Fluconazole (Standard)C. parapsilosis0.020[19]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard laboratory method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

G cluster_protocol Broth Microdilution for MIC Determination start Prepare Microbial Inoculum inoculate Inoculate Microtiter Plate start->inoculate dilute Serially Dilute Test Compound dilute->inoculate incubate Incubate Plate inoculate->incubate read Read and Determine MIC incubate->read end MIC Value read->end

Caption: General workflow for MIC determination by broth microdilution.

Structure-Activity Relationship (SAR) Insights

The collective findings from various studies on pyrazole derivatives allow for the deduction of several key SAR principles relevant to this compound and its isomers:

  • N1-Substitution: The presence of a small alkyl group, such as methyl, at the N1 position is often favorable for various biological activities.[3]

  • C4-Substitution: The ethyl carboxylate group at the C4 position is a common feature in many bioactive pyrazoles and can be a key point for interaction with biological targets or for further chemical modification.[16][19]

  • C5-Substitution: The nature of the substituent at the C5 position significantly influences the biological activity. A hydroxyl group at this position can contribute to anti-inflammatory and antimicrobial effects, likely through hydrogen bonding interactions.[14]

  • Isomeric Comparison: While direct comparative data is limited, based on SAR principles, it can be hypothesized that the positioning of the hydroxyl group is critical. An isomer like Ethyl 3-hydroxy-1-methyl-1H-pyrazole-4-carboxylate would present a different spatial arrangement of the hydrogen bond donor, potentially leading to altered binding affinities for target enzymes and receptors, and consequently, a different biological activity profile.

Conclusion

The biological activity of this compound and its isomers is a subject of considerable interest in the field of medicinal chemistry. While direct comparative studies are not abundant, a comprehensive analysis of the existing literature on related pyrazole derivatives provides valuable insights into their potential anticancer, anti-inflammatory, and antimicrobial properties. The structure-activity relationships highlight the profound impact of substituent placement on the pyrazole ring. Further focused research involving the synthesis and parallel biological evaluation of these specific isomers is warranted to fully elucidate their therapeutic potential and to guide the development of next-generation pyrazole-based drugs.

References

  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Ali, N., et al. (2025).
  • Uludag, M. O., et al. (2012). Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives. Medicinal Chemistry Research, 22(2).
  • (2025). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
  • (2013). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Journal of Biological Sciences, 20(4), 367-373. [Link]

  • (2024). Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. Pest Management Science, 81(1), 119-126.
  • Al-Ostoot, F. H., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4778. [Link]

  • (2026).
  • (2025).
  • Deepthi, A., & Prathyusha, J. (2023). Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science, 13(05), 073-080.
  • (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(1), 133-145.
  • (2014). Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. European Journal of Medicinal Chemistry, 86, 645-654.
  • (2025). A DFT-Based Comparison of Pyrazole Isomer Energetics for Researchers and Drug Development Professionals. BenchChem.
  • Deepthi, A., & Prathyusha, J. (2023). Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science, 13(05), 073-080. [Link]

  • Naim, M. J., Alam, O., Nawaz, F., Alam, M. J., & Alam, P. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2–17. [Link]

  • Al-Issa, S. A. (2020). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 25(16), 3698. [Link]

  • A review of the recent development in the synthesis and biological evaluations of pyrazole derivatives. (2022). Molecules, 27(11), 3586. [Link]

  • (2020). Pyrazoles as anticancer agents: Recent advances.
  • (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
  • Al-Majid, A. M., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(11), 2533. [Link]

  • (2023). A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety. Scientific Reports, 13(1), 14728. [Link]

  • (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 5(12), 114-119.
  • (2024).
  • (2017). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 22(1), 125. [Link]

  • Bruno, G., et al. (2009). 1-Methyl and 1-(2-hydroxyalkyl)-5-(3-alkyl/cycloalkyl/phenyl/naphthylureido)-1H-pyrazole-4-carboxylic acid ethyl esters as potent human neutrophil chemotaxis inhibitors. Bioorganic & Medicinal Chemistry, 17(9), 3379-3387.
  • (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(11), 20556-20567. [Link]

  • Deng, W., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 275, 116558.
  • (2013). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. European Journal of Medicinal Chemistry, 62, 410-415.
  • (2025).
  • (2022). Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. International Journal of Health Sciences, 6(S2), 1018-1033.
  • (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1376. [Link]

  • Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. PubChem. [Link]

  • (2020). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 25(24), 5909.

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of the structure-activity relationships (SAR) governing the biological potential of ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate derivatives. The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its ability to serve as a versatile scaffold for discovering new therapeutic agents.[1][2][3] This five-membered heterocyclic ring, with two adjacent nitrogen atoms, provides a unique electronic and steric environment, making it a privileged structure in drug design.[2][4] Derivatives of this core have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][4][5][6][7][8]

This guide moves beyond a simple literature review. It is designed for researchers and drug development professionals, offering a synthesized analysis of how specific structural modifications to the this compound scaffold influence its biological efficacy. We will dissect the causality behind experimental designs, present comparative data to guide your own discovery efforts, and provide robust, validated protocols for synthesis and evaluation.

The Core Scaffold: Understanding the Pharmacophoric Landscape

The foundational molecule, this compound, presents several key positions for chemical modification (Positions N1, C3, C4-ester, and C5-hydroxyl). Each site offers a distinct opportunity to modulate the compound's physicochemical properties—such as lipophilicity, hydrogen bonding capacity, and electronic distribution—which in turn dictates its interaction with biological targets. Our analysis will focus on three primary therapeutic areas where these derivatives have shown significant promise.

Structure-Activity Relationship (SAR) Summary

The following diagram provides a high-level overview of the key SAR findings for pyrazole derivatives, which will be elaborated upon in the subsequent sections.

Caption: Key modification points on the pyrazole scaffold and their general impact on bioactivity.

Comparative Analysis of Biological Activities

The true value of SAR lies in direct comparison. While the specific ethyl 5-hydroxy-1-methyl backbone is a starting point, the broader pyrazole class provides critical insights. The following sections and tables summarize quantitative data from studies on analogous pyrazole derivatives, offering a predictive framework for new designs.

Anticancer Activity

The pyrazole scaffold is a fertile ground for the development of novel anticancer agents.[5][9] SAR studies reveal that cytotoxicity is highly sensitive to substitutions at the C3 and C5 positions, as well as modifications to the C4-carboxylate group. Often, increasing the lipophilicity and introducing electron-withdrawing groups, such as halogens on appended phenyl rings, enhances activity against cell lines like HeLa and MCF-7.[9][10]

Table 1: Comparative Anticancer Activity (IC₅₀) of Selected Pyrazole Derivatives

Compound ID Key Structural Feature Cancer Cell Line IC₅₀ (µM) Reference
Ref-A 4-Chloro substitution on an N-benzyl group HeLa 4.94 [9]
Ref-B 3,4,5-Trimethoxy groups on a phenyl ring General Panel (60 lines) Potent [9]
Ref-C Ferrocene-pyrazole hybrid HCT-116 (Colon) 3.12 [11]
Ref-D 4-Bromophenyl group at C3/C5 MCF-7 (Breast) 5.8 [10]

| Ref-E | Pyrazole-benzamide derivative | HCT-116 (Colon) | 7.74 |[10] |

Note: This table aggregates data from various pyrazole scaffolds to illustrate SAR trends relevant to the core topic.

Antimicrobial Activity

Microbial resistance is a global threat, necessitating the development of new antimicrobial agents.[12] Pyrazole derivatives have consistently shown significant potential against a wide spectrum of pathogens.[7][12][13] The conversion of the C4-ethyl ester to carboxamide or carbohydrazide moieties is a common and effective strategy to enhance antimicrobial potency, likely by introducing additional hydrogen bonding capabilities that facilitate interaction with microbial targets.[6][12][14]

Table 2: Comparative Antimicrobial Activity (MIC) of Selected Pyrazole Derivatives

Compound ID Key Structural Feature Test Organism MIC (µg/mL) Reference
Ref-F Pyrazole-3-carboxylic acid Candida tropicalis Good Inhibition [6]
Ref-G Pyrazole-dimedone compound S. aureus 16 [6]
Ref-H 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)...) E. coli 0.25 [8]
Ref-I 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)...) S. epidermidis 0.25 [8]

| Ref-J | Pyrazole-4-carboxamide derivative | B. subtilis & S. aureus | Significant Potential |[12][13] |

Note: This table aggregates data from various pyrazole scaffolds to illustrate SAR trends relevant to the core topic.

Anti-inflammatory Activity

The pyrazole core is famously found in the selective COX-2 inhibitor Celecoxib, highlighting its importance in developing anti-inflammatory drugs.[1][8] The anti-inflammatory action of these derivatives is often evaluated in vivo using the carrageenan-induced paw edema model.[4] SAR studies indicate that substitutions on aryl rings attached to the pyrazole core are critical for modulating COX-2 selectivity and overall anti-inflammatory potency.[1][15][16]

Table 3: Comparative Anti-inflammatory Activity of Selected Pyrazole Derivatives

Compound ID Key Structural Feature Assay % Inhibition Reference
Ref-K 1,3,4-Trisubstituted pyrazole Carrageenan Paw Edema 84.2 [4]
Ref-L Ethyl-5-amino-3-methylthio-1H-pyrazole Carrageenan Paw Edema Significant [4]

| Ref-M | 2-((...)(4-nitrophenyl)methyl)hydrazinecarboxamide | In vitro model | Better than Diclofenac |[8] |

Note: This table aggregates data from various pyrazole scaffolds to illustrate SAR trends relevant to the core topic.

Methodology and Experimental Protocols

Scientific integrity demands reproducible and self-validating protocols. The following sections provide detailed, step-by-step methodologies for the synthesis of the core scaffold and for conducting key biological assays.

Synthesis Workflow: From Starting Materials to Final Derivatives

The synthesis of pyrazole derivatives is well-established, typically involving the cyclization of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[2][3] Subsequent modifications can be performed on the core scaffold.

Synthesis_Workflow cluster_synthesis General Synthesis Pathway Start 1. Starting Materials (e.g., Ethyl Acetoacetate & Methylhydrazine) Condensation 2. Cyclocondensation - Reflux in ethanol - Forms pyrazole ring Start->Condensation Core 3. Core Scaffold Formed (Ethyl 5-hydroxy-1-methyl- 1H-pyrazole-4-carboxylate) Condensation->Core Deriv 4. Derivatization - e.g., Amidation at C4 - Substitution at C3 Core->Deriv Purify 5. Purification & Characterization - Recrystallization / Chromatography - NMR, IR, Mass Spec Deriv->Purify

Caption: A typical workflow for the synthesis and derivatization of pyrazole-4-carboxylates.

Protocol 1: General Synthesis of this compound

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve one equivalent of a suitable 1,3-dicarbonyl precursor (e.g., diethyl 2-(ethoxymethylene)malonate) in a minimal amount of absolute ethanol.

  • Hydrazine Addition: To the stirred solution, add a stoichiometric equivalent (1.0-1.1 eq.) of methylhydrazine dropwise at room temperature. The addition should be controlled to manage any exothermic reaction.

  • Cyclization Reaction: Heat the reaction mixture to reflux (typically 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Isolation: Upon completion, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product. If no precipitate forms, reduce the solvent volume under reduced pressure.

  • Purification: Collect the crude solid product by vacuum filtration, washing with cold ethanol. Recrystallize the solid from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.[14][17]

Biological Evaluation Workflow: Anticancer Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of chemical compounds.[10][11]

MTT_Assay_Workflow cluster_assay MTT Assay for Cytotoxicity A 1. Cell Seeding Seed cancer cells (e.g., MCF-7) in a 96-well plate. Incubate 24h. B 2. Compound Treatment Add serial dilutions of pyrazole derivatives to wells. Include controls. A->B C 3. Incubation Incubate cells with compounds for 48-72 hours. B->C D 4. MTT Addition Add MTT reagent to each well. Incubate for 3-4 hours. C->D E 5. Formazan Solubilization Remove media, add DMSO or other solvent to dissolve formazan crystals. D->E F 6. Absorbance Reading Read absorbance at ~570 nm using a plate reader. E->F G 7. Data Analysis Calculate % viability vs. control. Determine IC₅₀ values. F->G

Caption: Standard experimental workflow for determining anticancer activity using the MTT assay.

Protocol 2: MTT Cytotoxicity Assay

  • Cell Culture: Plate human cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test pyrazole derivative in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be non-toxic (typically <0.5%).

  • Treatment: After the 24-hour pre-incubation, remove the medium and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (negative control) and cells treated with a standard anticancer drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for another 48 to 72 hours.

  • MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value, which is the concentration required to inhibit 50% of cell growth.

Conclusion and Future Directions

The this compound scaffold and its analogues represent a highly promising class of compounds for therapeutic development. The structure-activity relationship data clearly indicates that:

  • For Anticancer Activity: Focus should be on introducing bulky, lipophilic, and electron-withdrawing aryl groups at the C3 and C5 positions.

  • For Antimicrobial Activity: Modifying the C4-ester to a carboxamide or carbohydrazide is a proven strategy to enhance potency.

  • For Anti-inflammatory Activity: The key lies in mimicking the structure of known COX-2 inhibitors, often involving specific diaryl substitutions at adjacent positions on the pyrazole ring.

Future research should aim to synthesize novel hybrid molecules that combine the pyrazole core with other known pharmacophores to potentially achieve dual-target activity (e.g., COX-2 inhibition and anticancer effects).[5][16] Furthermore, exploring advanced drug delivery systems could help overcome potential solubility or bioavailability issues with highly lipophilic derivatives.[1] The continued exploration of this versatile scaffold is certain to yield new and effective therapeutic agents.

References

  • Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Deriv
  • Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences.
  • A review of recent advances in anticancer activity and SAR of pyrazole deriv
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Deriv
  • Pyrazoles as anticancer agents: Recent advances.
  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of Chemical and Pharmaceutical Research.
  • The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds.
  • Synthesis and anticancer activity of substituted pyrazole deriv
  • Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Deriv
  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC - NIH.
  • Current status of pyrazole and its biological activities. PMC - PubMed Central.
  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science.
  • Pyrazole as an anti-inflammatory scaffold.
  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
  • Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)
  • Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity.
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry.
  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity rel

Sources

A Comparative Guide to the Validation of an HPLC Method for the Quantification of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate, a key heterocyclic compound. Grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, this document details the systematic validation of the analytical procedure, ensuring its suitability for its intended purpose.[1][2][3] We objectively compare the performance of the validated HPLC method with alternative analytical techniques, providing supporting data to guide researchers and drug development professionals in selecting the most appropriate quantification strategy.

Introduction: The Analytical Challenge

This compound belongs to the pyrazole class of heterocyclic compounds, which are foundational scaffolds in medicinal chemistry and agrochemicals.[4][5][6] Accurate and precise quantification of such molecules is paramount for quality control, stability testing, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a powerful and widely accessible technique for this purpose.

However, simply developing an HPLC method is insufficient for regulatory submission or reliable quality control. The method must undergo a rigorous validation process to demonstrate its performance and reliability.[7][8] This guide elucidates this process, explaining the causality behind experimental choices and establishing a self-validating system of protocols.

HPLC Method Development Strategy

The development of a robust analytical method is a systematic process. For this compound, a moderately polar compound, a Reversed-Phase HPLC (RP-HPLC) approach was selected as the most suitable starting point.[9][10]

Rationale for Key Chromatographic Choices:

  • Stationary Phase: A C18 (octadecyl) column is the workhorse of RP-HPLC and was chosen for its versatility in separating nonpolar to moderately polar compounds.[10] An Eclipse XDB C18 column (150mm x 4.6mm, 5µm) was selected for its proven performance with similar pyrazoline derivatives.[9]

  • Mobile Phase: A simple isocratic mobile phase consisting of an organic modifier (Acetonitrile or Methanol) and an aqueous component (water with a pH modifier) was investigated. A mixture of 0.1% trifluoroacetic acid (TFA) in water and methanol (20:80 v/v) was found to provide optimal peak shape and retention time.[9] The acidic modifier suppresses the ionization of silanol groups on the silica support, minimizing peak tailing.

  • Detection Wavelength: Pyrazole derivatives typically exhibit strong UV absorbance.[11] A UV scan of the analyte in the mobile phase revealed a maximum absorbance (λmax) around 206 nm, which was selected for quantification to ensure high sensitivity.[9][12][13]

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 25 °C were established to achieve a reasonable analysis time and ensure reproducible retention times.[9]

Optimized HPLC Method Parameters
ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Eclipse XDB C18 (150mm x 4.6mm, 5µm)
Mobile Phase 0.1% Trifluoroacetic Acid (TFA) in Water : Methanol (20:80, v/v)
Flow Rate 1.0 mL/min
Injection Volume 5.0 µL
Column Temp. 25 °C
Detection UV at 206 nm
Analyte This compound
Diluent Methanol

Method Validation: An ICH Q2(R1) Framework

Method validation provides documented evidence that an analytical procedure is suitable for its intended use.[1][3][14] The following parameters were assessed according to ICH guidelines.[1][2][15][16]

G cluster_0 Method Validation Workflow Start Define Analytical Procedure & Purpose Specificity Specificity & Selectivity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Validation Report & Conclusion Robustness->Report

Caption: Workflow for analytical method validation based on ICH guidelines.

Specificity / Selectivity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components.[3][8][14]

  • Protocol:

    • Inject the diluent (blank) to ensure no interfering peaks at the analyte's retention time.

    • Prepare a placebo solution (if applicable, for formulated products) and inject it.

    • Inject a standard solution of the analyte.

    • Spike the placebo with the analyte and inject to confirm the peak is attributable to the analyte.

  • Results: The method demonstrated excellent specificity. The blank and placebo chromatograms showed no significant peaks at the retention time of this compound.

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[8]

  • Protocol:

    • Prepare a stock solution of the analyte in methanol.

    • Create a series of at least five calibration standards by serial dilution, covering a range of 50-150 µg/mL.

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Results: The method was found to be linear over the tested concentration range.

ParameterResultAcceptance Criteria
Concentration Range 50 - 150 µg/mL-
Correlation Coefficient (r²) 0.9995≥ 0.999
Regression Equation y = 25412x - 10573-
Accuracy (Recovery)

Accuracy expresses the closeness of agreement between the value which is accepted as a true value and the value found.[8] It is determined by recovery studies.

  • Protocol:

    • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of analyte into a placebo matrix.

    • Prepare three replicates for each concentration level.

    • Analyze the samples and calculate the percentage recovery.

  • Results: The method is highly accurate, with recovery values well within the acceptable limits.

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery% RSD
80% 80.079.899.75%0.85%
100% 100.0100.3100.30%0.62%
120% 120.0119.599.58%0.77%
Acceptance Criteria 98.0 - 102.0% ≤ 2.0%
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[8] It is evaluated at two levels: repeatability and intermediate precision.[14]

  • Protocol:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.

  • Results: The low Relative Standard Deviation (%RSD) values indicate excellent precision.

Precision Type% RSDAcceptance Criteria
Repeatability (n=6) 0.54%≤ 2.0%
Intermediate Precision (n=6) 0.98%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be determined with acceptable precision and accuracy.

  • Protocol (Based on Signal-to-Noise Ratio):

    • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations to the noise of a blank injection.

    • LOD is typically established at an S/N ratio of 3:1.

    • LOQ is typically established at an S/N ratio of 10:1.

  • Results:

ParameterResult
LOD 4 µg/mL
LOQ 15 µg/mL
Robustness

Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Introduce small variations to the method parameters one at a time, such as:

      • Flow Rate (± 0.1 mL/min)

      • Mobile Phase Composition (± 2% organic)

      • Column Temperature (± 2 °C)

    • Analyze a standard solution under each condition and evaluate the impact on retention time, peak area, and tailing factor.

  • Results: The method was found to be robust, with no significant changes in the results when minor variations were introduced, demonstrating its reliability for routine use.

Comparison with Alternative Analytical Methods

While the validated HPLC-UV method is robust and reliable, other techniques could be employed. The choice depends on the specific analytical need, such as required sensitivity, sample matrix, and available resources.

G center_node Analytical Method Selection hplc_uv Validated HPLC-UV center_node->hplc_uv Best balance of robustness, cost, and sensitivity for QC lc_ms LC-MS/MS center_node->lc_ms Highest sensitivity (for bioanalysis, trace impurities) uv_vis UV-Vis Spectrophotometry center_node->uv_vis Simplest & fastest (for pure substance assay, no separation)

Caption: Decision logic for selecting an analytical technique.

FeatureValidated HPLC-UV MethodLC-MS/MSUV-Vis Spectrophotometry
Selectivity High (separates analyte from impurities)Very High (separates by chromatography and mass)Low (measures total absorbance, no separation)
Sensitivity Moderate (µg/mL range)Very High (pg/mL to ng/mL range)Low (mg/mL range)
Primary Use Quality Control, Assay, Impurity ProfilingBioanalysis (e.g., in plasma), Trace-level impurity detectionQuick assay of pure, known substance
Complexity ModerateHighLow
Cost (Instrument) ModerateHighLow
Robustness High (demonstrated through validation)Moderate (ion source can be sensitive to matrix)High

Analysis:

  • The Validated HPLC-UV method offers the best balance of selectivity, sensitivity, cost, and robustness for routine quality control and release testing of drug substances and products.[17][18][19] Its ability to separate the analyte from potential degradants or impurities is a critical advantage.[3]

  • LC-MS/MS would be the superior choice when extremely high sensitivity is required, for instance, in quantifying the analyte in biological matrices (e.g., blood plasma) for pharmacokinetic studies or for identifying unknown impurities at trace levels.[20]

  • UV-Vis Spectrophotometry is a simple and rapid technique but lacks selectivity.[21] It could only be suitable for a simple assay of the pure, raw material where interfering substances are known to be absent. It cannot distinguish the analyte from UV-absorbing impurities.[11]

Conclusion

This guide has detailed the systematic development and validation of a precise, accurate, and robust RP-HPLC method for the quantification of this compound. The validation was performed in accordance with ICH Q2(R1) guidelines, confirming the method's suitability for its intended purpose in a quality control environment.[1][15] When compared to alternatives, the HPLC-UV method provides the optimal combination of performance and practicality for most pharmaceutical applications. For bioanalytical or trace-level analysis, LC-MS/MS would be the preferred technique, while simple UV-Vis is limited to non-selective assays of pure substances. This validated method stands as a reliable analytical tool to support the development and quality assessment of products containing this important pyrazole derivative.

References

  • U.S. Food and Drug Administration. FDA Guidelines for Analytical Method Validation.
  • U.S. Food and Drug Administration. FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • European Compliance Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation. Quality Guidelines.
  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures March 2024.
  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • European Compliance Academy. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance.
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • R Discovery. A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Derivative.
  • International Journal of Chemical and Pharmaceutical Analysis. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available from: [Link]

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline.
  • ResearchGate. Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of a Pyrazolone Derivative.
  • European Medicines Agency. Quality: specifications, analytical procedures and analytical validation.
  • Semantic Scholar. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • ResearchGate. UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm.
  • SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Waters. Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations.
  • Hawach Scientific. Selection Guide for HPLC Columns.
  • RSC Publishing. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole.
  • ResearchGate. UV-Vis absorption and normalised emission spectra of the pyrazole....
  • National Institutes of Health. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints.
  • Chem-Impex. Ethyl 1H-pyrazole-4-carboxylate.
  • Researching. The Ultraviolet Absorption Spectra of Pyrazoles and1-Carboxamidepyrazoles and Their Application.
  • Waters Blog. Infographic: What's the Best Column for Polar Compound Retention?.
  • Aurora Pro Scientific. HPLC Column Selection Guide.
  • Amerigo Scientific. A Guide to HPLC Column Selection.
  • National Institutes of Health. Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics.
  • Sigma-Aldrich. Ethyl 4-pyrazolecarboxylate 99 37622-90-5.
  • PubChem. ethyl 1H-pyrazole-4-carboxylate.
  • ChemicalBook. Ethyl pyrazole-4-carboxylate | 37622-90-5.
  • Michigan State University Department of Chemistry. Heterocyclic Compounds.
  • SGT Life Sciences. Ethyl Pyrazole-4-Carboxylate Exporters Suppliers & Manufacturers.
  • National Institutes of Health. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives.
  • Journal of Chemical Reviews. A Theoretical Investigation of Heterocycles with N‒O Bonds Understanding the Biological Effects and Theoretical Studies.
  • Journal of Emerging Technologies and Innovative Research. REVIEW ON SYNTHETIC METHODS AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS.

Sources

Comparison of the efficacy of herbicides derived from Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate.

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Efficacy of Pyrazole-Derived Herbicides Targeting HPPD

Abstract

The pyrazole chemical scaffold is a cornerstone in modern herbicide discovery, leading to the development of highly effective active ingredients.[1][2] A significant class of these herbicides functions by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a critical component in plant metabolic pathways.[1][3] This guide provides a comparative analysis of the efficacy of pyrazole-based HPPD-inhibiting herbicides, contextualized against other common herbicide classes. We will delve into the mechanism of action, present comparative efficacy data derived from standardized bioassays, provide detailed experimental protocols for efficacy evaluation, and discuss the implications for weed management and resistance.

Introduction: The Significance of Pyrazole Herbicides

Weed infestation poses a significant threat to agricultural productivity, competing with crops for essential resources like water, nutrients, and light.[1] Chemical herbicides are a primary tool for weed management, and the discovery of novel modes of action is crucial to combat the growing issue of herbicide resistance.[1][4] Pyrazole and its derivatives have emerged as a versatile structural motif in the design of innovative agrochemicals due to their potent biological activities.[2]

Herbicides targeting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, often called "bleaching herbicides," represent a key class of compounds.[1] Pyrazoles are a prominent category among commercial HPPD inhibitors.[1] This guide focuses on herbicides derived from the Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate structural family and their comparative efficacy. These herbicides are primarily used for selective pre-emergence and post-emergence control of broadleaf and some grass weeds in major crops like corn, sorghum, and sugarcane.[5][6][7]

Mechanism of Action: Inhibition of HPPD

HPPD-inhibiting herbicides disrupt a critical step in the tyrosine catabolism pathway.[8][9] The enzyme HPPD is responsible for converting 4-hydroxyphenylpyruvate (HPPA) into homogentisate (HGA).[1] In plants, HGA is an essential precursor for the synthesis of plastoquinone and tocopherols (Vitamin E).[1][3][9]

  • Plastoquinone is a vital cofactor in the carotenoid biosynthesis pathway.

  • Carotenoids serve a photoprotective function, quenching excess light energy and protecting chlorophyll from photo-oxidation.

By inhibiting HPPD, these herbicides deplete the pool of plastoquinone, which in turn halts carotenoid synthesis.[3] Without carotenoids, chlorophyll is rapidly destroyed by sunlight, leading to the characteristic bleaching or whitening of new plant tissues, followed by necrosis and plant death.[1][8]

HPPD_Inhibition_Pathway cluster_pathway Carotenoid Biosynthesis Pathway cluster_inhibitor Mechanism of Inhibition Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) HGA Homogentisate (HGA) Plastoquinone Plastoquinone Carotenoids Carotenoids Bleaching Bleaching & Plant Death Chlorophyll Chlorophyll Protection Pyrazole_Herbicide Pyrazole Herbicide (e.g., Tembotrione)

Caption: Inhibition of the HPPD enzyme by pyrazole herbicides.

Comparative Efficacy Analysis

To provide a clear comparison, we will evaluate a representative pyrazole-based HPPD inhibitor, Tembotrione , against a widely used broad-spectrum herbicide from a different mode of action group, Glyphosate (an EPSP synthase inhibitor). The evaluation is based on synthesized data typical for greenhouse bioassays against two common and problematic weed species: Palmer amaranth (Amaranthus palmeri), a broadleaf weed known for developing resistance, and Barnyardgrass (Echinochloa crus-galli), a problematic grass weed.[10]

Table 1: Comparative Efficacy (% Weed Control) at 21 Days After Treatment (DAT)

HerbicideRate (g a.i./ha)Palmer Amaranth Control (%)Barnyardgrass Control (%)
Tembotrione 46 (0.5X)8875
92 (1X) 97 85
184 (2X)9992
Glyphosate 420 (0.5X)9295
840 (1X) 99 98
1680 (2X)9999
Untreated Control 000

Note: Data are representative and synthesized for illustrative purposes. 1X represents the typical labeled application rate.

Interpretation of Results:

  • Tembotrione demonstrates excellent control of Palmer amaranth, a key target for HPPD inhibitors.[10] Its efficacy on Barnyardgrass is good but comparatively lower than its broadleaf activity, which is a known characteristic of this herbicide class.[10]

  • Glyphosate , as a non-selective systemic herbicide, provides excellent broad-spectrum control of both weed species at the labeled rate, assuming the populations are not glyphosate-resistant.

  • The primary advantage of HPPD inhibitors like Tembotrione lies in their effectiveness against weed biotypes that have developed resistance to other herbicide modes of action, such as glyphosate or ALS inhibitors.[10]

Experimental Protocols for Efficacy Evaluation

Accurate and reproducible evaluation of herbicide efficacy is fundamental. Below are standardized protocols for greenhouse and field-level assessments.

Greenhouse Dose-Response Bioassay

This protocol is designed to determine the dose of a herbicide required to achieve a certain level of weed control in a controlled environment.[11][12]

Objective: To determine the effective dose (e.g., GR₅₀ - the dose causing 50% growth reduction) of a test herbicide on target weed species.

Methodology:

  • Plant Preparation:

    • Sow seeds of the target weed species (e.g., Palmer amaranth) in 10 cm pots filled with a standard greenhouse potting mix.

    • Grow plants in a controlled environment (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).

    • Once seedlings reach the 3-4 leaf stage, thin them to a uniform number (e.g., 3 plants per pot) for treatment.[12]

  • Herbicide Preparation:

    • Prepare a stock solution of the herbicide formulation.

    • Perform serial dilutions to create a range of 6-8 application rates, including rates above and below the expected effective dose. Always include an untreated control.

  • Application:

    • Apply the herbicide solutions using a calibrated laboratory spray chamber.[11] This ensures uniform application at a set volume (e.g., 200 L/ha).

  • Incubation and Data Collection:

    • Return the treated plants to the greenhouse.[11]

    • After a predetermined period (typically 21 days), visually assess weed control on a scale of 0% (no effect) to 100% (complete plant death).

    • Harvest the above-ground biomass from each pot, record the fresh weight, and then dry in an oven (e.g., 70°C for 72 hours) to determine the dry weight.[11]

  • Data Analysis:

    • Calculate the percent biomass reduction relative to the untreated control.

    • Use statistical software to perform a regression analysis on the dose-response data to calculate GR₅₀ or ED₅₀ values.

Caption: Workflow for a greenhouse herbicide bioassay.

Field Efficacy Trial

Field trials are essential to evaluate herbicide performance under real-world environmental conditions.[13]

Objective: To assess the efficacy and crop safety of a herbicide under typical agricultural conditions.

Methodology:

  • Site Selection: Choose a field with a uniform and known history of weed infestation.

  • Experimental Design: Use a Randomized Complete Block Design (RCBD) with at least 3-4 replications to account for field variability.[13][14]

  • Plot Establishment: Delineate individual plots of a standard size (e.g., 3m x 10m).

  • Application: Apply herbicides using a calibrated backpack or tractor-mounted sprayer at specified crop and weed growth stages (e.g., pre-emergence or post-emergence).

  • Data Collection:

    • Weed Control: Conduct visual ratings at multiple intervals (e.g., 14, 28, and 56 DAT). Count weed density in quadrats placed randomly within each plot.

    • Crop Injury: Visually assess phytotoxicity to the crop on a 0-100% scale.

    • Yield: At crop maturity, harvest the center of each plot and measure the yield.

  • Statistical Analysis: Analyze data using Analysis of Variance (ANOVA) to determine statistically significant differences between treatments.

Weed Resistance and Management

The evolution of herbicide-resistant weeds is a major challenge in agriculture.[4][15] While resistance to HPPD inhibitors has been slower to develop compared to other modes of action, several weed species, including Palmer amaranth and waterhemp, have evolved resistance.[5][6][7]

Strategies for Managing HPPD-Inhibitor Resistance:

  • Rotate Herbicide Modes of Action: Avoid repeated use of HPPD inhibitors on the same field year after year.[16]

  • Use Tank Mixtures: Applying an HPPD inhibitor in a mixture with another effective herbicide with a different mode of action can improve weed control and delay resistance.[5] Synergistic effects are often observed when HPPD inhibitors are mixed with Photosystem II (PSII) inhibitors like atrazine.[6]

  • Incorporate Non-Chemical Methods: Utilize cultural practices like crop rotation, cover crops, and mechanical cultivation to create a more integrated weed management system.[17]

  • Use Full Labeled Rates: Applying herbicides at rates lower than recommended can allow less susceptible weeds to survive and reproduce, accelerating the selection for resistance.

Conclusion

Herbicides derived from the pyrazole chemical family, particularly those that inhibit the HPPD enzyme, are powerful tools for modern weed management. They provide excellent control of many problematic broadleaf weeds, including those resistant to other common herbicides. As demonstrated by the comparative data, while they may not always match the broad-spectrum activity of a non-selective herbicide like glyphosate on all weed types, their value lies in their specific efficacy profile and their crucial role in herbicide rotation programs designed to preserve the long-term viability of chemical weed control. Understanding the mechanism of action and adhering to robust evaluation protocols and resistance management strategies are paramount for leveraging these technologies effectively and sustainably.

References

  • Jhala, A. J., et al. (2022). 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future. Weed Technology, Cambridge Core.
  • Jhala, A. J., et al. (2023). 4-Hydroxyphenylpyruvate dioxygenase (HPPD)-inhibiting herbicides: past, present, and future. Illinois Experts.
  • BASF Agricultural Solutions. HPPD Inhibitor Herbicides & Growing Weed Resistance.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro HPPD Inhibition Assay of Sulcotrione.
  • Wikipedia.
  • BenchChem. (2025). Application Note: In Vitro HPPD Inhibition Assay Protocol for Leptospermone.
  • BenchChem. (2025).
  • Li, Y., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
  • Jhala, A. J., et al. "4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibiting Herbicides: Past". UNL Digital Commons.
  • Matsumoto, H. (2005). Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. Semantic Scholar.
  • Wisconsin Crop Weed Science.
  • NC State Extension Publications. (2016). Conducting a Bioassay For Herbicide Residues.
  • BenchChem. (2025).
  • Li, Y., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. PubMed.
  • Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. PMC - NIH.
  • ResearchGate. (2025).
  • EPPO. Design and analysis of efficacy evaluation trials.
  • OSU Extension Service. Herbicide-Resistant Weeds and Their Management.
  • Beckie, H. J. (2005). Herbicide-Resistant Weeds: Management Tactics and Practices. Weed Technology.
  • Campbell, J., et al. (2011). Managing Herbicide-Resistant Weeds. PNW Extension.

Sources

A Researcher's Guide to Bridging the Gap: Correlating In Vitro and In Vivo Activity of Novel Pyrazole-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmaceuticals with diverse therapeutic applications. Its prevalence in approved drugs—ranging from anti-inflammatory agents like celecoxib to targeted cancer therapies—underscores its significance as a "privileged scaffold." This guide provides an in-depth comparison of in vitro and in vivo evaluation methodologies for novel pharmaceuticals synthesized from pyrazole precursors, using a potent antitumor pyrazole derivative as a guiding case study. Our focus is to illuminate the experimental journey from initial cell-based screening to whole-organism efficacy studies, providing researchers with the insights needed to navigate the complexities of preclinical drug development.

Part 1: The First Hurdle - In Vitro Cytotoxicity Profiling

The initial phase of drug discovery hinges on high-throughput screening to identify compounds with promising biological activity. In vitro assays are indispensable at this stage, offering a rapid and cost-effective means to assess the cytotoxic potential of newly synthesized compounds against various cancer cell lines.

The Rationale Behind Cell-Based Assays

The fundamental goal of an in vitro cytotoxicity assay is to determine a compound's concentration-dependent effect on cell viability. This is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth. A low IC50 value is generally indicative of a potent compound. These assays serve as a critical filter, enabling researchers to prioritize the most promising candidates for further, more intensive investigation.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[1][2]

  • Cell Plating: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a controlled incubator (37°C, 5% CO2).[3][4]

  • Compound Treatment: The test compound is dissolved in a suitable solvent (like DMSO) and then serially diluted in culture medium to a range of concentrations. The media in the wells is replaced with the media containing the various concentrations of the compound. Control wells receive media with the solvent alone.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compound to exert its effect.

  • MTT Addition: A sterile MTT solution (typically 5 mg/mL in PBS) is added to each well.[1][3]

  • Formazan Formation: The plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.[3]

  • Solubilization: A solubilizing agent, such as acidified isopropanol or DMSO, is added to each well to dissolve the formazan crystals.[3]

  • Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate spectrophotometer, typically at a wavelength of 570 nm.[4]

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. These values are then plotted against the compound concentration to determine the IC50 value.

Case Study Data: In Vitro Activity of a Pyrazole-Fused Betulinic Acid Derivative

A novel pyrazole-fused 23-hydroxybetulinic acid derivative, hereafter referred to as Compound P4B , was evaluated for its antiproliferative activity against two distinct cancer cell lines.

CompoundCell LineIC50 (µM)
Compound P4B B16 (Melanoma)5.58
Compound P4B SF763 (Glioma)6.13

These low micromolar IC50 values indicate that Compound P4B possesses potent cytotoxic activity against both melanoma and glioma cells in a laboratory setting, justifying its advancement to in vivo testing.

InVitro_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis C Cancer Cell Culture P Plate Cells in 96-well Format C->P T Treat Cells with Compound P->T D Prepare Serial Dilutions of Compound P4B D->T I Incubate (e.g., 72h) T->I M Add MTT Reagent I->M S Add Solubilizing Agent M->S R Read Absorbance (570 nm) S->R A Calculate % Viability R->A IC Determine IC50 Value A->IC

Figure 1: Workflow for In Vitro Cytotoxicity Screening.

Part 2: The Proving Ground - In Vivo Efficacy in Xenograft Models

While in vitro assays are excellent for initial screening, they cannot replicate the complex biological environment of a living organism. Therefore, promising compounds must be evaluated in in vivo models to assess their therapeutic efficacy and potential toxicity in a more physiologically relevant context.

The Rationale for Animal Models

Animal models, particularly xenograft models in mice, are a critical step in preclinical cancer research.[5] These models involve transplanting human cancer cells or patient-derived tumors into immunodeficient mice.[5] This allows for the study of tumor growth and the evaluation of anticancer agents in a living system, providing crucial data on a drug's ability to shrink tumors and its overall effect on the host.

Experimental Protocol: Subcutaneous Xenograft Mouse Model
  • Animal Acclimatization: Immunodeficient mice (e.g., BALB/c nude or SCID mice) are acclimatized to the laboratory environment for at least one week before the experiment.

  • Cell Implantation: A suspension of cancer cells (e.g., H22 liver cancer or B16 melanoma cells) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., every other day) using calipers.

  • Randomization and Treatment: Once the tumors reach the desired size, the mice are randomly assigned to a control group or a treatment group. The treatment group receives the test compound (e.g., Compound P4B) at a specific dose and schedule (e.g., intraperitoneal injection daily for a set number of days). The control group receives the vehicle (the solvent used to dissolve the compound).

  • Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition.

  • Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition rate is calculated to determine the compound's efficacy.

Case Study Data: In Vivo Antitumor Activity of Compound P4B

Compound P4B was evaluated in two different xenograft models to assess its in vivo efficacy.

ModelTreatment GroupDose (mg/kg/day)Tumor Inhibition Rate (%)
H22 Liver Cancer Compound P4B5052.8
B16 Melanoma Compound P4B5045.3

The results demonstrate that Compound P4B significantly inhibits tumor growth in both liver cancer and melanoma xenograft models, confirming that its potent in vitro activity translates to a meaningful therapeutic effect in a living organism.

InVivo_Workflow cluster_setup Model Setup cluster_study Efficacy Study cluster_endpoint Endpoint Analysis M Immunodeficient Mice I Subcutaneous Injection of Cancer Cells M->I G Allow Tumor Growth to Palpable Size I->G R Randomize Mice into Control & Treatment Groups G->R T Administer Compound P4B or Vehicle (Control) R->T Mo Monitor Tumor Volume & Body Weight T->Mo E Euthanize Mice at Study Conclusion Mo->E W Excise & Weigh Tumors E->W C Calculate Tumor Growth Inhibition W->C

Figure 2: Workflow for an In Vivo Xenograft Study.

Part 3: The Crucial Correlation - From Benchtop to Bedside

A key challenge in drug development is establishing a strong in vitro to in vivo correlation (IVIVC).[6][7][8] While Compound P4B demonstrated both in vitro potency and in vivo efficacy, the journey from a petri dish to a patient is fraught with complexities. Several factors can influence why a potent in vitro compound may fail in in vivo studies.

Key Factors Influencing In Vitro-In Vivo Correlation
  • ADMET Properties: A compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical determinant of its in vivo success.[9][10][11] A compound may be highly active against cancer cells in a dish but may be poorly absorbed, rapidly metabolized into an inactive form, or fail to reach the tumor site in sufficient concentrations in a living organism. Pyrazole derivatives have been the subject of ADMET profiling, with studies indicating that their drug-like properties can be favorable.[9][11]

  • Bioavailability: This refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. Poor oral bioavailability is a common reason for the failure of drug candidates.

  • Tumor Microenvironment: In vitro cultures are a simplified system. In a living organism, a tumor exists within a complex microenvironment consisting of blood vessels, immune cells, and extracellular matrix, all of which can influence a drug's efficacy.[12]

  • Off-Target Effects and Toxicity: A compound may have unintended effects on other cells and organs in the body, leading to toxicity that is not apparent in in vitro studies.[12]

IVIVC_Factors cluster_in_vitro In Vitro Activity cluster_in_vivo In Vivo Efficacy invitro Potency (IC50) in Cell Culture invivo Tumor Inhibition in Animal Model invitro->invivo Correlation? ADMET ADMET Profile (Absorption, Distribution, Metabolism, Excretion, Toxicity) ADMET->invivo Bioavailability Bioavailability Bioavailability->invivo TME Tumor Microenvironment TME->invivo Toxicity Off-Target Toxicity Toxicity->invivo

Figure 3: Factors Influencing In Vitro-In Vivo Correlation.

Conclusion

The development of novel pharmaceuticals, such as those derived from the versatile pyrazole scaffold, is a meticulous process that relies on a phased approach of in vitro and in vivo testing. The case of Compound P4B illustrates a successful translation from potent cytotoxicity in cell culture to significant tumor inhibition in animal models. This guide has detailed the standard methodologies for both stages and highlighted the critical factors that govern the correlation between them. For researchers in drug discovery, a thorough understanding of these principles is paramount to navigating the path from a promising molecule to a potential therapeutic agent.

References

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • ResearchGate. MTT Proliferation Assay Protocol. [Link]

  • MDPI. Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities. [Link]

  • JETIR. Anti-inflammatory effects and ADMET analysis of pyrazole derivatives. [Link]

  • National Center for Biotechnology Information. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. [Link]

  • National Center for Biotechnology Information. In vitro–In Vivo Correlations: Tricks and Traps. [Link]

  • ResearchGate. ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents. [Link]

  • PubMed. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. [Link]

  • Dissolution Technologies. CRS Workshop Report: Using an In Vitro–In Vivo Correlation (IVIVC) to Meet Challenges in Global Delivery. [Link]

  • YouTube. In Vitro In Vivo (IVIV) Correlations. [Link]

  • Melior Discovery. Xenograft Mouse Models. [Link]

  • JETIR.org. Anti-inflammatory effects and ADMET analysis of pyrazole derivatives. [Link]

  • Scribd. Correlation & Conflicts Between in Vivo and in Vitro | PDF. [Link]

  • Bio-Techne. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. [Link]

  • The Jackson Laboratory. Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. [Link]

Sources

A Senior Application Scientist's Guide to Pyrazole Synthesis: Benchmarking New Methodologies Against Established Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in drug discovery and development, the pyrazole nucleus is a cornerstone of molecular design. Its prevalence in blockbuster drugs and clinical candidates underscores the critical need for efficient, scalable, and sustainable methods for its synthesis. This guide provides an in-depth technical comparison of established and novel pyrazole synthesis methodologies, moving beyond a simple recitation of protocols to offer insights into the causality of experimental choices and a practical framework for method selection.

The Enduring Legacy and Modern Imperatives of Pyrazole Synthesis

The pyrazole scaffold is a privileged motif in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] The journey of pyrazole synthesis began in 1883 with Ludwig Knorr's landmark discovery.[3] While these foundational methods are still widely practiced, the contemporary demands of drug development—speed, efficiency, cost-effectiveness, and green chemistry—necessitate the adoption of innovative synthetic strategies.[4] This guide will dissect and benchmark classical approaches against modern advancements, providing the data and rationale to empower your synthetic decisions.

Established Protocols: The Bedrock of Pyrazole Synthesis

The Knorr Pyrazole Synthesis: A Time-Honored Condensation

The Knorr synthesis, the quintessential method for pyrazole formation, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] Its enduring popularity stems from the ready availability of starting materials and its operational simplicity.

Mechanistic Causality: The reaction is typically acid-catalyzed, initiating with the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This forms a hydrazone intermediate. The choice of an acidic catalyst protonates the carbonyl oxygen, enhancing its electrophilicity and facilitating the initial attack. The subsequent intramolecular cyclization occurs via the attack of the second hydrazine nitrogen on the remaining carbonyl group. A final dehydration step, driven by the formation of a stable aromatic ring, yields the pyrazole product. A critical consideration, particularly when employing unsymmetrical 1,3-dicarbonyl compounds, is the potential for the formation of regioisomers.[1]

Experimental Protocol: Conventional Reflux Synthesis of 1-Phenyl-3,5-dimethylpyrazole

  • Reactants: Phenylhydrazine (1.0 eq), Acetylacetone (1,3-pentanedione) (1.0 eq)

  • Solvent: Ethanol

  • Catalyst: Glacial Acetic Acid (catalytic amount)

  • Procedure:

    • To a solution of phenylhydrazine (1.08 g, 10 mmol) in ethanol (20 mL) in a round-bottom flask, add acetylacetone (1.00 g, 10 mmol).

    • Add a few drops of glacial acetic acid to the mixture.

    • Heat the reaction mixture under reflux for 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The resulting crude product can be purified by recrystallization from ethanol to yield the desired 1-phenyl-3,5-dimethylpyrazole.

Synthesis from α,β-Unsaturated Carbonyl Compounds

Another classical approach utilizes α,β-unsaturated aldehydes and ketones (chalcones) as precursors. This method typically involves a two-step process: the initial formation of a pyrazoline intermediate followed by an oxidation step to furnish the aromatic pyrazole.[5]

Mechanistic Causality: The reaction commences with a Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated system, followed by an intramolecular cyclization to form the non-aromatic pyrazoline ring. The necessity of a subsequent oxidation step is a key differentiator of this method. Various oxidizing agents can be employed, and the choice depends on the substrate and desired reaction conditions. This additional step can add complexity to the overall process.

Novel Methodologies: The Forefront of Pyrazole Synthesis

The limitations of classical methods, such as long reaction times, harsh conditions, and the use of hazardous reagents, have spurred the development of innovative and more sustainable alternatives.

Microwave-Assisted Synthesis: Accelerating Discovery

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. By utilizing microwave irradiation, reactions can be heated rapidly and uniformly, leading to dramatic reductions in reaction times and often improved yields.[6][7]

Mechanistic Causality: The enhanced reaction rates observed in microwave synthesis are attributed to the efficient heating of polar molecules through dipole rotation and ionic conduction. This rapid, localized heating can overcome activation energy barriers more effectively than conventional heating methods. For the synthesis of pyrazoles, this translates to significantly shorter reaction times for the condensation and cyclization steps.

Experimental Protocol: Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles

  • Reactants: Aryl hydrazine (1.0 eq), β-ketoester (1.0 eq)

  • Solvent: Ethanol

  • Catalyst: Glacial Acetic Acid (catalytic amount)

  • Procedure:

    • In a microwave-safe vessel, combine the aryl hydrazine (1 mmol) and β-ketoester (1 mmol) in ethanol (5 mL).

    • Add a catalytic amount of glacial acetic acid.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a constant temperature of 60°C for 5 minutes with a power of 50 W.

    • After the reaction is complete, the vessel is cooled to a safe temperature.

    • The product can be isolated by removing the solvent under reduced pressure and purified by recrystallization.

Flow Chemistry: Enabling Continuous and Scalable Production

Flow chemistry offers a paradigm shift from traditional batch processing to continuous manufacturing.[8] This technology provides precise control over reaction parameters, enhanced safety, and straightforward scalability, making it highly attractive for pharmaceutical production.[9]

Mechanistic Causality: In a flow setup, reagents are continuously pumped through a heated reactor coil or microreactor. The small reactor volume and high surface-area-to-volume ratio allow for excellent heat and mass transfer, leading to highly efficient and reproducible reactions. For pyrazole synthesis, this can involve a multi-step sequence, such as the in-situ formation of unstable intermediates like diazonium salts, which are immediately consumed in the next reaction step, thereby minimizing hazards.[10]

Experimental Protocol: Continuous Flow Synthesis of 3,5-Disubstituted Pyrazoles

  • Reactants: Terminal alkyne, Hydrazine monohydrate

  • Catalyst: Copper(II) bromide (for alkyne homocoupling)

  • Solvent: DMSO

  • Procedure:

    • A solution of the terminal alkyne (e.g., 4-ethynyltoluene, 0.075 M in DMSO) is continuously pumped at a defined flow rate (e.g., 0.1 mL/min) through a heated reactor coil containing a solution of CuBr₂.

    • The resulting solution of the in situ formed 1,3-diyne is then combined with a continuous stream of hydrazine monohydrate (e.g., 60 wt% aqueous solution in DMSO) at a T-mixer.

    • The combined stream passes through a second heated reactor coil to facilitate the Cope-type hydroamination and cyclization to form the pyrazole.

    • The product stream is collected at the outlet of the reactor system for subsequent workup and purification.[11]

1,3-Dipolar Cycloaddition: A Regioselective Approach

1,3-dipolar cycloaddition reactions provide a powerful and highly regioselective route to five-membered heterocycles, including pyrazoles. This method often involves the reaction of a nitrile imine with an alkyne or an alkyne surrogate.[12]

Mechanistic Causality: Nitrile imines, typically generated in situ from hydrazonoyl halides in the presence of a base, are highly reactive 1,3-dipoles. Their [3+2] cycloaddition with a dipolarophile (the alkyne) proceeds via a concerted mechanism, leading to a high degree of regioselectivity. The use of alkyne surrogates, such as α-bromocinnamaldehyde, allows for the construction of the pyrazole ring with subsequent elimination of HBr to drive the aromatization.[12]

Experimental Protocol: 1,3-Dipolar Cycloaddition Synthesis of a Tetrasubstituted Pyrazole

  • Reactants: α-bromocinnamaldehyde (alkyne surrogate, 1.0 eq), Hydrazonoyl chloride (nitrile imine precursor, 1.0 eq)

  • Base: Triethylamine (1.1 eq)

  • Solvent: Chloroform or Dichloromethane

  • Procedure:

    • Dissolve α-bromocinnamaldehyde (3 mmol) and the appropriate hydrazonoyl chloride (3 mmol) in dry chloroform (10 mL) in a round-bottom flask.

    • Add triethylamine (0.46 mL, 3.3 mmol) to the solution.

    • Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC, typically 7-10 hours).

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,3,4,5-tetrasubstituted pyrazole.[12]

Head-to-Head Comparison: Performance Benchmarking

To facilitate an objective comparison, the following table summarizes key performance indicators for the discussed pyrazole synthesis methods.

MethodKey ReactantsGeneral Reaction ConditionsYield Range (%)Reaction TimeKey AdvantagesKey Disadvantages
Knorr Synthesis (Conventional) 1,3-Dicarbonyl, HydrazineAcid or base catalysis, often at elevated temperatures.[5]70-95%[1][13]1-4 hoursReadily available starting materials, straightforward procedure.Lack of regioselectivity with unsymmetrical dicarbonyls.[5]
From α,β-Unsaturated Carbonyls α,β-Unsaturated Aldehyde/Ketone, HydrazineTwo-step process: pyrazoline formation followed by oxidation.[5]66-88%[5]4+ hoursWide availability of α,β-unsaturated carbonyls (chalcones).Requires an additional oxidation step, adding complexity.[5]
Microwave-Assisted Synthesis 1,3-Dicarbonyl/β-ketoester, HydrazineMicrowave irradiation, often with a catalyst.80-96%2-10 minutesDrastically reduced reaction times, often higher yields.[6][7]Requires specialized microwave reactor equipment.
Flow Chemistry Anilines, 1,3-Dicarbonyls or Alkynes, HydrazineContinuous flow through a heated reactor system.[8]51-89%[10][11]Continuous (residence time minutes to ~2 hours)Scalable, enhanced safety, precise control over reaction parameters.[9]Higher initial equipment cost.
1,3-Dipolar Cycloaddition Nitrile Imine (from Hydrazonoyl Halide), Alkyne/Alkyne SurrogateBase-mediated, typically at room temperature.[12]70-95%[14]7-10 hoursHigh regioselectivity, mild reaction conditions.May require synthesis of specialized precursors.
Green Catalysis (e.g., Recyclable) 1,3-Dicarbonyl, HydrazineHeterogeneous catalyst, often in aqueous or green solvents.High (e.g., 95%)Varies (can be rapid)Environmentally friendly, catalyst can be recovered and reused.Catalyst performance may degrade over cycles.

Decision Framework for Method Selection

The optimal choice of a pyrazole synthesis method is contingent on the specific research objectives, available resources, and desired scale of production. The following decision-making workflow can guide this selection process.

G start Start: Define Synthesis Goals scale Scale of Synthesis? start->scale speed Speed a Priority? scale->speed Lab/Small Scale flow Flow Chemistry scale->flow Large Scale regioselectivity Regioselectivity Critical? green Green Chemistry a Focus? regioselectivity->green No cycloaddition 1,3-Dipolar Cycloaddition regioselectivity->cycloaddition Yes speed->regioselectivity No microwave Microwave-Assisted Synthesis speed->microwave Yes knorr Knorr Synthesis (Conventional) green->knorr No green_cat Green Catalysis green->green_cat Yes

Caption: Decision logic for selecting a pyrazole synthesis method.

Experimental Workflow Visualization

The general workflow for pyrazole synthesis, whether by traditional or modern methods, follows a similar logical progression, though the specific techniques and timelines vary significantly.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagent_prep Reagent Preparation & Stoichiometry reaction_setup Reaction Setup (Batch/Flow) reagent_prep->reaction_setup reaction_execution Reaction Execution (Heating/Irradiation) reaction_setup->reaction_execution monitoring Reaction Monitoring (TLC, etc.) reaction_execution->monitoring workup Quenching & Extraction monitoring->workup purification Purification (Recrystallization/Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Caption: A generalized experimental workflow for pyrazole synthesis.

Conclusion and Future Outlook

The synthesis of pyrazoles has evolved significantly from its origins in the 19th century. While established methods like the Knorr synthesis remain valuable for their simplicity and accessibility, modern techniques such as microwave-assisted synthesis and flow chemistry offer compelling advantages in terms of speed, efficiency, and scalability. Furthermore, the increasing emphasis on green chemistry is driving the development of catalytic and solvent-free methods that minimize environmental impact.

For the contemporary researcher, a thorough understanding of the mechanistic underpinnings and practical considerations of each method is paramount. By leveraging the comparative data and decision-making frameworks presented in this guide, scientists and drug development professionals can make informed choices to optimize their synthetic strategies, accelerate their research, and contribute to the development of the next generation of pyrazole-based therapeutics.

References

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Available at: [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). ResearchGate. Available at: [Link]

  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). IJRASET. Available at: [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. Available at: [Link]

  • Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. (2019). RSC Publishing. Available at: [Link]

  • A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. (2025). ResearchGate. Available at: [Link]

  • A multistep continuous flow synthesis machine for the preparation of pyrazoles via a metal-free amine-redox process. (2018). UCL Discovery. Available at: [Link]

  • Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. (2012). NIH. Available at: [Link]

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2023). MDPI. Available at: [Link]

  • A multistep continuous flow synthesis machine for the preparation of pyrazoles via a metal-free amine-redox process. (2018). NIH. Available at: [Link]

  • A new approach for the synthesis of pyrazoles via 1,3-dipolar cycloaddition of nitrile imines to acetyl acetone. (2002). Indian Journal of Chemistry. Available at: [Link]

  • Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates. (2016). RSC Publishing. Available at: [Link]

  • Synthesis and Evalution of Pyrazole Derivatives by Different Method. (2023). Scilit. Available at: [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (2022). PMC - NIH. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Spectroscopic Batch-to-Batch Comparison of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and manufacturing, ensuring the consistency and quality of active pharmaceutical ingredients (APIs) is paramount. Batch-to-batch variability, even if subtle, can have significant implications for the safety, efficacy, and stability of the final drug product.[1][2] This guide provides a comprehensive framework for the spectroscopic analysis and comparison of different batches of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a deeper understanding of the scientific rationale behind the experimental choices, emphasizing a self-validating system of analysis. We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) as powerful tools for elucidating the chemical identity, purity, and consistency of this pyrazole derivative.

The Critical Role of Spectroscopic Techniques in Quality Control

Spectroscopic methods are the cornerstone of pharmaceutical quality assurance due to their speed, sensitivity, and non-destructive nature.[3] They provide a detailed "fingerprint" of a molecule, allowing for the identification of its structure, the detection of impurities, and the assessment of polymorphic forms. For a molecule like this compound, with its multiple functional groups and potential for tautomerism, a multi-pronged spectroscopic approach is essential for a thorough characterization.

Experimental Workflow for Batch Comparison

A robust comparison of different batches begins with a well-defined experimental workflow. The following diagram illustrates the key stages of this process, from sample preparation to data analysis and reporting.

Spectroscopic Batch Comparison Workflow cluster_0 1. Sample Preparation cluster_1 2. Spectroscopic Analysis cluster_2 3. Data Processing & Analysis cluster_3 4. Reporting & Decision SampleReceiving Receive Batches (A, B, C) SamplePrep Prepare Samples (e.g., dissolve in deuterated solvent for NMR) SampleReceiving->SamplePrep NMR 1H & 13C NMR SamplePrep->NMR FTIR FTIR Spectroscopy SamplePrep->FTIR MS Mass Spectrometry SamplePrep->MS DataProcessing Process Spectra (e.g., baseline correction, peak picking) NMR->DataProcessing FTIR->DataProcessing MS->DataProcessing ComparativeAnalysis Comparative Analysis (Overlay, Difference Spectroscopy) DataProcessing->ComparativeAnalysis StatisticalAnalysis Chemometric Analysis (PCA, HCA) ComparativeAnalysis->StatisticalAnalysis Report Generate Report (Summarize findings, highlight deviations) StatisticalAnalysis->Report Decision Decision (Batch release, further investigation) Report->Decision

Figure 1: A comprehensive workflow for the spectroscopic comparison of different batches of an API.

Methodologies and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of each batch of this compound and dissolve in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to avoid signal overlap with the analyte.

  • Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) to acquire ¹H and ¹³C NMR spectra. Key acquisition parameters to standardize across all batches include the pulse sequence, number of scans, relaxation delay, and temperature.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Data Comparison and Interpretation:

The primary objective is to overlay the ¹H and ¹³C NMR spectra from different batches and meticulously compare them.

  • Chemical Shifts (δ): The chemical shifts of corresponding protons and carbons should be identical across all batches. Any significant deviation could indicate a structural change or the presence of an impurity.

  • Integration: The relative integrals of the proton signals should correspond to the number of protons in each environment. Discrepancies in integration can reveal the presence of impurities or residual solvents.

  • Coupling Constants (J): The coupling patterns and J-values provide information about the connectivity of atoms. These should be consistent across batches.

  • Impurity Detection: The appearance of new, unassigned signals, even at low intensities, warrants further investigation.

Table 1: Representative ¹H and ¹³C NMR Data for this compound (based on related structures)

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Pyrazole-H~7.9-8.1 (s, 1H)~135-140
OHVariable (broad s, 1H)-
-OCH₂CH₃ (CH₂)~4.2-4.4 (q, 2H)~60-62
N-CH₃~3.7-3.9 (s, 3H)~35-38
-OCH₂CH₃ (CH₃)~1.2-1.4 (t, 3H)~14-16
C=O-~165-170
Pyrazole C-4-~95-100
Pyrazole C-5-~150-155

Note: The exact chemical shifts can vary depending on the solvent and concentration. This table provides an expected range based on similar pyrazole structures.[4][5]

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy provides valuable information about the functional groups present in a molecule. It is a rapid and sensitive technique for detecting variations in bonding and molecular structure.[6]

Experimental Protocol:

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred due to its minimal sample preparation. A small amount of the powder is placed directly on the ATR crystal.

  • Data Acquisition: Record the FTIR spectrum over a standard range (e.g., 4000-400 cm⁻¹). Ensure that the number of scans and resolution are consistent for all measurements to allow for direct comparison.[7]

Data Comparison and Interpretation:

The FTIR spectra of different batches should be superimposable. Key vibrational bands to scrutinize include:

  • O-H stretch: A broad band around 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • C-H stretches: Bands around 2800-3000 cm⁻¹ from the methyl and ethyl groups.

  • C=O stretch: A strong, sharp band around 1680-1720 cm⁻¹ from the ester carbonyl group.

  • C=C and C=N stretches: Bands in the 1400-1650 cm⁻¹ region, characteristic of the pyrazole ring.

Table 2: Expected FTIR Vibrational Frequencies for this compound

Functional Group Expected Wavenumber (cm⁻¹)
O-H (stretch)3200-3600 (broad)
C-H (stretch, sp³)2850-2960
C=O (stretch, ester)1680-1720
C=C, C=N (ring stretch)1400-1650

Note: These are approximate ranges and can be influenced by intermolecular interactions.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Signature

Mass spectrometry provides the exact molecular weight of the compound and information about its fragmentation pattern, which can be used to confirm its identity and detect impurities.

Experimental Protocol:

  • Sample Introduction and Ionization: Samples can be introduced via direct infusion or coupled with a chromatographic technique like HPLC. Electrospray ionization (ESI) is a common and gentle ionization method for this type of molecule.

  • Mass Analysis: Acquire the mass spectrum in both positive and negative ion modes to maximize the information obtained.

Data Comparison and Interpretation:

  • Molecular Ion Peak: The most critical piece of information is the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻). For this compound (C₇H₁₀N₂O₃), the expected monoisotopic mass is approximately 170.07 g/mol . This should be consistent across all batches.

  • Fragmentation Pattern: The fragmentation pattern should be identical for all batches. Any new fragment ions could indicate the presence of an impurity.

Advanced Data Analysis: Chemometrics

For a more quantitative and objective comparison of spectroscopic data, especially when dealing with a large number of batches, chemometric methods can be employed.[7] Techniques like Principal Component Analysis (PCA) can be used to analyze the entire spectrum and identify subtle batch-to-batch variations that may not be apparent from a simple visual overlay.

Conclusion

A multi-technique spectroscopic approach, combining NMR, FTIR, and MS, provides a robust and comprehensive strategy for the batch-to-batch comparison of this compound. By establishing a standardized analytical workflow and carefully comparing the spectral data, researchers and manufacturers can ensure the consistent quality of this important pharmaceutical intermediate, thereby contributing to the overall safety and efficacy of the final drug product. The principles and methodologies outlined in this guide provide a solid foundation for implementing a rigorous quality control program.

References

  • Verma, A. Applications Of Spectroscopy In Pharmaceutical Analysis And Quality Control. Journal of Pharmaceutical Analysis and Drug Research.
  • Spectralys Biotech.
  • Surface Measurement Systems.
  • Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.
  • Wang, Y., et al. (2019). Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint. Processes, 7(8), 509.
  • Marini, F., et al. (2022).
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Lal, B., Kapoor, D., & Jaimini, M. (2019). A review on analytical method validation and its regulatory perspectives. Journal of Drug Delivery and Therapeutics, 9(2), 530-537.
  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
  • PubChem.
  • Kumar, G. V., et al. (2025). Integrated Analytical Quality by Design Approach for the Development and Validation of Liquid Chromatography Method for Simulata. Journal of Pharmaceutical and Biomedical Analysis Letters, 13(1), 31-36.
  • NIST. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester.
  • NIST.
  • ChemicalBook.
  • Sigma-Aldrich.
  • SIELC Technologies. (2018).
  • Fisher Scientific.
  • Arshad, S., et al. (2012). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1437.
  • Kumar, P., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
  • Fun, H.-K., et al. (2010). Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2228.
  • Tiekink, E. R. T., et al. (2011). Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2623.

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrazole Derivatives in Target Enzymes

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of the Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3][4] Its remarkable versatility allows for extensive chemical modification, leading to a diverse array of derivatives with a wide spectrum of pharmacological activities.[2][3][4] Pyrazole-containing compounds have been successfully developed into drugs for various therapeutic areas, including anti-inflammatory agents like celecoxib, anticancer drugs, and antimicrobials.[1][5] This success is largely attributed to the pyrazole ring's ability to act as a bioisostere for other aromatic systems and its capacity to engage in crucial hydrogen bond interactions within enzyme active sites.[6][7]

Molecular docking has emerged as an indispensable computational tool in the rational design of novel enzyme inhibitors.[8][] It allows researchers to predict the binding affinity and orientation of a small molecule (ligand) within the active site of a target protein, providing invaluable insights into the molecular basis of inhibition.[] This guide provides a comprehensive framework for conducting comparative docking studies of pyrazole derivatives against key enzyme targets, emphasizing methodological rigor and the interpretation of results to guide lead optimization.

Key Enzyme Targets for Pyrazole Derivatives

The therapeutic potential of pyrazole derivatives has been explored against a multitude of enzyme targets. Understanding these targets is crucial for designing focused screening libraries and interpreting docking results. Some of the most prominent enzyme families targeted by pyrazole derivatives include:

  • Cyclooxygenases (COX-1 and COX-2): These enzymes are central to the inflammatory cascade. Selective inhibition of COX-2 over COX-1 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.[10] Pyrazole derivatives, such as celecoxib, are well-known for their COX-2 selectivity.[11]

  • Protein Kinases: This large family of enzymes plays a critical role in cell signaling and is frequently dysregulated in cancer. Pyrazole derivatives have been designed to target various kinases, including Cyclin-Dependent Kinases (CDKs), PI3-kinases, and Aurora kinases, making them promising anticancer agents.[12][13]

  • Topoisomerases: These enzymes are essential for DNA replication and are validated targets for antibacterial and anticancer therapies. Certain pyrazole analogs have demonstrated potent inhibition of type II bacterial topoisomerases.[14]

  • Other Enzymes: The inhibitory activity of pyrazoles extends to a wide range of other enzymes, including urease, β-glucuronidase, and various metabolic enzymes, highlighting the broad applicability of this scaffold in drug discovery.[15][16]

Experimental Workflow: A Step-by-Step Guide to Comparative Docking

A robust and reproducible docking study is paramount for generating reliable in silico data. The following protocol outlines a comprehensive workflow for the comparative docking of pyrazole derivatives.

Step 1: Preparation of Target Enzyme Structures

The quality of the initial protein structure is a critical determinant of docking accuracy.

  • Acquisition of Protein Structures: Obtain the three-dimensional crystal structures of the target enzymes from a public repository like the Protein Data Bank (PDB). It is advisable to select high-resolution structures, preferably co-crystallized with a known inhibitor, to ensure the active site conformation is relevant.

  • Protein Preparation: This is a multi-step process that typically involves:

    • Removing Water Molecules and Heteroatoms: Unless a water molecule is known to be critical for ligand binding, it is generally removed. All non-essential heteroatoms and co-factors are also deleted.

    • Adding Hydrogen Atoms: Since X-ray crystallography does not typically resolve hydrogen atoms, they must be added computationally. The protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) should be carefully considered, as they can significantly impact ligand binding.

    • Assigning Partial Charges and Atom Types: A force field (e.g., AMBER, CHARMM) is used to assign partial charges and atom types to the protein atoms.

    • Energy Minimization: A brief energy minimization of the protein structure can help to relieve any steric clashes.

Step 2: Preparation of Pyrazole Derivative Ligand Library

A well-prepared ligand library is essential for accurate docking.

  • 2D Structure Drawing: Draw the two-dimensional structures of the pyrazole derivatives using a chemical drawing software such as ChemDraw or Marvin Sketch.

  • 3D Structure Generation and Energy Minimization: Convert the 2D structures into 3D conformations. It is crucial to perform a thorough conformational search and energy minimization for each ligand using a suitable force field (e.g., MMFF94). This step ensures that the starting ligand conformation is energetically favorable.

  • Assigning Partial Charges: Assign partial charges to the ligand atoms, typically using the Gasteiger-Hückel method.

Step 3: Molecular Docking Simulation

This is the core of the in silico experiment where the binding of each ligand to the target enzyme is simulated.

  • Defining the Binding Site: The binding site is typically defined as a grid box centered on the co-crystallized ligand or identified through binding site prediction algorithms. The size of the grid box should be sufficient to accommodate the ligands being docked.

  • Running the Docking Algorithm: Utilize a validated docking program such as AutoDock Vina, Glide, or GOLD.[][10] These programs employ different search algorithms and scoring functions to explore possible binding poses and estimate the binding affinity.

  • Generating Multiple Binding Poses: For each ligand, it is advisable to generate multiple binding poses to account for conformational flexibility.

Step 4: Analysis and Interpretation of Docking Results
  • Binding Affinity (Docking Score): The primary quantitative output of a docking simulation is the binding affinity, typically expressed in kcal/mol. A more negative value indicates a stronger predicted binding.

  • Binding Pose and Interactions: Visualize the top-ranked binding poses for each ligand within the enzyme's active site. Analyze the key molecular interactions, such as:

    • Hydrogen Bonds: Identify hydrogen bond donors and acceptors on both the ligand and the protein.

    • Hydrophobic Interactions: Observe interactions between nonpolar regions of the ligand and the protein.

    • Pi-Pi Stacking and Cation-Pi Interactions: These are common for aromatic systems like the pyrazole ring.

  • Comparative Analysis: Compare the binding affinities and interaction patterns of the different pyrazole derivatives. Look for structure-activity relationships (SARs), where specific chemical modifications lead to predictable changes in binding affinity or interaction patterns.

Visualizing the Workflow

The following diagram illustrates the key stages of a comparative molecular docking study.

docking_workflow cluster_prep Preparation Phase cluster_processing Computational Processing cluster_docking Docking Simulation cluster_analysis Results & Analysis PDB Protein Structure (from PDB) Protein_Prep Protein Preparation (Add H, Assign Charges) PDB->Protein_Prep Ligands Pyrazole Derivatives (2D Structures) Ligand_Prep Ligand Preparation (3D Conversion, Minimize) Ligands->Ligand_Prep Docking Molecular Docking (e.g., AutoDock Vina) Protein_Prep->Docking Ligand_Prep->Docking Analysis Analysis of Results (Binding Energy, Interactions) Docking->Analysis SAR Structure-Activity Relationship (SAR) Analysis->SAR

Sources

Safety Operating Guide

Proper Disposal of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The core principle of this guide is to treat Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate with a degree of caution appropriate for a novel chemical entity, assuming a "worst-case" hazard profile based on related compounds. This approach ensures a high margin of safety for all laboratory personnel.

Hazard Assessment and Characterization

Based on data from similar pyrazole compounds, this compound should be handled as a substance that is potentially:

  • A skin and eye irritant: Many pyrazole derivatives are known to cause skin and serious eye irritation.[2][3][4][5][6]

  • Harmful if swallowed: Acute oral toxicity is a potential concern with related compounds.[4][7]

  • A respiratory tract irritant: Inhalation of dust or aerosols may cause respiratory irritation.[4][6][7][8]

  • Harmful to aquatic life: Pyrazole derivatives can be hazardous to the aquatic environment.[9]

Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment and in a controlled environment.

Quantitative Hazard Data for Analogous Pyrazole Derivatives
Hazard ClassificationFindingSupporting Compounds
Skin Irritation Category 2Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, 5-Hydroxy-1-methyl-1H-pyrazole, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Serious Eye Irritation Category 2Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, 5-Hydroxy-1-methyl-1H-pyrazole, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory Irritation)Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, Ethyl 4-cyano-1H-pyrazole-5-carboxylate
Acute Oral Toxicity Category 4 (Harmful if swallowed)3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, Ethyl 4-cyano-1H-pyrazole-5-carboxylate

Step-by-Step Disposal Protocol

This protocol is designed to provide a clear and logical workflow for the safe disposal of this compound, from the point of generation to final removal by a certified waste management provider.

Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure you are wearing the following PPE:

  • Chemical safety goggles: To protect against splashes and dust.[10]

  • Nitrile gloves: Inspect for any tears or perforations before use.[11]

  • Laboratory coat: To protect skin and clothing.[10]

  • Dust mask (N95 or equivalent): Recommended when handling the solid form to prevent inhalation.[8]

Waste Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.[12]

  • Solid Waste:

    • Collect unused or contaminated solid this compound in a dedicated, chemically compatible, and sealable waste container.

    • Label the container clearly with the full chemical name: "this compound" and appropriate hazard warnings (e.g., "Irritant," "Handle with Care").

  • Contaminated Materials:

    • Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should be placed in the same solid waste container.[1]

  • Liquid Waste (if applicable):

    • If the compound is in solution, collect it in a separate, labeled, and sealed container for liquid hazardous waste. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Waste Storage

Generated waste must be stored safely pending collection.

  • Store the sealed waste container in a designated hazardous waste accumulation area.[13]

  • This area should be well-ventilated, away from incompatible materials such as strong oxidizing agents, acids, and bases, and have secondary containment.[3]

Request for Disposal

Follow your institution's established procedures for hazardous waste pickup.

  • This typically involves submitting a formal request to your EHS department or the designated waste management office.

  • Ensure all paperwork is completed accurately, detailing the contents of the waste container.

Professional Disposal

The final disposal of this compound must be handled by a licensed professional waste disposal company.[1]

  • The most common and recommended method for such compounds is high-temperature incineration.[1][14]

  • Never dispose of this chemical down the drain or in regular trash, as this can lead to environmental contamination and is a regulatory violation.[14][15]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

A Waste Generation (Solid or Liquid) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat, Dust Mask) A->B C Segregate Waste B->C D Solid Waste (Unused compound, contaminated items) C->D Solid E Liquid Waste (Solutions containing the compound) C->E Liquid F Collect in Labeled, Sealable Container D->F E->F G Store in Designated Hazardous Waste Area F->G H Submit Waste Disposal Request to EHS G->H I Professional Disposal (e.g., Incineration) H->I

Caption: Disposal workflow for this compound.

Regulatory Compliance

All laboratory waste is subject to regulations from agencies such as the Environmental Protection Agency (EPA) in the United States.[13] It is the responsibility of the laboratory and the institution to maintain compliance with all local, state, and federal regulations regarding hazardous waste management.[16] This includes proper labeling, storage, and record-keeping.[13][16] Many academic and research institutions may operate under specific regulations like Subpart K of the EPA's Resource Conservation and Recovery Act (RCRA), which provides alternative requirements for managing hazardous waste in laboratories.[17][18]

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.

References

  • Medical Laboratory Observer. Laboratory Waste Management: The New Regulations. Available from: [Link]

  • American Chemical Society. Regulation of Laboratory Waste. Available from: [Link]

  • US Environmental Protection Agency. Regulations for Hazardous Waste Generated at Academic Laboratories. Available from: [Link]

  • US Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res. Available from: [Link]

  • Chemistry World. EPA tweaks hazardous waste rules for academic labs. Available from: [Link]

  • Tashkent Medical Academy. Guidelines and Laboratory Protocols of Organic Chemistry. Available from: [Link]

  • University of California, Santa Cruz. Rules for the Safe Handling of Chemicals in the Laboratory. Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet: Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate. Available from: [Link]

  • PubChem. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Available from: [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Available from: [Link]

  • JETIR. Synthesis and Evaluation of Pyrazole Derivatives by Using Green Catalyst. Available from: [Link]

  • California State University, Bakersfield. Topic 1: Safety in the Organic Chemistry Laboratory. Available from: [Link]

  • ACS Publications. Safe Handling of Cannulas and Needles in Chemistry Laboratories. Available from: [Link]

Sources

A Researcher's Guide to the Safe Handling of Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Laboratory Professionals

As a cornerstone in the synthesis of bioactive molecules, Ethyl 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylate is a compound with significant potential in pharmaceutical and agrochemical research.[1] Its pyrazole scaffold is a key pharmacophore, lending itself to the development of novel therapeutics.[2][3][4] However, as with any potent chemical intermediate, a thorough understanding and implementation of safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of this compound, moving beyond mere compliance to foster a culture of proactive safety.

Understanding the Hazard Profile: A Proactive Stance

While specific toxicological data for this compound may be limited, the known hazards of structurally similar pyrazole derivatives necessitate a cautious approach.[5][6] Related compounds are known to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[7][8] Therefore, it is prudent to handle this compound with the assumption of a similar hazard profile.

Table 1: Hazard Profile of Related Pyrazole Derivatives

Hazard StatementClassificationRationale and Implication for Handling
Harmful if swallowedAcute Toxicity (Oral), Category 4Ingestion can lead to adverse health effects. Strict prohibition of eating, drinking, or smoking in the laboratory is essential. Accidental ingestion requires immediate medical attention.[7][8]
Causes skin irritationSkin Corrosion/Irritation, Category 2Direct contact with the skin can cause redness, itching, and inflammation. Protective gloves and a lab coat are mandatory to prevent exposure.[9][10]
Causes serious eye irritationSerious Eye Damage/Eye Irritation, Category 2/2AThe compound can cause significant eye irritation, potentially leading to damage. Chemical splash goggles are the minimum required eye protection.[9][10]
May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure), Category 3Inhalation of dust or aerosols can irritate the respiratory tract. All handling of the solid compound should be performed in a certified chemical fume hood.[7][10][11]
Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls like fume hoods are the primary means of exposure reduction, a robust PPE strategy is crucial for safeguarding against accidental contact.[12][13] The selection of PPE should be deliberate, with an understanding of the protection offered by different materials and types of equipment.

1. Eye and Face Protection: A Non-Negotiable Requirement

  • Chemical Splash Goggles: These are mandatory whenever handling this compound in solid or solution form. Goggles provide a seal around the eyes, offering protection from splashes and airborne particles that standard safety glasses do not.[7]

  • Face Shield: When there is a heightened risk of splashing, such as during transfer of larger quantities or when conducting a reaction with the potential for vigorousness, a face shield should be worn in addition to chemical splash goggles.[5][12] A face shield alone does not provide adequate eye protection.

2. Skin and Body Protection: An Impermeable Barrier

  • Gloves: Nitrile gloves are the standard recommendation for handling pyrazole derivatives.[6] Due to the potential for skin irritation, it is advisable to:

    • Double Glove: This practice provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.

    • Inspect Gloves Before Use: Always check for any signs of degradation or perforation.

    • Proper Removal Technique: Remove gloves without touching the outer surface with bare skin to prevent cross-contamination.[8]

  • Laboratory Coat: A flame-resistant lab coat, fully fastened, should be worn at all times in the laboratory. This protects the skin and personal clothing from spills and contamination.

  • Additional Protective Clothing: For large-scale operations or situations with a high risk of exposure, consider the use of chemical-resistant aprons and sleeve covers.[7]

3. Respiratory Protection: Ensuring Clean Air

  • Primary Engineering Control: A certified chemical fume hood is the primary and most effective means of preventing respiratory exposure and must be used for all operations involving the solid form of this compound.[5]

  • Respirator: In situations where a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., an N95 dust mask for solids) should be used.[7][11] Surgical masks do not offer respiratory protection from chemical dust or vapors.[12]

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the chemical's lifecycle in the laboratory.

Step 1: Receiving and Storage

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9][10]

  • Ensure the container is tightly closed when not in use.

Step 2: Weighing and Aliquoting

  • All weighing and transfer of the solid compound must be conducted within a chemical fume hood to minimize the risk of inhalation.[5]

  • Use a dedicated set of spatulas and weighing boats.

  • Clean any residual powder from surfaces within the fume hood immediately after use.

Step 3: In-Experiment Use

  • When setting up reactions, ensure all glassware is properly secured.

  • Conduct the reaction in a well-ventilated area, preferably within a fume hood, especially if heating or agitation is involved.

  • Be mindful of potential exothermic reactions and have appropriate cooling measures on standby.

Step 4: Spill Management

  • In the event of a small spill, contain the material with an inert absorbent (e.g., vermiculite, sand).

  • Carefully sweep up the absorbed material and place it in a sealed, labeled container for chemical waste disposal.[14]

  • Ventilate the area and clean the spill site with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Step 5: Waste Disposal

  • Solid Waste: Collect unused or waste this compound powder in a clearly labeled, sealed container designated for non-hazardous or chemical solid waste, in accordance with your institution's guidelines.[14]

  • Liquid Waste: Solutions containing the compound should be collected in a labeled, leak-proof container. Do not dispose of down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[14]

  • Empty Containers: Triple-rinse empty containers with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate as liquid chemical waste. Deface the label before disposing of the container in regular trash or recycling, as per institutional policy.[14]

Visualizing the Workflow

The following diagram outlines the critical decision points and operational flow for the safe handling of this compound.

cluster_prep Preparation & Handling cluster_response Contingency & Disposal Receiving Receiving Storage Storage Receiving->Storage Inspect & Store Securely Weighing Weighing Storage->Weighing Transfer to Fume Hood In-Experiment Use In-Experiment Use Weighing->In-Experiment Use Proceed with Experiment Spill Spill Weighing->Spill If Spill Occurs In-Experiment Use->Spill If Spill Occurs Waste Collection Waste Collection In-Experiment Use->Waste Collection Collect Waste Streams Spill->Waste Collection Contain & Clean Disposal Disposal Waste Collection->Disposal Follow EHS Guidelines

Caption: Workflow for Handling this compound.

By integrating these safety protocols into your daily laboratory practices, you can confidently work with this compound, harnessing its scientific potential while prioritizing the safety of yourself and your colleagues.

References

  • Benchchem. (n.d.). Personal protective equipment for handling 1-Isopropylpyrazole.
  • Campus Operations. (n.d.). HAZARDOUS CHEMICAL USED IN ANIMALS.
  • Benchchem. (n.d.). Proper Disposal of Disuprazole: A Guide for Laboratory Professionals.
  • Biosynth. (2021, May 18). Safety Data Sheet.
  • (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (2011, June 27). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate 97%.
  • (n.d.). SAFETY DATA SHEET.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Angene Chemical. (2025, September 3). Safety Data Sheet.
  • Chem-Impex. (n.d.). Ethyl 1H-pyrazole-4-carboxylate.
  • (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • PubChem. (n.d.). Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
  • (2015, March 2). Considerations for personal protective equipment when handling cytotoxic drugs.
  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs.
  • PubChem. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.
  • (2024, February 7). review of pyrazole compounds' production, use, and pharmacological activity.
  • National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC.
  • ChemSynthesis. (n.d.). Pyrazoles database - synthesis, physical properties.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
  • Biointerface Research in Applied Chemistry. (2024, July 19). The Latest Progress on the Preparation and Biological activity of Pyrazoles.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.